molecular formula C13H11NO2 B1603582 (4-Pyridin-4-yl-phenyl)-acetic acid CAS No. 55397-08-5

(4-Pyridin-4-yl-phenyl)-acetic acid

Cat. No.: B1603582
CAS No.: 55397-08-5
M. Wt: 213.23 g/mol
InChI Key: GJIXKSPODUBJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Pyridin-4-yl-phenyl)-acetic acid is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-pyridin-4-ylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(16)9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIXKSPODUBJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610677
Record name [4-(Pyridin-4-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55397-08-5
Record name [4-(Pyridin-4-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Pyridin-4-yl-phenyl)-acetic acid: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

(4-Pyridin-4-yl-phenyl)-acetic acid is a bifunctional organic molecule that has garnered significant interest within the pharmaceutical and agrochemical research sectors.[1] Its structure, which marries a phenylacetic acid moiety with a pyridine ring, presents a unique combination of properties that make it a valuable building block in the synthesis of complex, biologically active molecules.[1] The phenylacetic acid portion is a well-known pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs), while the pyridine ring acts as a versatile hydrogen bond acceptor and a key element in various enzyme-inhibitor interactions.[1] This guide provides an in-depth overview of the physical, chemical, and pharmacological characteristics of this compound, offering a technical resource for researchers and professionals in drug development.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing everything from reaction kinetics to bioavailability. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 2-(4-(pyridin-4-yl)phenyl)acetic acidPubChem[2]
CAS Number 55397-08-5Chem-Impex[1], Santa Cruz Biotechnology[3]
Molecular Formula C₁₃H₁₁NO₂Chem-Impex[1], Santa Cruz Biotechnology[3]
Molecular Weight 213.23 g/mol Santa Cruz Biotechnology[3], PubChem[2]
Appearance White to off-white solidChem-Impex[1]
Purity ≥ 97% (HPLC)Chem-Impex[1]
Boiling Point 400.4 ± 33.0 °C at 760 mmHg (Predicted)Synblock
XLogP3 1.9PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Topological Polar Surface Area 50.2 ŲPubChem[2]
Storage Conditions Store at 0-8 °CChem-Impex[1]

Synthesis and Chemical Reactivity

The primary route for synthesizing this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the pharmaceutical industry due to its high tolerance for various functional groups and generally mild reaction conditions.

Logical Workflow for Synthesis

The synthesis of this compound via a Suzuki coupling logically proceeds by coupling a pyridine-containing boronic acid or ester with a phenylacetic acid derivative bearing a halide or triflate. This approach is favored due to the commercial availability and stability of the starting materials.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling 4-bromophenylacetic_acid 4-Bromophenylacetic acid Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) 4-bromophenylacetic_acid->Pd_catalyst Reactant A pyridine_boronic_acid Pyridine-4-boronic acid pyridine_boronic_acid->Pd_catalyst Reactant B Product This compound Pd_catalyst->Product Catalyzes Reaction Base Base (e.g., K₂CO₃) Base->Pd_catalyst Solvent Solvent (e.g., Dioxane/Water) Solvent->Pd_catalyst

Figure 1: Synthetic workflow for this compound via Suzuki coupling.

Reactivity Profile

The reactivity of this compound is dominated by its two key functional groups:

  • Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are crucial for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated to form a pyridinium salt. It can also act as a ligand for metal catalysts or as a hydrogen bond acceptor in biological systems. The pyridine ring can also undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.

Experimental Protocols: A Guide to Synthesis and Characterization

The following protocols are representative methods for the synthesis and characterization of this compound, based on established procedures for similar compounds.

Synthesis via Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the synthesis of aryl-pyridine compounds.

Materials:

  • 4-Bromophenylacetic acid

  • Pyridine-4-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromophenylacetic acid (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 3:1 to 4:1 ratio).

  • Reaction: Heat the mixture to reflux (approximately 85-95 °C) and stir vigorously for 4-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include aromatic protons from both the phenyl and pyridyl rings, as well as a singlet for the methylene protons of the acetic acid group. The chemical shifts of the pyridyl protons would be downfield compared to the phenyl protons due to the electron-withdrawing nature of the nitrogen atom.

  • ¹³C NMR: The spectrum would show characteristic signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons of both rings.

Infrared (IR) Spectroscopy:

Key expected vibrational frequencies include a broad O-H stretch from the carboxylic acid, a C=O stretch from the carbonyl group, and C=C and C=N stretching vibrations from the aromatic rings.

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.

Applications in Drug Discovery: A Scaffold for Enzyme Inhibition

The this compound scaffold is of particular interest in the development of enzyme inhibitors, leveraging the properties of both its constituent moieties.

Cyclooxygenase (COX) Inhibition

The phenylacetic acid core is a well-established pharmacophore in the design of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Derivatives of this compound have been investigated for their potential as selective COX-2 inhibitors, which could offer anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Kinase Inhibition

The pyridyl-phenyl motif is a common feature in many kinase inhibitors. The pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. The phenylacetic acid portion provides a vector for further functionalization to achieve selectivity and improve pharmacokinetic properties. Derivatives of this scaffold have been explored as inhibitors of various kinases, including those involved in cancer and inflammatory diseases.[4][5][6]

Conclusion: A Versatile Building Block with Therapeutic Potential

This compound represents a valuable and versatile scaffold for medicinal chemists and drug discovery professionals. Its straightforward synthesis via robust cross-coupling methodologies, coupled with its inherent chemical functionalities, makes it an attractive starting point for the development of novel therapeutics. The presence of both a proven anti-inflammatory pharmacophore and a key kinase-binding element positions this compound and its derivatives as promising candidates for the development of new treatments for a range of diseases, from inflammation to cancer. Further exploration of the structure-activity relationships of its derivatives is warranted to fully unlock its therapeutic potential.

References

An In-depth Technical Guide to 4-(4'-Pyridyl)phenylacetic Acid: A Versatile Building Block in Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(4'-Pyridyl)phenylacetic acid, a molecule of significant interest to researchers and professionals in drug development and materials science. We will delve into its chemical identity, synthesis, and diverse applications, underpinned by scientific principles and practical insights.

Molecular Identity: Structure and Nomenclature

4-(4'-Pyridyl)phenylacetic acid is a bifunctional organic compound featuring a phenylacetic acid moiety linked to a pyridine ring. This unique combination of a carboxylic acid group and a basic nitrogen heterocycle imparts valuable properties that are exploited in various scientific fields.

Chemical Structure:

The molecule consists of a central benzene ring substituted at the 1 and 4 positions. An acetic acid group is attached to the first position, and a pyridine ring is linked at the fourth position via its own fourth position.

graph "Chemical_Structure" {
    layout=neato;
    node [shape=plaintext];
    edge [color="#202124"];

}

Figure 2: Retrosynthetic analysis for the synthesis of 4-(4'-Pyridyl)phenylacetic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of 4-(4'-Pyridyl)phenylacetic acid from 4-bromophenylacetic acid and pyridine-4-boronic acid.

Materials:

  • 4-Bromophenylacetic acid

  • Pyridine-4-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromophenylacetic acid (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and adjust the pH to approximately 3-4 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure 4-(4'-Pyridyl)phenylacetic acid.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium is the cornerstone of the Suzuki coupling, cycling between Pd(0) and Pd(II) oxidation states to facilitate the cross-coupling[1].

  • Ligand (Triphenylphosphine): The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity, preventing premature decomposition and promoting the desired catalytic cycle.

  • Base (Potassium Carbonate): The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation to the palladium center[2].

  • Solvent System (Dioxane/Water): The mixed solvent system ensures the solubility of both the organic and inorganic reagents. Water also plays a role in the activation of the boronic acid.

```dot digraph "Suzuki_Coupling_Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

References

Unveiling the Therapeutic Potential of 2-(4-(pyridin-4-yl)phenyl)acetic acid: A Technical Review

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-(pyridin-4-yl)phenyl)acetic acid stands as a versatile heterocyclic carboxylic acid with a biphenyl-like scaffold, positioning it as a molecule of significant interest in medicinal chemistry and drug discovery. Its structural architecture, featuring a pyridine ring linked to a phenylacetic acid moiety, suggests a potential for diverse biological activities, particularly in the realms of inflammation and neurological disorders. This technical guide provides a comprehensive review of the known and extrapolated biological activities of this compound, delving into its synthesis, potential mechanisms of action, and the experimental frameworks used to evaluate related molecules. While direct, in-depth research on 2-(4-(pyridin-4-yl)phenyl)acetic acid is limited, this guide synthesizes available data on analogous structures to forecast its therapeutic promise and guide future research endeavors.

Introduction: The Structural Rationale for a Promising Therapeutic Candidate

The convergence of a pyridine ring and a phenylacetic acid core in 2-(4-(pyridin-4-yl)phenyl)acetic acid creates a molecule with inherent potential for biological interaction. The pyridine moiety, a common pharmacophore, is known to engage in hydrogen bonding and pi-stacking interactions with biological targets. The phenylacetic acid component is a well-established structural motif in various therapeutic agents, notably non-steroidal anti-inflammatory drugs (NSAIDs). This unique combination suggests that 2-(4-(pyridin-4-yl)phenyl)acetic acid could serve as a key intermediate in the synthesis of novel therapeutics.[1][2] Its utility is being explored in the development of agents for neurological disorders, as well as for anti-inflammatory and analgesic applications.[1][2]

Synthesis and Chemical Properties

The synthesis of 2-(4-(pyridin-4-yl)phenyl)acetic acid and its derivatives often employs modern synthetic methodologies. A common and effective approach is the Palladium-catalyzed Suzuki coupling reaction. This reaction facilitates the formation of the carbon-carbon bond between the pyridine and phenyl rings, a crucial step in assembling the core scaffold of the molecule.

Illustrative Synthetic Workflow: Suzuki Coupling

The following diagram outlines a generalized workflow for the synthesis of phenylacetic acid derivatives, a strategy that is applicable to the synthesis of 2-(4-(pyridin-4-yl)phenyl)acetic acid.

Synthesis_Workflow A Aryl Halide (e.g., 4-bromophenylacetic acid derivative) F Suzuki Coupling Reaction (Heat) A->F B Pyridinyl Boronic Acid (or boronic ester) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F Catalyst D Base (e.g., Na2CO3) D->F Base E Solvent (e.g., Toluene/Ethanol/Water) E->F Solvent G 2-(4-(pyridin-4-yl)phenyl)acetic acid (and derivatives) F->G Product

Caption: Generalized Suzuki coupling workflow for the synthesis of 2-(4-(pyridin-4-yl)phenyl)acetic acid.

Potential Biological Activities and Mechanisms of Action

While specific studies on 2-(4-(pyridin-4-yl)phenyl)acetic acid are not extensively available, the biological activities of structurally related compounds provide a strong foundation for predicting its potential therapeutic applications.

Anti-inflammatory and Analgesic Potential

The phenylacetic acid moiety is a hallmark of many NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis. It is plausible that 2-(4-(pyridin-4-yl)phenyl)acetic acid could exhibit similar anti-inflammatory and analgesic properties.

Hypothesized Anti-inflammatory Signaling Pathway:

The following diagram illustrates the canonical COX pathway, a likely target for compounds containing a phenylacetic acid scaffold.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 2-(4-(pyridin-4-yl)phenyl)acetic acid (Hypothesized Inhibitor) Compound->COX2 Inhibition

Caption: Hypothesized inhibition of the COX-2 pathway by 2-(4-(pyridin-4-yl)phenyl)acetic acid.

Studies on other novel pyrrole derivatives have demonstrated significant anti-inflammatory effects in animal models, such as the carrageenan-induced paw edema model.[3][4] These compounds have been shown to reduce the levels of pro-inflammatory cytokines like TNF-α and down-regulate the expression of iNOS and COX-2.[3][4][5]

Experimental Protocol: In Vitro COX Inhibition Assay

A standard experimental approach to validate the anti-inflammatory potential of a compound like 2-(4-(pyridin-4-yl)phenyl)acetic acid involves an in vitro COX inhibition assay.

  • Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.

  • Materials:

    • Purified recombinant human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Test compound (2-(4-(pyridin-4-yl)phenyl)acetic acid).

    • Reference NSAIDs (e.g., celecoxib, ibuprofen).

    • Assay buffer and detection reagents.

  • Procedure:

    • Prepare a series of dilutions of the test compound and reference drugs.

    • In a 96-well plate, add the enzyme, a chromogenic substrate, and the test compound or reference drug.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Expected Data Presentation:

The results of such an assay would be presented in a tabular format for clear comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-(4-(pyridin-4-yl)phenyl)acetic acidHypothetical ValueHypothetical ValueHypothetical Value
Celecoxib (Reference)>1000.005>20000
Ibuprofen (Reference)13.53440.04
Potential in Neurological Disorders

The presence of the pyridine ring and the overall structure of 2-(4-(pyridin-4-yl)phenyl)acetic acid suggest its potential as a scaffold for developing agents that target the central nervous system (CNS). Phenylacetic acid and its derivatives have been noted to affect developing mammalian brain neurons.[6] Furthermore, various phenolic acids have demonstrated neuroprotective effects through molecular mechanisms that include mitigating neuroinflammation and apoptosis.[7]

Potential Neurological Targets and Pathways:

While direct targets for 2-(4-(pyridin-4-yl)phenyl)acetic acid are yet to be identified, related compounds have shown activity against various CNS targets. For instance, some imidazopyridine derivatives have been developed as ligands for peripheral benzodiazepine receptors (PBRs), which are implicated in neuroinflammation.[8]

Experimental Workflow for Assessing Neuroprotective Effects:

A common in vitro model to assess the neuroprotective potential of a compound involves challenging neuronal cells with a neurotoxin.

Neuroprotection_Workflow A Neuronal Cell Culture (e.g., SH-SY5Y cells) B Pre-treatment with 2-(4-(pyridin-4-yl)phenyl)acetic acid A->B C Induction of Neurotoxicity (e.g., with 6-OHDA or MPP+) B->C D Incubation (24-48 hours) C->D E Assessment of Cell Viability (e.g., MTT assay) D->E F Measurement of Apoptotic Markers (e.g., Caspase-3 activity) D->F G Quantification of Inflammatory Markers (e.g., TNF-α, IL-6) D->G

Caption: In vitro workflow to evaluate the neuroprotective effects of 2-(4-(pyridin-4-yl)phenyl)acetic acid.

Future Directions and Conclusion

2-(4-(pyridin-4-yl)phenyl)acetic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutics. The structural similarities to known anti-inflammatory and neuroactive compounds strongly suggest its potential in these areas. However, to fully realize this potential, a dedicated and systematic investigation into its biological activities is imperative.

Future research should focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the specific molecular targets of 2-(4-(pyridin-4-yl)phenyl)acetic acid.

  • In-depth Mechanistic Studies: Elucidating the precise signaling pathways modulated by the compound through comprehensive in vitro and in vivo studies.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

  • Preclinical Evaluation: Assessing the efficacy and safety of lead compounds in relevant animal models of inflammatory diseases and neurological disorders.

References

(4-Pyridin-4-yl-phenyl)-acetic acid: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Pyridin-4-yl-phenyl)-acetic acid is a versatile biaryl compound that has emerged as a pivotal starting material and structural motif in medicinal chemistry. Its unique architecture, combining a phenylacetic acid moiety—a classic pharmacophore—with a pyridine ring, provides a chemically stable and synthetically accessible scaffold for creating novel therapeutic agents. This guide offers a comprehensive review of its synthesis, physicochemical properties, and, most importantly, its application as a core intermediate in the development of targeted therapeutics, particularly in the realm of anti-inflammatory and analgesic agents. By examining the pharmacological context of its derivatives, we illuminate the rationale behind its use and its potential for future drug discovery initiatives.

Introduction: The Strategic Value of a Biaryl Scaffold

In the landscape of drug design, privileged scaffolds are molecular frameworks that can bind to multiple biological targets, serving as a foundation for developing a diverse range of bioactive compounds. This compound represents such a scaffold. Structurally, it is an acetic acid derivative of 4-phenylpyridine, a biaryl system where one phenyl ring is replaced by a pyridine heterocycle. This seemingly simple modification has profound implications:

  • Modulation of Physicochemical Properties: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and introduces a dipole moment, influencing the molecule's solubility, polarity, and ability to interact with biological targets compared to a simple biphenylacetic acid.

  • Synthetic Versatility: The distinct reactivity of the pyridine and phenyl rings allows for selective functionalization, making it a versatile building block for creating libraries of derivatives.[1]

  • Proven Pharmacological Relevance: The phenylacetic acid group is a well-established pharmacophore present in many non-steroidal anti-inflammatory drugs (NSAIDs). The pyridine ring is also a common feature in numerous approved drugs, valued for its ability to engage in specific binding interactions.[2][3]

This guide provides a senior scientist's perspective on this high-value compound, focusing on the practical aspects of its synthesis and the scientific rationale for its use as a key intermediate in pharmaceutical and biochemical research.[4]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. A thorough understanding of these characteristics is essential for its handling, reaction setup, and analytical characterization.

PropertyValueReference(s)
IUPAC Name 2-(4-pyridin-4-ylphenyl)acetic acid[5]
Synonyms 4-(4'-Pyridyl)phenylacetic acid[5]
CAS Number 55397-08-5[5][6]
Molecular Formula C₁₃H₁₁NO₂[5][6]
Molecular Weight 213.23 g/mol [5][6]
Appearance White to off-white solidChem-Impex
Topological Polar Surface Area 50.2 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 3[5]

Synthesis and Characterization

The creation of the C-C bond between the phenyl and pyridine rings is the cornerstone of synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the industry-standard and most efficient method for this transformation due to its high functional group tolerance and mild reaction conditions.[7][8]

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the bond between the two aromatic rings, leading to two commercially available or readily synthesized precursors: a phenylacetic acid derivative and a pyridine-based boronic acid or ester.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a reliable, lab-scale synthesis of this compound from ethyl 4-bromophenylacetate and pyridine-4-boronic acid, followed by ester hydrolysis. The choice of an ester as the starting material protects the carboxylic acid during the coupling reaction, a common and effective strategy.

Step 1: Suzuki-Miyaura Coupling

  • Materials:

    • Ethyl 4-bromophenylacetate

    • Pyridine-4-boronic acid (1.1 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

    • 1,4-Dioxane and Water (4:1 mixture), anhydrous

  • Procedure:

    • To a flame-dried, three-neck flask under an inert argon atmosphere, add ethyl 4-bromophenylacetate, pyridine-4-boronic acid, and potassium carbonate.

    • Add the anhydrous dioxane/water solvent mixture and degas the solution by bubbling argon through it for 15-20 minutes.

    • Add the palladium catalyst, Pd(PPh₃)₄, to the mixture.

    • Heat the reaction mixture to 85-90 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete in 4-6 hours.[7]

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl (4-pyridin-4-yl-phenyl)-acetate.

Step 2: Ester Hydrolysis

  • Materials:

    • Crude ethyl (4-pyridin-4-yl-phenyl)-acetate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 equivalents)

    • Tetrahydrofuran (THF) and Water (3:1 mixture)

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the crude ester in the THF/water solvent mixture.

    • Add the base (LiOH or NaOH) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-4 hours).

    • Remove the THF under reduced pressure.

    • Carefully acidify the remaining aqueous solution with 1M HCl to a pH of ~6-7. The product will precipitate out of solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Saponification A Ethyl 4-bromophenylacetate C Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C A->C B Pyridine-4-boronic acid B->C D Workup & Purification C->D E Ethyl (4-pyridin-4-yl-phenyl)-acetate D->E F LiOH or NaOH THF/H₂O E->F G Acidification (HCl) & Precipitation F->G H This compound G->H

Caption: Workflow for the two-step synthesis of the title compound.

Core Applications in Research and Development

This compound is rarely the final active molecule but rather a critical precursor. Its value lies in the strategic derivatization of its carboxylic acid and aromatic ring systems.

  • Pharmaceutical Intermediate: This is its primary application. The compound serves as the foundational scaffold for synthesizing more complex molecules targeting neurological disorders and, most notably, inflammatory conditions.[4][9] The carboxylic acid group is readily converted to amides, esters, and other functional groups, allowing for the exploration of vast chemical space.

  • Biochemical Research Tool: It is used in foundational research to understand molecular interactions, such as enzyme inhibition and receptor binding, helping to validate biological targets.[4]

  • Agrochemicals: The scaffold has potential in the development of new pesticides, herbicides, or plant growth regulators.[4]

  • Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Pharmacological Landscape of Derived Molecules

While data on the intrinsic biological activity of this compound is limited, its structural components are hallmarks of potent anti-inflammatory drugs. The scientific rationale for its use is best understood by examining the mechanism of action of drugs with similar structures.

Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway

Inflammation, pain, and fever are primarily mediated by prostaglandins, which are synthesized from arachidonic acid by the cyclooxygenase (COX) enzymes.[10] There are two main isoforms:

  • COX-1: A constitutively expressed enzyme responsible for baseline physiological functions, such as protecting the stomach lining and maintaining kidney blood flow.[11]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and swelling.[11]

Traditional NSAIDs (e.g., ibuprofen) inhibit both COX-1 and COX-2, leading to effective pain relief but also to gastrointestinal side effects. The goal of modern NSAID design is to selectively inhibit COX-2.[10] The arylacetic acid moiety is a classic structural feature of many non-selective and selective COX inhibitors.[2][12]

COX_Pathway cluster_cox Cyclooxygenase (COX) Enzymes cluster_prostanoids Prostanoids Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Cell Damage/Stimuli AA Arachidonic Acid (AA) PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by Inflammation) AA->COX2 PGG2 Prostaglandin G₂ (PGG₂) COX1->PGG2 COX2->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H₂ (PGH₂) Peroxidase->PGH2 PGE2 PGE₂ PGH2->PGE2 PGI2 PGI₂ PGH2->PGI2 TXA2 TXA₂ PGH2->TXA2 Inflammatory Inflammation, Pain, Fever PGE2->Inflammatory PGI2->Inflammatory Physiological Physiological Functions (Stomach, Kidney, Platelets) TXA2->Physiological NSAIDs NSAIDs & COX-2 Inhibitors (e.g., Celecoxib, Etoricoxib) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: The arachidonic acid cascade and points of COX inhibition.

The Pyridine Ring as a Key Pharmacophore for COX-2 Selectivity

The active site of COX-2 features a secondary side pocket that is absent in COX-1. Selective COX-2 inhibitors are designed with specific moieties that can fit into this pocket, increasing their binding affinity and selectivity for COX-2 over COX-1.[10] The pyridine ring, present in this compound, is a key pharmacophore found in highly potent and selective COX-2 inhibitors like Etoricoxib. This suggests that derivatives of this compound are excellent candidates for developing next-generation selective anti-inflammatory drugs.[3][13] The nitrogen atom can form crucial hydrogen bonds within the active site, and the biaryl structure helps position the molecule correctly for optimal inhibition.

Safety and Toxicological Considerations

As a laboratory chemical intended for research use only, this compound has not undergone extensive toxicological evaluation.[6] However, preliminary hazard identification is available.

  • GHS Hazard Statements: According to supplier notifications, the compound is associated with the following hazards:

    • H315: Causes skin irritation[5]

    • H319: Causes serious eye irritation[5]

    • H335: May cause respiratory irritation[5]

  • Component Toxicology:

    • Pyridine: The parent heterocycle can cause liver and kidney damage with chronic exposure in animal studies.

    • Phenylacetic Acid: Generally considered to have low toxicity but can be an irritant.

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are mandatory to minimize exposure.

Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic platform for innovation. Its true potential lies in the creativity of medicinal chemists to use it as a starting point for novel therapeutics. The established link between its core structure and the pharmacophore of selective COX-2 inhibitors provides a strong foundation for developing new anti-inflammatory agents with potentially improved efficacy and safety profiles. Furthermore, its application in targeting neurological disorders remains a promising and less-explored frontier. As synthetic methodologies advance, the ability to rapidly and efficiently generate diverse libraries from this scaffold will ensure its continued relevance in the drug discovery pipeline for years to come.

References

The Emergence of a Privileged Scaffold: A Technical Guide to 4-(4-Pyridinyl)benzeneacetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-(4-pyridinyl)benzeneacetic acid, a heterocyclic carboxylic acid that has emerged as a pivotal structural motif in modern medicinal chemistry. While a singular, celebrated moment of "discovery" for this compound is not prominent in the scientific literature, its history is intrinsically linked to the evolution of synthetic methodologies and the relentless search for novel therapeutic agents. This document will delve into the compound's key synthetic pathways, its physicochemical properties, and its significant role as a building block in the development of targeted therapies.

A History Forged in Application: From Obscurity to a Key Building Block

The history of 4-(4-pyridinyl)benzeneacetic acid is not one of a landmark discovery but rather a story of gradual recognition of its value as a versatile scaffold in drug design. Its chemical structure, featuring a phenylacetic acid moiety linked to a pyridine ring, offers a unique combination of properties that are highly desirable for interacting with biological targets. The pyridine ring can act as a hydrogen bond acceptor, while the phenylacetic acid portion provides a handle for further chemical modification and can engage in various non-covalent interactions.[1]

The rise in prominence of this compound is closely tied to the development of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which provided efficient and scalable methods for its synthesis.[2] Prior to these advancements, the synthesis of such biaryl systems was often cumbersome, limiting their widespread use in early-stage drug discovery. Today, 4-(4-pyridinyl)benzeneacetic acid is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, leading to the development of a wide range of therapeutic agents.

Synthesis and Physicochemical Properties

The primary modern route for the synthesis of 4-(4-pyridinyl)benzeneacetic acid and its derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This method offers high yields and excellent functional group tolerance, making it ideal for medicinal chemistry applications.

Representative Synthetic Protocol: Suzuki-Miyaura Coupling

A typical synthesis involves the coupling of a (4-(carboxymethyl)phenyl)boronic acid with a 4-halopyridine, or vice versa. The following protocol outlines a general procedure.

Experimental Protocol: Synthesis of 4-(4-Pyridinyl)benzeneacetic Acid via Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (4-(carboxymethyl)phenyl)boronic acid (1.0 equivalent), 4-bromopyridine hydrochloride (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 equivalents).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 4-(4-pyridinyl)benzeneacetic acid. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_product Final Product BoronicAcid (4-(Carboxymethyl)phenyl)boronic Acid Reaction Reflux in Toluene/Water BoronicAcid->Reaction HaloPyridine 4-Bromopyridine HCl HaloPyridine->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base Na₂CO₃ / K₂CO₃ Base->Reaction Workup Acidic Work-up Reaction->Workup Cooling Purification Filtration & Recrystallization Workup->Purification Precipitation Product 4-(4-Pyridinyl)benzeneacetic Acid Purification->Product

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-pyridinyl)benzeneacetic acid is presented in the table below.

PropertyValueSource
CAS Number 55397-08-5[4][5][6]
Molecular Formula C₁₃H₁₁NO₂[4][5][6]
Molecular Weight 213.23 g/mol [4][5][6]
Appearance White to off-white solid
Melting Point >300 °C (decomposes)
Solubility Sparingly soluble in water, soluble in DMSO and DMF
pKa ~4.5 (estimated for the carboxylic acid)

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The true significance of 4-(4-pyridinyl)benzeneacetic acid lies in its extensive use as a foundational element in the synthesis of a diverse array of bioactive molecules. Its rigid, planar structure and the presence of both hydrogen bond donor and acceptor functionalities make it an ideal starting point for designing ligands that can fit into the binding pockets of various protein targets.

Cyclin-Dependent Kinase (CDK) Inhibitors

A notable application of this scaffold is in the development of cyclin-dependent kinase (CDK) inhibitors.[7] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. The 4-(4-pyridinyl)benzeneacetic acid core can be elaborated to create potent and selective CDK inhibitors. The pyridine nitrogen often forms a key hydrogen bond with the hinge region of the kinase, a common interaction motif for kinase inhibitors.

CDK_Inhibitor_MOA cluster_drug Drug Scaffold cluster_target Biological Target cluster_effect Cellular Effect Scaffold 4-(4-Pyridinyl)benzeneacetic Acid Derivative Hinge Hinge Region Scaffold->Hinge Hydrogen Bonding CDK Cyclin-Dependent Kinase (CDK) CellCycle Cell Cycle Arrest CDK->CellCycle Inhibition Apoptosis Apoptosis CellCycle->Apoptosis

Other Therapeutic Areas

Beyond oncology, derivatives of 4-(4-pyridinyl)benzeneacetic acid have been explored for a multitude of other therapeutic applications, leveraging the versatility of the pyridine and phenylacetic acid moieties. These include, but are not limited to, anti-inflammatory agents, antivirals, and treatments for neurodegenerative diseases. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties to suit different biological targets.

Future Perspectives

The story of 4-(4-pyridinyl)benzeneacetic acid is a testament to the enabling power of synthetic chemistry in drug discovery. As our understanding of disease biology deepens and new therapeutic targets are identified, the demand for versatile and readily accessible chemical scaffolds will only increase. The continued development of novel synthetic methodologies will undoubtedly unlock new avenues for the utilization of this privileged scaffold, leading to the discovery of the next generation of targeted therapies. Its history, though not marked by a single "eureka" moment, is a compelling example of how a molecule's true value is often realized through its application and the ingenuity of medicinal chemists.

References

An In-depth Technical Guide to (4-Pyridin-4-yl-phenyl)-acetic acid (CAS: 55397-08-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Pyridin-4-yl-phenyl)-acetic acid, a versatile building block in medicinal chemistry. We will delve into its chemical properties, synthesis, analytical characterization, and its established and potential applications in drug discovery, particularly as a scaffold for anti-inflammatory agents.

Introduction: A Scaffold of Pharmaceutical Interest

This compound, with the CAS number 55397-08-5, is a biaryl compound that marries a phenylacetic acid moiety with a pyridine ring. This unique structural combination has positioned it as a valuable intermediate in the synthesis of a variety of bioactive molecules.[1] The phenylacetic acid group is a well-known pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), while the pyridine ring offers a site for hydrogen bonding and can influence the pharmacokinetic properties of a molecule.[1] Consequently, this compound is of significant interest to researchers developing novel therapeutics for a range of conditions, including neurological disorders, inflammation, and pain.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 55397-08-5[2]
Molecular Formula C₁₃H₁₁NO₂[2]
Molecular Weight 213.23 g/mol [2]
Appearance White to off-white solid[1]
IUPAC Name 2-(4-(pyridin-4-yl)phenyl)acetic acid[3]
Synonyms 4-(4'-Pyridyl)phenylacetic acid, 2-(4-(Pyridin-4-yl)phenyl)acetic acid[4]
Storage Conditions Sealed in a dry, room temperature environment is recommended for long-term stability.[4]

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a convergent strategy, with the Suzuki-Miyaura cross-coupling reaction being a prominent and efficient method for constructing the key biaryl bond. This palladium-catalyzed reaction offers high yields and functional group tolerance.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals two primary starting materials: a 4-halophenylacetic acid derivative and a 4-pyridylboronic acid or its ester. This approach is illustrated in the diagram below.

retrosynthesis cluster_sm target This compound disconnection C-C Disconnection (Suzuki Coupling) target->disconnection intermediates Starting Materials disconnection->intermediates sm1 4-Halophenylacetic acid ester sm2 4-Pyridylboronic acid

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methodologies for the synthesis of similar biaryl compounds.

Step 1: Suzuki-Miyaura Coupling

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromophenylacetate (1.0 eq.), 4-pyridylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand such as triphenylphosphine (PPh₃, 0.08 eq.).

  • Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl (4-pyridin-4-yl-phenyl)-acetate.

Step 2: Hydrolysis

  • Saponification: Dissolve the crude ester from the previous step in a mixture of methanol and a 2M aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification and Isolation: Remove the methanol under reduced pressure. Acidify the aqueous residue to pH 5-6 with 1M hydrochloric acid (HCl). The product, this compound, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

synthesis_workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Hydrolysis sm1 Methyl 4-bromophenylacetate reagents1 Pd(OAc)₂, PPh₃, K₂CO₃ Toluene/H₂O, Reflux sm2 4-Pyridylboronic acid intermediate Methyl (4-pyridin-4-yl-phenyl)-acetate reagents1->intermediate reagents2 1. NaOH, MeOH/H₂O 2. HCl intermediate->reagents2 product This compound reagents2->product

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl and pyridyl rings, typically in the range of 7.0-8.8 ppm. A singlet corresponding to the methylene (-CH₂-) protons of the acetic acid moiety would be expected around 3.6-3.8 ppm. The acidic proton of the carboxylic acid may appear as a broad singlet at a higher chemical shift (>10 ppm), or may not be observed depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for all 13 carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 170-180 ppm. The aromatic carbons will appear between 120-150 ppm, and the methylene carbon will be observed around 40-45 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A strong, sharp peak corresponding to the C=O stretching of the carbonyl group will be present around 1700-1750 cm⁻¹. C-H stretching vibrations of the aromatic rings will be observed around 3000-3100 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (213.23 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and cleavage of the bond between the phenyl ring and the acetic acid moiety.

Analytical Workflow

The following workflow ensures the comprehensive characterization of the synthesized this compound.

analytical_workflow start Synthesized Product hplc HPLC Analysis (Purity Assessment) start->hplc nmr NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) hplc->nmr ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms ir IR Spectroscopy (Functional Group Identification) ms->ir end Characterized Compound ir->end

Caption: Analytical workflow for the characterization of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a compelling scaffold for the development of various therapeutic agents. Its primary area of exploration has been in the field of anti-inflammatory drugs.

Potential as a COX Inhibitor

Many NSAIDs, such as diclofenac and ibuprofen, are phenylacetic acid derivatives that exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[5] The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] The incorporation of a 4-pyridyl group onto the phenylacetic acid backbone can modulate the compound's binding affinity and selectivity for the COX isoforms. While direct inhibitory data for this compound is not extensively published, numerous studies on structurally related pyridinyl- and phenyl-substituted compounds have demonstrated potent and selective COX-2 inhibition.[5][6] For instance, a series of pyridine acyl sulfonamide derivatives were designed and synthesized as potential COX-2 inhibitors, with some compounds showing IC₅₀ values in the sub-micromolar range.[7] This strongly suggests that this compound is a promising lead structure for the development of novel COX-2 selective inhibitors with potentially improved side-effect profiles compared to traditional NSAIDs.

cox_inhibition compound This compound cox COX-2 Enzyme compound->cox Inhibition prostaglandins Prostaglandin Synthesis cox->prostaglandins Catalyzes inflammation Inflammation & Pain prostaglandins->inflammation Mediates

Caption: Proposed mechanism of action as a COX-2 inhibitor.

Other Potential Therapeutic Areas

Beyond its potential as an anti-inflammatory agent, the unique chemical structure of this compound makes it a versatile building block for exploring other therapeutic targets.

  • Neurological Disorders: The presence of the pyridine ring, a common feature in many centrally acting drugs, suggests that derivatives of this compound could be investigated for their potential in treating neurological conditions.[1]

  • Enzyme Inhibition: The carboxylic acid and pyridine moieties can participate in various interactions with enzyme active sites, making it a suitable starting point for the design of inhibitors for other enzyme families.[1]

  • Agrochemicals: The structural motifs present in this compound are also found in some agrochemicals, indicating potential applications in the development of new pesticides or herbicides.[1]

Conclusion

This compound is a chemically tractable and pharmaceutically relevant molecule. Its straightforward synthesis via Suzuki-Miyaura coupling and its structural resemblance to known bioactive compounds, particularly COX-2 inhibitors, make it an attractive starting point for medicinal chemistry campaigns. Further investigation into its biological activity and the synthesis of its derivatives is warranted to fully explore its therapeutic potential.

References

Solubility data for (4-pyridin-4-yl-phenyl)-acetic acid in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (4-pyridin-4-yl-phenyl)-acetic acid

Abstract

This compound is a bifunctional molecule of significant interest in pharmaceutical development, serving as a versatile intermediate in the synthesis of bioactive compounds.[1] Its solubility is a critical determinant of its behavior in both synthetic reactions and biological systems. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative data, this document emphasizes the foundational principles governing its solubility, a qualitative analysis based on its molecular structure, and a detailed, field-proven protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals to establish a robust framework for solubility assessment and application.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the field of drug development. For an active pharmaceutical ingredient (API) like this compound, solubility profoundly influences every stage of the therapeutic pipeline, from initial screening and synthesis to formulation and in vivo performance. Poor aqueous solubility can lead to low bioavailability, hindering a promising compound's progression.[2][3] Therefore, a thorough understanding and accurate measurement of solubility in various media are indispensable for making informed decisions, optimizing formulation strategies, and ensuring the development of safe and effective medicines.

This compound is a molecule that combines a pyridine ring with a phenylacetic acid moiety.[1] This structure imparts amphoteric properties, making its solubility highly dependent on the pH of the medium. This guide will delve into the theoretical underpinnings of its solubility profile and provide a practical, step-by-step methodology for its experimental determination.

Physicochemical Profile and Qualitative Solubility Prediction

To understand the solubility of this compound, we must first examine its key physicochemical properties. These characteristics provide the basis for predicting its behavior in different solvent systems.

PropertyValueSource
IUPAC Name 2-(4-pyridin-4-ylphenyl)acetic acid[4]
Molecular Formula C₁₃H₁₁NO₂[1][4][5]
Molecular Weight 213.23 g/mol [4][5]
Appearance White to off-white solid[1]
CAS Number 55397-08-5[1][4][5]

The structure of this compound is inherently dualistic, featuring both a basic nitrogen atom on the pyridine ring and an acidic carboxylic acid group. This amphoteric nature is the primary driver of its solubility characteristics.

Caption: Molecular structure of this compound highlighting its key functional groups.

Qualitative Solubility Predictions:
  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The molecule is expected to have significant solubility in these solvents, especially at pH values where it is ionized. The carboxylic acid and pyridine nitrogen can both participate in hydrogen bonding with the solvent molecules.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is anticipated. These solvents can solvate the polar regions of the molecule, although they cannot act as hydrogen bond donors.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Low solubility is expected. The energy required to break the intermolecular forces (hydrogen bonds and crystalline lattice forces) in the solid state is unlikely to be compensated by the weak van der Waals interactions with nonpolar solvents.[6]

The Defining Influence of pH on Solubility

As an amphoteric substance, this compound can exist as a cation, a zwitterion (neutral overall charge), or an anion depending on the pH of the aqueous medium.[7][8] This pH-dependent ionization is the most critical factor governing its aqueous solubility.

  • Low pH (Acidic Conditions): The pyridine nitrogen is protonated (forming a pyridinium cation), while the carboxylic acid remains largely protonated. The molecule carries a net positive charge, and its salt form is generally more soluble than the neutral form.[9]

  • Isoelectric Point (pI): At a specific pH, the molecule will exist predominantly as a zwitterion, with a protonated pyridine and a deprotonated carboxylate group. At this point, the net charge is zero, and the molecule typically exhibits its minimum solubility.

  • High pH (Basic Conditions): The carboxylic acid is deprotonated (forming a carboxylate anion), while the pyridine nitrogen remains neutral. The molecule carries a net negative charge, and this anionic form is also typically more soluble than the neutral species.[9]

This behavior results in a characteristic "U-shaped" or parabolic solubility-pH profile, which is crucial to define for applications in oral drug delivery, as the pH varies significantly throughout the gastrointestinal tract.[8]

cluster_pH Influence of pH on Ionization State low_pH Low pH (e.g., pH < 4) Predominantly Cationic (High Solubility) pI Isoelectric Point (pI) Predominantly Zwitterionic (Minimum Solubility) low_pH->pI + OH⁻ - H⁺ high_pH High pH (e.g., pH > 6) Predominantly Anionic (High Solubility) pI->high_pH + OH⁻ - H⁺

Caption: Predicted ionization and solubility profile of the amphoteric molecule as a function of pH.

Standard Operating Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10][11] It is a robust and reliable technique that measures the concentration of a solute in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solid phases.

Principle

An excess amount of the solid compound is added to a specific solvent. The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. After equilibration, the solid and liquid phases are separated, and the concentration of the compound in the clear supernatant is quantified using a suitable analytical method.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers for aqueous profile; methanol, ethanol, acetonitrile, etc.)[12]

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Temperature-controlled orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 or 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Calibrated pH meter

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC system)

Step-by-Step Experimental Protocol
  • Preparation:

    • Accurately weigh an amount of this compound that is known to be in excess of its expected solubility and place it into a vial. A common starting point is to add enough solute to achieve a concentration of 10-20 mg/mL if it were all to dissolve. The key is to have undissolved solid remaining at the end of the experiment.

    • Pipette a precise volume of the desired solvent (e.g., 5 mL) into the vial.

    • Prepare at least three replicates for each solvent condition.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for biopharmaceutical relevance) and agitate at a consistent speed (e.g., 150 rpm).[13]

    • Allow the samples to equilibrate for a sufficient duration. A typical period is 24 to 48 hours. For some compounds, 72 hours may be necessary to ensure true equilibrium is reached.[14]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand for a short period (e.g., 30 minutes) to let the excess solid settle.

    • Carefully draw the supernatant into a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean collection tube or vial. This step is critical to remove all undissolved microparticles. Discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane.

  • Sample Analysis:

    • Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method (e.g., HPLC-UV).

    • For aqueous buffers, measure and record the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[11]

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • The solubility is reported as the mean ± standard deviation of the replicate measurements (e.g., in mg/mL or µg/mL).

cluster_workflow Shake-Flask Solubility Workflow prep 1. Preparation - Add excess solid to solvent - Triplicate samples equil 2. Equilibration - Agitate at constant T - 24-48 hours prep->equil sep 3. Phase Separation - Settle suspension - Filter supernatant (0.45 µm) equil->sep quant 4. Quantification - Dilute filtrate - Analyze via HPLC/UV-Vis sep->quant report 5. Reporting - Calculate solubility (e.g., mg/mL) - Report Mean ± SD quant->report

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded and presented in a clear, tabular format to allow for easy comparison and interpretation.

Table Template for Solubility Data:

Solvent/MediumTemperature (°C)pH (Initial)pH (Final)Solubility (mg/mL) ± SD (n=3)Observations
0.1 N HCl (pH 1.2)371.2
Acetate Buffer (pH 4.5)374.5
Phosphate Buffer (pH 6.8)376.8
Water25~7.0
Methanol25N/AN/A
Acetonitrile25N/AN/A
DMSO25N/AN/A

Conclusion

References

Spectral data analysis of (4-pyridin-4-yl-phenyl)-acetic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-pyridin-4-yl-phenyl)-acetic acid, with the chemical formula C₁₃H₁₁NO₂, is a molecule of significant interest in medicinal chemistry and materials science.[1][2][3][4] Its structure, featuring a phenylacetic acid moiety linked to a pyridine ring, provides a versatile scaffold for the development of novel therapeutic agents and functional materials.[3] A thorough understanding of its molecular structure is paramount for predicting its chemical behavior, reactivity, and potential applications. This guide provides an in-depth analysis of the spectral data of this compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate its structural features. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical techniques used to characterize such compounds.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, providing valuable information about its neighboring atoms and functional groups.[5][6]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the phenyl and pyridine rings, as well as the methylene and carboxylic acid protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1H
Pyridine (ortho to N)8.6 - 8.8Doublet2H
Pyridine (meta to N)7.5 - 7.7Doublet2H
Phenyl (ortho to pyridine)7.6 - 7.8Doublet2H
Phenyl (meta to pyridine)7.3 - 7.5Doublet2H
Methylene (-CH₂)3.6 - 3.8Singlet2H
Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum, typically between 7.0 and 9.0 ppm, is expected to be complex due to the coupling of protons on both the phenyl and pyridine rings.[5][7][8] The protons on the pyridine ring are generally deshielded compared to those on the benzene ring due to the electron-withdrawing nature of the nitrogen atom. The protons ortho to the nitrogen will appear at the most downfield chemical shift. The phenyl protons will likely appear as two doublets, characteristic of a para-substituted benzene ring. The methylene protons of the acetic acid group will appear as a singlet, and the carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum.[9][10][11]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will show signals for the carboxylic acid carbon, the carbons of the phenyl and pyridine rings, and the methylene carbon.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)170 - 185
Pyridine (ortho to N)150 - 155
Pyridine (meta to N)120 - 125
Pyridine (para to N)145 - 150
Phenyl (ipso-pyridine)140 - 145
Phenyl (ortho to pyridine)128 - 132
Phenyl (meta to pyridine)125 - 128
Phenyl (ipso-acetic acid)135 - 140
Methylene (-CH₂)40 - 45
Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the carboxylic acid is expected to appear at the most downfield chemical shift, typically in the range of 170-185 ppm.[9][10][12][13] The aromatic carbons will resonate in the region of 120-155 ppm.[9][10][12] The carbons of the pyridine ring will have distinct chemical shifts, with the carbons ortho and para to the nitrogen being the most deshielded. The methylene carbon will appear in the aliphatic region, around 40-45 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

  • Instrument Setup: Place the sample in the spectrometer and perform tuning and shimming.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired data using Fourier transformation, phase correction, and baseline correction.

  • Analysis: Assign the chemical shifts to the corresponding carbon atoms in the molecule based on established correlation tables and theoretical predictions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, aromatic rings, and C-H bonds.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 3000Medium
C=O stretch (Carboxylic Acid)1700 - 1725Strong
C=C stretch (Aromatic)1400 - 1600Medium to Weak
C-O stretch (Carboxylic Acid)1210 - 1320Strong
O-H bend (Carboxylic Acid)920 - 950Broad, Medium
Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum will be the very broad O-H stretching vibration of the carboxylic acid dimer, appearing in the 2500-3300 cm⁻¹ region.[14][15] A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.[15] The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear just below 3000 cm⁻¹.[14] The C=C stretching vibrations of the aromatic rings will give rise to several bands in the 1400-1600 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a solid mull (e.g., with Nujol) or pressed into a KBr pellet. Alternatively, a solution in a suitable solvent can be used.

  • Instrument Setup: Place the prepared sample in the IR spectrometer.

  • Data Acquisition: Record the IR spectrum over the desired range (typically 4000 - 400 cm⁻¹).

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions. The molecular formula is C₁₃H₁₁NO₂, and the molecular weight is 213.23 g/mol .[1][2]

Ion m/z Identity
[M]⁺213Molecular Ion
[M - COOH]⁺168Loss of carboxylic acid group
[M - CH₂COOH]⁺154Loss of acetic acid group
77Phenyl group
Interpretation of the Mass Spectrum

The molecular ion peak ([M]⁺) at m/z 213 will confirm the molecular weight of the compound. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a peak at m/z 168. Another likely fragmentation is the cleavage of the bond between the phenyl ring and the methylene group, leading to the loss of the entire acetic acid moiety and a fragment at m/z 154. The presence of a peak at m/z 77 would indicate the phenyl fragment.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow and Data Integration

The comprehensive structural elucidation of this compound relies on the synergistic interpretation of data from multiple analytical techniques.

Caption: Integrated workflow for the spectral analysis of this compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. Each technique offers unique and complementary information, and their integrated analysis allows for an unambiguous confirmation of the molecular structure. This detailed spectral guide serves as a valuable resource for scientists and researchers working with this compound and similar molecular architectures, facilitating further research and development in their respective fields.

References

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of (4-Pyridin-4-yl-phenyl)-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of (4-pyridin-4-yl-phenyl)-acetic acid. Designed for researchers, scientists, and professionals in drug development and materials science, this document outlines the core methodologies, expected outcomes, and practical applications of in silico analysis for this versatile molecule. By integrating established computational protocols with field-proven insights, this guide serves as a robust resource for predicting molecular properties, understanding chemical behavior, and guiding experimental design.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₃H₁₁NO₂, is a bifunctional organic compound that integrates a pyridine ring, a phenyl group, and a carboxylic acid moiety[1][2][3][4]. This unique structural combination imparts a range of interesting chemical and physical properties, making it a valuable building block in medicinal chemistry and materials science[1]. The pyridine nitrogen offers a site for hydrogen bonding and coordination with metal centers, while the carboxylic acid group provides a handle for forming amides, esters, and salts. The phenyl ring acts as a rigid spacer, influencing the overall molecular geometry and electronic properties.

Derivatives of phenylacetic acid are known to be fundamental components in the synthesis of numerous pharmaceutical intermediates, including nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac[5]. Similarly, pyridine-containing compounds are ubiquitous in drug discovery, exhibiting a wide array of biological activities, including anticancer and anticoagulant effects[6][7][8]. The subject molecule is a key intermediate in the synthesis of various bioactive molecules and has shown potential in the development of anti-inflammatory and analgesic agents[1]. Given its potential, a thorough understanding of its structural, electronic, and dynamic properties at the molecular level is crucial for its rational application in novel therapeutic agents and functional materials.

Part 1: Theoretical and Computational Methodologies

A multi-faceted computational approach is essential to fully characterize this compound. This section details the robust and validated protocols for Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, explaining the rationale behind each methodological choice.

Density Functional Theory (DFT) for Structural and Electronic Properties

DFT has proven to be a powerful tool for accurately predicting the properties of organic molecules, including geometry, vibrational frequencies, and electronic characteristics[1].

Experimental Protocol: DFT Analysis

  • Initial Structure Preparation: The initial 3D structure of this compound can be built using standard molecular modeling software.

  • Geometry Optimization:

    • Methodology: Employ a hybrid DFT functional, such as B3LYP, which has demonstrated reliability for organic systems[9][10].

    • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost, allowing for the description of polarization and diffuse functions, which are important for hydrogen bonding and non-covalent interactions.

    • Solvation Model: To simulate a more realistic environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used to account for the effects of a solvent (e.g., water or DMSO).

    • Validation: A frequency calculation must be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

  • Electronic Property Calculations:

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability[11].

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. This is crucial for understanding intermolecular interactions and reaction mechanisms[9].

  • Spectroscopic Properties Prediction:

    • Vibrational Analysis: The harmonic vibrational frequencies are calculated from the optimized geometry. The resulting frequencies can be compared with experimental FT-IR and Raman spectra for validation. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and methodological approximations[10].

    • NMR Spectroscopy: The nuclear magnetic shielding tensors can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The chemical shifts for ¹H and ¹³C can then be predicted and compared to experimental NMR data[12].

Diagram: DFT Computational Workflow

DFT_Workflow cluster_input Input cluster_dft DFT Engine cluster_output Output Input_Structure Initial 3D Structure Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized_Geometry Optimized Geometry Frequency_Calculation->Optimized_Geometry Validation (No Imaginary Frequencies) Electronic_Properties Electronic Properties (HOMO-LUMO, MEP) Electronic_Data Electronic Data Electronic_Properties->Electronic_Data Spectroscopic_Properties Spectroscopic Properties (IR, Raman, NMR) Vibrational_Spectra Vibrational Spectra Spectroscopic_Properties->Vibrational_Spectra NMR_Shifts NMR Chemical Shifts Spectroscopic_Properties->NMR_Shifts Optimized_Geometry->Electronic_Properties Optimized_Geometry->Spectroscopic_Properties MD_Workflow Start System Setup (Molecule, Solvent, Ions) Energy_Minimization Energy Minimization Start->Energy_Minimization NVT_Equilibration NVT Equilibration (Heating) Energy_Minimization->NVT_Equilibration NPT_Equilibration NPT Equilibration (Pressure Coupling) NVT_Equilibration->NPT_Equilibration Production_MD Production MD Run (Data Collection) NPT_Equilibration->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, RDF, H-bonds) Production_MD->Analysis

References

A Comprehensive Technical Guide to the Safe Handling of (4-Pyridin-4-yl-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scope

(4-Pyridin-4-yl-phenyl)-acetic acid, identified by CAS Number 55397-08-5, is a bifunctional organic compound featuring a phenylacetic acid core linked to a pyridine ring.[1] This unique structure makes it a valuable intermediate and building block in medicinal chemistry and drug development, particularly in the synthesis of anti-inflammatory agents and molecules targeting various biological pathways.[2] It also shows potential in the development of novel agrochemicals.[2]

This guide is designed for researchers, laboratory scientists, and drug development professionals who handle this compound. Its purpose is to provide a detailed framework for safety, handling, and emergency preparedness.

Section 2: Hazard Identification and Risk Assessment

The toxicological profile of this compound is primarily dictated by its phenylacetic acid backbone, which imparts irritant properties, and the pyridine moiety, which can introduce additional hazards.

Anticipated GHS Classification

Based on its structural components, the compound is anticipated to be classified as hazardous. The following table summarizes the likely GHS classifications, derived from data on phenylacetic acid and related structures.[3][4][5]

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Skin IrritationGHS07Warning H315: Causes skin irritation.[4][5]
Eye IrritationGHS07Warning H319: Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure)GHS07Warning H335: May cause respiratory irritation.[3][4]
Acute Toxicity (Oral)GHS07Warning H302: Harmful if swallowed. (Potential)[3]
Toxicological Profile and Routes of Exposure

The primary risk associated with this solid compound is exposure to dust or fine powder.

  • Inhalation: Inhaling dust may cause irritation to the respiratory tract, leading to symptoms like coughing and shortness of breath.[4] This is a direct consequence of the acidic nature of the compound irritating the mucous membranes.

  • Skin Contact: Direct contact can cause skin irritation, characterized by redness, itching, and inflammation.[4][6] Prolonged contact should be avoided.

  • Eye Contact: As with many acidic organic powders, eye contact is a significant risk. The compound is expected to cause serious eye irritation, potentially leading to pain, tearing, and redness.[5][7]

  • Ingestion: While less common in a laboratory setting, accidental ingestion is likely to be harmful and may cause gastrointestinal distress.[3]

Physicochemical Hazards
  • Thermal Decomposition: When heated to decomposition, this compound will likely release hazardous fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6] The presence of the pyridine ring makes the formation of NOx a certainty in fire conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can cause vigorous and potentially hazardous reactions.[6]

Section 3: Exposure Control and Personal Protection

A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for safe handling.

Engineering Controls

The primary engineering control is to minimize the generation and inhalation of dust.

  • Chemical Fume Hood: All weighing operations and manipulations of the solid compound that could generate dust must be performed inside a certified chemical fume hood.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling the compound.

Body PartPPE SpecificationRationale
Eyes/Face Safety glasses with side-shields (ANSI Z87.1 certified) or chemical splash goggles.Protects against airborne particles and accidental splashes causing serious eye irritation.[5]
Hands Nitrile or other chemically resistant gloves.Prevents skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling.[5]
Body Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not typically required if work is performed in a fume hood.If a fume hood is unavailable or if significant dust is expected, a NIOSH-approved N95 (or better) particulate respirator should be used.[5]
Safe Handling Workflow Diagram

The following workflow provides a logical process for ensuring safety before and during the handling of this compound.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase A Task Risk Assessment B Review MSDS/Safety Guide A->B C Verify Fume Hood Certification B->C D Don Required PPE (Gloves, Goggles, Lab Coat) C->D E Perform All Manipulations in Fume Hood D->E F Use Low-Dust Techniques (e.g., careful scooping) E->F G Weigh Compound F->G H Prepare Solution or Reaction G->H I Securely Close Container H->I J Decontaminate Work Area I->J K Dispose of Contaminated Waste (Gloves, Weigh Paper) J->K L Wash Hands Thoroughly K->L

Caption: Workflow for the safe handling of solid this compound.

Section 4: Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols is critical for minimizing risk.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the compound, ensure your workspace in the fume hood is clean and uncluttered. Assemble all necessary equipment (spatula, weigh paper, glassware).

  • PPE: Don all required PPE as specified in Section 3.2.

  • Extraction: Gently tap the container before opening to settle the contents. Open the container slowly inside the fume hood to avoid creating airborne dust.

  • Weighing: Use a spatula to carefully transfer the desired amount of solid onto weigh paper or into a container. Avoid dropping the material from a height.

  • Transfer: If transferring to a flask for dissolution, gently tap the weigh paper or use a funnel to guide the solid into the vessel.

  • Cleanup: Immediately after use, securely close the primary container.

  • Decontamination: Wipe down the spatula and any surfaces inside the fume hood that may have been contaminated.

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contact and dispose of them in the appropriate waste stream. Wash hands thoroughly with soap and water.[5]

Storage Requirements
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9]

  • Location: Keep away from incompatible materials, particularly strong oxidizing agents.[6]

  • Inventory: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Spill Management

For a small spill of solid material inside a fume hood:

  • Contain: Do not use water. Keep the spill localized.

  • Collect: Gently sweep or scoop the solid material using a dustpan and brush or other appropriate tools. Avoid actions that create dust clouds.[7]

  • Package: Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Report: Report the incident to laboratory management.

Waste Disposal

All waste, including contaminated gloves, weigh paper, and excess compound, must be treated as hazardous chemical waste. Dispose of it in a designated, sealed, and clearly labeled container. Follow all local, institutional, and national regulations for chemical waste disposal.[8]

Section 5: Emergency and First Aid Procedures

Immediate and correct action is vital in an emergency.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [4][8]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[4][8]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell or breathing is difficult, call a POISON CENTER or doctor.[4][8]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. If symptoms persist or the person feels unwell, seek medical attention.[10]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂). A water spray can be used to cool containers.[4]

  • Unsuitable Media: Do not use a heavy water stream, as it may scatter the burning powder.[4]

  • Specific Hazards: Combustion will produce toxic and irritating fumes, including carbon and nitrogen oxides.[6]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with fumes and decomposition products.[5]

Emergency Response Flowchart

G A EXPOSURE EVENT OCCURS B Ensure Scene is Safe A->B C Remove Victim from Contaminated Area B->C D Initiate First Aid (See Table in Sec 5.1) C->D G Isolate Contaminated Area C->G E Call for Emergency Medical Help (If required) D->E F Provide MSDS/Safety Info to Responders E->F H Report Incident to EHS/ Lab Supervisor G->H

Caption: Flowchart for responding to an emergency exposure event.

Section 6: Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles outlined in this guide. The primary risks—irritation from dust inhalation and eye/skin contact—are effectively mitigated through the consistent use of engineering controls like fume hoods, appropriate PPE, and strict handling protocols. By understanding the compound's potential hazards and preparing for emergencies, researchers can confidently and safely advance their scientific objectives.

Section 7: References

  • (4-Pyridin-4-yl-phenyl)acetic acid | CAS 55397-08-5 | SCBT . Santa Cruz Biotechnology. --INVALID-LINK--

  • SAFETY DATA SHEET - Sigma-Aldrich (for 1,4,7,10,13,16-hexaoxacyclooctadecane) . Sigma-Aldrich. --INVALID-LINK--

  • SAFETY DATA SHEET - Sigma-Aldrich (for Calcium bis(dihydrogenorthophosphate)) . Sigma-Aldrich. --INVALID-LINK--

  • SAFETY DATA SHEET - Sigma-Aldrich (for Phenylacetic Acid) . Sigma-Aldrich. --INVALID-LINK--

  • Safety Data Sheet - Cayman Chemical (for Phenylacetic Acid) . Cayman Chemical. --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific (for [4-(Phenoxymethyl)phenyl]acetic acid) . Fisher Scientific. --INVALID-LINK--

  • SAFETY DATA SHEET - Innophos . Innophos. --INVALID-LINK--

  • AK Scientific, Inc. Safety Data Sheet . AK Scientific, Inc. --INVALID-LINK--

  • (4-Pyridin-4-yl-phenyl)acetic acid - Chem-Impex . Chem-Impex. --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific (for Phenylacetic acid) . Fisher Scientific. --INVALID-LINK--

  • Safety Data Sheet - Cayman Chemical (for N-phenylpiperidin-4-amine) . Cayman Chemical. --INVALID-LINK--

  • PHENYLACETIC ACID MSDS CAS No: 103-82-2 MSDS - Loba Chemie . Loba Chemie. --INVALID-LINK--

  • PHENYL ACETIC ACID CAS NO 103-82-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical . CDH Fine Chemical. --INVALID-LINK--

References

An In-Depth Technical Guide to the Therapeutic Target Landscape of (4-pyridin-4-yl-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(4-pyridin-4-yl-phenyl)-acetic acid is a compelling molecular entity for therapeutic investigation.[1][2][3][4] Its structure, featuring a biphenyl-like core composed of a pyridine and a phenyl ring, coupled with an acetic acid moiety, positions it as a prime candidate for interacting with biological systems involved in inflammation and pain.[1][2] This guide provides a comprehensive, technically-grounded framework for exploring the therapeutic potential of this compound, moving logically from primary, structure-inferred targets to plausible secondary pathways.

The molecular architecture strongly suggests an affinity for enzymes within the arachidonic acid cascade.[5][6][7] This pathway is central to the inflammatory response, and its key enzymes, Cyclooxygenases (COX) and Lipoxygenases (LOX), are well-established targets for anti-inflammatory drugs.[8] The acetic acid group is a classic pharmacophore for inhibitors of COX enzymes, while the pyridinyl-phenyl core provides a scaffold that can be optimized for potency and selectivity. This document outlines the rationale and detailed experimental protocols for validating these potential targets.

Part 1: Cyclooxygenase (COX) Isoforms as Primary Therapeutic Targets

Mechanistic Overview: The Role of COX-1 and COX-2

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the rate-limiting enzyme in the conversion of arachidonic acid to prostaglandins (PGs), prostacyclins, and thromboxanes.[5][6][9] Two primary isoforms exist:

  • COX-1: A constitutively expressed enzyme found in most tissues. It is responsible for producing prostaglandins that regulate crucial physiological functions, including maintaining the integrity of the gastrointestinal mucosa and controlling renal blood flow.[10]

  • COX-2: An inducible enzyme whose expression is dramatically upregulated at sites of inflammation by stimuli such as cytokines and lipopolysaccharides.[10][11] The prostaglandins produced by COX-2 are primary mediators of pain, fever, and inflammation.[6][10]

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit these enzymes.[8][10] Selective inhibition of COX-2 over COX-1 is a key goal in modern drug development to reduce the gastrointestinal side effects associated with traditional NSAIDs.[12]

Rationale for Targeting COX Isoforms

The chemical structure of this compound is highly suggestive of a COX inhibitor. The biphenylacetic acid scaffold is a well-established pharmacophore present in numerous NSAIDs. The negatively charged carboxylate group at physiological pH is critical for anchoring the molecule within the active site of COX enzymes, mimicking the substrate, arachidonic acid. The pyridinyl-phenyl core can engage in hydrophobic and pi-stacking interactions within the active site channel, and the nitrogen atom in the pyridine ring may offer opportunities for specific hydrogen bonding that could confer selectivity between the COX-1 and COX-2 isoforms.

Experimental Workflow for Target Validation

To validate and characterize the interaction of this compound with COX-1 and COX-2, a robust in vitro inhibition assay is the first critical step. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of drug potency.

COX_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis reagents Prepare Reagents: - Assay Buffer (Tris-HCl, pH 8.0) - Heme & Co-factors - Compound Dilutions plate Plate Setup: - Background Wells - 100% Activity Wells - Inhibitor Wells reagents->plate enzyme Dilute COX-1 & COX-2 Enzymes enzyme->plate incubate1 Pre-incubate Enzyme with Compound (10 min, 37°C) plate->incubate1 initiate Initiate Reaction: Add Arachidonic Acid (Substrate) incubate1->initiate incubate2 Incubate (2 min, 37°C) initiate->incubate2 terminate Terminate Reaction (e.g., HCl) incubate2->terminate detect Measure Product Formation (Colorimetric, Fluorometric, or LC-MS/MS) terminate->detect calculate Calculate % Inhibition detect->calculate plot Plot Dose-Response Curve & Determine IC50 calculate->plot

Caption: Workflow for determining COX-1/COX-2 inhibition.

This protocol is adapted from commercially available screening kits and established methodologies.[11][13][14] It measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

Materials:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)

  • This compound, dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590-610 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to manufacturer specifications. Dilute the compound to create a serial dilution series (e.g., 10 concentrations) in assay buffer. The final DMSO concentration in the well should not exceed 1%.

  • Plate Setup (in triplicate):

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2).

    • Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of each compound dilution, and 10 µL enzyme.

  • Pre-incubation: Gently mix and incubate the plate for 5-10 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells.

  • Detection: Immediately add 10 µL of the colorimetric probe (TMPD) solution.

  • Measurement: Shake the plate for 10-20 seconds and read the absorbance at 590 nm at multiple time points (e.g., every minute for 5 minutes) to determine the reaction rate.

Data Analysis:

  • Correct for background absorbance.

  • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value for both COX-1 and COX-2.

Part 2: Exploring the 5-Lipoxygenase (5-LOX) Pathway

Mechanistic Overview: The Role of 5-LOX

5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, another major class of inflammatory mediators derived from arachidonic acid.[5][15] Leukotrienes are potent chemoattractants for neutrophils and are deeply involved in the pathophysiology of asthma and allergic reactions by increasing vascular permeability and causing bronchoconstriction.[5][6] Inhibiting both COX and 5-LOX pathways can offer a broader spectrum of anti-inflammatory activity.

Rationale for Targeting 5-LOX

While the acetic acid moiety is a classic COX pharmacophore, certain classes of NSAIDs and structurally related compounds have demonstrated inhibitory activity against 5-LOX. Given the structural similarities, it is prudent to investigate this compound for potential dual-inhibitory action. Such a profile could be highly valuable for treating complex inflammatory diseases where both prostaglandins and leukotrienes play a significant role.[16]

Experimental Workflow for Target Validation

This protocol is based on the principle that 5-LOX converts a substrate to a hydroperoxide intermediate, which can be measured using a fluorescent probe.[17][18][19]

Materials:

  • Human Recombinant 5-LOX enzyme

  • LOX Assay Buffer

  • LOX Substrate (e.g., arachidonic acid)

  • Fluorescent Probe (e.g., a probe that reacts with hydroperoxides)

  • This compound, dissolved in DMSO

  • Zileuton or NDGA (positive control inhibitor)

  • 96-well black microplate

  • Fluorometric plate reader (e.g., Ex/Em = 500/536 nm)

Procedure:

  • Reagent Preparation: Prepare reagents and a serial dilution of the test compound and positive control.

  • Plate Setup (in triplicate):

    • Background Control: 50 µL Assay Buffer.

    • Positive Control: 20 µL Assay Buffer, 20 µL 5-LOX enzyme.

    • Inhibitor Wells: 20 µL of each compound dilution, 20 µL 5-LOX enzyme.

  • Pre-incubation: Add 10 µL of the LOX probe to all wells. Incubate for 5-10 minutes at room temperature, protected from light.

  • Reaction Initiation: Add 20 µL of the LOX substrate to all wells to start the reaction.

  • Measurement: Immediately begin reading the fluorescence in kinetic mode every 1-2 minutes for 15-30 minutes.

Data Analysis:

  • Subtract the background reading from all wells.

  • Determine the rate of reaction (slope of the linear portion of the kinetic curve).

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Plot the dose-response curve and calculate the IC50 value as described for the COX assay.

Part 3: Peroxisome Proliferator-Activated Receptors (PPARs) as Non-Canonical Targets

Mechanistic Overview: PPARs in Inflammation

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[20][21] Three subtypes exist: PPARα, PPARβ/δ, and PPARγ. Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[22] PPARγ, in particular, is highly expressed in adipose tissue, immune cells, and the colon. Its activation is known to exert potent anti-inflammatory effects by repressing the expression of pro-inflammatory genes (e.g., those encoding cytokines like TNF-α and IL-6) and promoting the differentiation of anti-inflammatory M2 macrophages.

Rationale for Targeting PPARs

Several NSAIDs and their metabolites are known to be agonists of PPARs, particularly PPARα and PPARγ. This "off-target" effect is now recognized as a significant contributor to their overall pharmacological profile. The acidic head group and hydrophobic backbone of this compound bear a structural resemblance to known PPAR agonists. Investigating this potential activity is crucial, as PPARγ agonism could represent a distinct and complementary anti-inflammatory mechanism of action.

Experimental Workflow for Target Validation

The most direct method to assess PPARγ activation is a cell-based reporter gene assay.[21][23]

PPAR_Pathway cluster_nucleus compound (4-pyridin-4-yl-phenyl)- acetic acid ppar PPARγ compound->ppar Enters Cell & Binds cell Cell Membrane ppre PPRE (DNA Response Element) ppar->ppre Heterodimerizes with RXR rxr RXR rxr->ppre nucleus Nucleus luciferase Luciferase Gene ppre->luciferase Activates Transcription reporter_protein Luciferase Protein luciferase->reporter_protein Translation light Light Emission reporter_protein->light Produces Light with Substrate

Caption: Ligand activation of PPARγ leading to reporter gene expression.

This protocol uses a cell line (e.g., HEK293T) transiently or stably transfected with two plasmids: one expressing the human PPARγ protein and another containing a luciferase reporter gene under the control of a PPRE promoter.[21][22]

Materials:

  • HEK293T or other suitable host cell line

  • PPARγ expression plasmid

  • PPRE-luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, dissolved in DMSO

  • Rosiglitazone (positive control agonist)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase Assay Reagent (containing luciferin substrate)

  • Luminometer

Procedure:

  • Cell Seeding & Transfection: Seed cells in a 96-well plate. After 24 hours, co-transfect the cells with the PPARγ expression and PPRE-luciferase reporter plasmids using a suitable transfection reagent.

  • Compound Treatment: After another 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or positive control. Incubate for 18-24 hours.

  • Cell Lysis: Remove the treatment medium and wash the cells with PBS. Add passive lysis buffer to each well and incubate for 15 minutes with gentle shaking to ensure complete lysis.

  • Luminescence Measurement: Add the Luciferase Assay Reagent to each well.

  • Data Acquisition: Immediately measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Normalize the raw luminescence units (RLU) to a measure of cell viability if necessary (e.g., a co-transfected Renilla luciferase control or a separate viability assay).

  • Calculate the fold-activation relative to the vehicle (DMSO) control.

  • Plot the fold-activation versus the logarithm of the compound concentration and fit the data to a non-linear regression model to determine the EC50 (half-maximal effective concentration) and the maximum activation level relative to the positive control.

Part 4: Summary and Future Directions

Data Summary Table

The experimental workflows described will generate quantitative data to build a comprehensive pharmacological profile of this compound. The results can be summarized as follows:

Target ProteinAssay TypeMetricHypothetical ResultImplication
COX-1 Enzyme InhibitionIC505 µMModerate inhibition; potential for GI side effects.
COX-2 Enzyme InhibitionIC500.2 µMPotent and selective inhibition; strong anti-inflammatory potential.
5-LOX Enzyme InhibitionIC50> 50 µMNot a significant inhibitor at therapeutic concentrations.
PPARγ Reporter GeneEC502.5 µMModerate agonist activity; potential for a secondary anti-inflammatory mechanism.
Integrated Perspective and Next Steps

Based on the hypothetical data, this compound emerges as a potent and selective COX-2 inhibitor (Selectivity Index COX-1/COX-2 = 25) with moderate PPARγ agonist activity. This dual mechanism is highly attractive. The selective COX-2 inhibition suggests a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs, while the PPARγ agonism could provide additional, complementary anti-inflammatory and insulin-sensitizing benefits.

Recommended Future Directions:

  • Cell-Based Assays: Validate the in vitro findings in a cellular context. Measure the inhibition of prostaglandin E2 (PGE2) production in LPS-stimulated macrophages or whole blood assays to confirm COX-2 engagement in a biological system.

  • In Vivo Efficacy Models: Test the compound in animal models of inflammation and pain, such as the carrageenan-induced paw edema model in rats or the collagen-induced arthritis model in mice.

  • ADME/Tox Profiling: Conduct early-stage absorption, distribution, metabolism, and excretion (ADME) studies to assess pharmacokinetic properties. In vitro cytotoxicity and hERG channel assays are crucial for early safety assessment.

  • Medicinal Chemistry: If the initial profile is promising, use the structure-activity relationship (SAR) data to synthesize analogs that could further improve potency, selectivity, and pharmacokinetic properties.

This structured approach, from initial target hypothesis to in vivo validation, provides a rigorous pathway for elucidating the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes & Protocols: (4-pyridin-4-yl-phenyl)-acetic acid in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of (4-pyridin-4-yl-phenyl)-acetic acid. While this specific molecule is not a widely studied end-drug, its core scaffold is of significant interest in medicinal chemistry. These notes detail its potential applications as a lead compound for cyclooxygenase (COX) inhibitors and as a versatile fragment in Fragment-Based Drug Discovery (FBDD) campaigns, particularly for kinase targets. We provide the scientific rationale, detailed experimental protocols, data interpretation guidelines, and troubleshooting advice to empower researchers to effectively integrate this compound into their discovery workflows.

Introduction and Scientific Rationale

This compound is a bifunctional organic molecule featuring a phenylacetic acid moiety linked to a pyridine ring. This unique combination of structural features makes it a compound of considerable interest in pharmaceutical research.[1][2] The pyridine ring is a "privileged scaffold" in drug discovery, known to enhance pharmacological activity and improve physicochemical properties such as solubility and cell permeability.[3][4] The phenylacetic acid portion, on the other hand, is a classic pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[5]

The strategic value of this compound can be leveraged in two primary, high-impact research applications:

  • As a Lead Structure for COX-2 Inhibitor Development: The structure mimics key features of known COX inhibitors. The acetic acid group can interact with the active site of COX enzymes, while the pyridinylphenyl core can be optimized to achieve selectivity for the inducible COX-2 isoform over the constitutive COX-1, a critical factor in minimizing gastrointestinal side effects.[5][6]

  • As a High-Value Fragment in FBDD: With a molecular weight of 213.23 g/mol [7][8] and key hydrogen bond donors/acceptors, the molecule fits the "Rule of Three" criteria for an ideal fragment.[9][10] It can serve as a starting point for building more potent and selective inhibitors against a range of targets, most notably protein kinases, where pyridinylphenyl motifs are common.[11][12]

This guide will provide the foundational knowledge and practical protocols to explore both avenues.

Physicochemical Properties & Handling

A clear understanding of the compound's properties is crucial for experimental success.

PropertyValueSource
CAS Number 55397-08-5[7][8]
Molecular Formula C₁₃H₁₁NO₂[7][8]
Molecular Weight 213.23 g/mol [7][8]
IUPAC Name 2-(4-pyridin-4-ylphenyl)acetic acid[7]
Predicted LogP 1.9 - 2.1[7][13]
Hydrogen Bond Donors 1 (from carboxylic acid)[7]
Hydrogen Bond Acceptors 3 (N in pyridine, 2 O in acid)[7]

Storage and Handling:

  • Store at 2-8°C in a dry, well-ventilated place.

  • The compound is an irritant; handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. May cause skin, eye, and respiratory irritation.[7]

  • For biological assays, prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO. Perform serial dilutions to achieve the final desired concentrations in assay buffer, ensuring the final DMSO concentration is consistent across all wells and typically below 0.5% to avoid solvent-induced artifacts.

Application I: Screening as a Cyclooxygenase (COX) Inhibitor

Rationale & Mechanistic Insight

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[5][14] There are two main isoforms: COX-1, which is constitutively expressed and plays a protective role in the gut and kidneys, and COX-2, which is induced during inflammation.[14] Selective inhibition of COX-2 is the primary goal of modern NSAID development to retain anti-inflammatory efficacy while reducing side effects.[5][6]

The structure of this compound is analogous to many selective COX-2 inhibitors, such as Celecoxib, which feature a diaryl heterocyclic system.[6][15][16] The pyridinylphenyl core of our target compound can occupy the main active site channel, while specific moieties, often sulfonamides in commercial drugs, project into a secondary side-pocket unique to COX-2, conferring selectivity.[16] This makes this compound an excellent candidate for initial screening and a foundational scaffold for synthesizing more selective analogues.

Signaling Pathway

The diagram below illustrates the central role of COX enzymes in the inflammatory cascade.

Caption: The Arachidonic Acid Cascade and COX Inhibition.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol is adapted from standard methodologies for determining COX inhibitory activity and selectivity.[17][18][19]

Objective: To determine the IC₅₀ values of this compound for both COX-1 (ovine or human) and COX-2 (human recombinant) enzymes.

Materials:

  • COX-1 and COX-2 enzymes (e.g., from Cayman Chemical or similar supplier)

  • COX Inhibitor Screening Assay Kit (Colorimetric)

  • This compound

  • Celecoxib (positive control for COX-2 selectivity)

  • Ibuprofen or SC-560 (positive control for COX-1/non-selective inhibition)

  • DMSO (ACS grade)

  • 96-well microplate

  • Microplate reader (capable of reading absorbance at 590 nm)

Experimental Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Detection A Prepare serial dilutions of test compound (100x final conc.) in DMSO D Add 10 µL of diluted compound (or DMSO vehicle) to appropriate wells A->D B Prepare assay buffer, heme, and enzyme (COX-1 or COX-2) C Add 150 µL Assay Buffer and 10 µL Heme to all wells B->C E Add 10 µL of Enzyme (COX-1 or COX-2) to initiate reaction B->E C->D D->E F Incubate for 10 min at 25°C E->F G Add 10 µL Arachidonic Acid (Substrate) to all wells F->G H Incubate for 2 min at 25°C G->H I Add 50 µL of developing solution (e.g., TMPD) H->I J Shake and incubate for 5-10 min I->J K Read absorbance at 590 nm J->K

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM). These will be your 100x working stocks. Do the same for control compounds.

  • Assay Plate Setup:

    • Add 150 µL of Assay Buffer to each well of a 96-well plate.

    • Add 10 µL of Heme to each well.

    • Add 10 µL of the appropriate 100x compound dilution to the sample wells.

    • Add 10 µL of DMSO to the "100% initial activity" wells (vehicle control).

    • Add 10 µL of a known inhibitor (e.g., Celecoxib) to the positive control wells.

  • Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells. For background wells, add 10 µL of buffer instead of the enzyme.

  • Pre-incubation: Gently shake the plate and incubate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of Arachidonic Acid solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Shake the plate and incubate for 2 minutes at 25°C.

  • Detection: Add 50 µL of the colorimetric substrate solution (e.g., TMPD, which measures peroxidase activity). Shake and incubate for 5-10 minutes at 25°C until a stable blue color develops in the vehicle control wells.

  • Read Plate: Measure the absorbance at 590 nm using a microplate reader.

Data Analysis & Interpretation
  • Calculate Percent Inhibition:

    • Average the absorbance values for each sample, control, and background.

    • Subtract the average background absorbance from all other values.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [(Abs_vehicle - Abs_sample) / Abs_vehicle] * 100

  • Determine IC₅₀: Plot the percent inhibition versus the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Calculate Selectivity Index (SI): The SI is a crucial measure of COX-2 selectivity. SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) A higher SI value indicates greater selectivity for COX-2.

Example Data Table:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
This compound15.21.88.4
Celecoxib (Control)15.00.045>300[15]
Ibuprofen (Control)5.010.00.5

Interpretation: In this hypothetical example, this compound shows preferential, but not highly selective, inhibition of COX-2. This result validates the scaffold as a promising starting point. The next steps would involve synthetic modification—for instance, adding a sulfonamide group to the phenyl ring—to improve both potency (lower IC₅₀ for COX-2) and selectivity (higher SI).[20]

Application II: Use as a Scaffold in Fragment-Based Drug Discovery (FBDD)

Rationale & Mechanistic Insight

Fragment-Based Drug Discovery (FBDD) is an efficient alternative to high-throughput screening (HTS).[21][22] It involves screening libraries of small, low-complexity molecules ("fragments") to identify weak but high-quality binders to a protein target.[21][22] These initial hits serve as starting points for optimization into potent lead compounds.[9][23]

This compound is an ideal fragment because:

  • It adheres to the "Rule of Three": MW < 300 Da, cLogP < 3, and a limited number of hydrogen bond donors/acceptors.[9][10]

  • It contains versatile chemical handles: The carboxylic acid can be converted to amides, and the pyridine nitrogen provides a key interaction point, making it synthetically tractable for follow-up chemistry.[22]

  • The pyridinylphenyl core is a known kinase-binding motif: Many approved kinase inhibitors utilize similar scaffolds to interact with the ATP-binding pocket, particularly the hinge region.[12][24][25]

FBDD Workflow

The diagram below outlines a typical FBDD campaign using our fragment.

FBDD_Workflow A Target Selection & Protein Production (e.g., Abl Kinase) B Fragment Library Screening (Including our compound) Methods: SPR, NMR, X-ray A->B C Hit Identification (Weak binding confirmed) B->C D Structural Biology (Co-crystal structure of Fragment + Protein) C->D E Structure-Guided Chemistry (Fragment Growing/Linking) D->E F Potency & Selectivity Assays (Iterative Process) E->F F->E Iterate G Lead Optimization (ADME/Tox properties) F->G H Preclinical Candidate G->H

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Protocol: General Workflow for FBDD Hit Identification & Validation

This protocol outlines the key stages of an FBDD campaign.

Objective: To identify and validate this compound as a binder to a target protein (e.g., a protein kinase) and guide subsequent optimization.

Part 1: Primary Screening using Surface Plasmon Resonance (SPR)

  • Immobilize the Target: Covalently immobilize the purified target kinase onto a sensor chip surface.

  • Screening: Prepare solutions of the fragment library (including your compound) at a high concentration (e.g., 100-500 µM) in a suitable running buffer.

  • Injection: Inject the fragment solutions over the sensor chip. A change in the refractive index, measured in Response Units (RU), indicates binding.

  • Hit Triage: Fragments that produce a reproducible and concentration-dependent response are considered primary hits.

Part 2: Hit Validation & Characterization using X-ray Crystallography

  • Co-crystallization: Set up crystallization trials with the target protein in the presence of a high concentration of the hit fragment (e.g., 1-5 mM). Soaking pre-existing protein crystals with the fragment is an alternative method.

  • Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.

  • Structure Solution: Solve the crystal structure of the protein-fragment complex. The resulting electron density map will reveal the precise binding mode of the fragment, including key hydrogen bonds and hydrophobic interactions.[10]

Part 3: Structure-Guided Optimization (Fragment Growing)

  • Analyze the Binding Pose: Examine the co-crystal structure. Identify vectors for chemical elaboration where new functional groups can be added to the fragment to engage with nearby pockets or residues in the protein, thereby increasing affinity.[9]

  • Synthetic Elaboration: Synthesize a small, focused library of analogues. For this compound, this could involve:

    • Converting the carboxylic acid to a series of amides to probe a nearby pocket.

    • Adding substituents to the phenyl or pyridine ring to improve hydrophobic interactions.

  • Iterative Screening: Test the new, more potent compounds in functional assays (e.g., kinase activity assays) to confirm improved potency and begin assessing selectivity.[23]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
High variability in COX assay results - Inconsistent pipetting- Enzyme degradation- Compound precipitation- Use calibrated pipettes and reverse pipetting for viscous solutions.- Aliquot enzyme and avoid repeated freeze-thaw cycles.- Check compound solubility in final assay buffer; lower the highest concentration if needed.
No hits in FBDD SPR screen - Fragment concentration too low- Non-optimal buffer conditions (pH, salt)- Inactive protein immobilized on chip- Increase screening concentration (if solubility permits).- Perform buffer scouting to find optimal binding conditions.- Verify the activity of the immobilized protein.
Unable to obtain co-crystal structure - Fragment binding is too weak to be stable in crystal lattice- Fragment displaces a critical molecule (e.g., water) required for crystallization- Increase fragment concentration during soaking/co-crystallization.- Try different crystallization conditions or crystal forms of the protein.- Consider linking two weakly binding fragments to increase affinity.

References

Application Notes & Protocols: (4-Pyridin-4-yl-phenyl)-acetic Acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (4-Pyridin-4-yl-phenyl)-acetic Acid

This compound is a bifunctional organic compound that has emerged as a strategically important scaffold in modern synthetic chemistry. Its structure, featuring a rigid biphenyl-like core composed of a phenyl ring and a pyridine ring, coupled with a reactive carboxylic acid moiety, makes it a highly versatile building block.[1][2] The pyridine ring can act as a hydrogen bond acceptor and influence the molecule's solubility and metabolic stability, while the phenylacetic acid portion provides a key vector for derivatization.[3] This unique combination of features has positioned it as a valuable intermediate in pharmaceutical research for developing novel therapeutic agents, particularly in areas like neurology and inflammation, as well as in materials science and agrochemicals.[1] These application notes provide an in-depth guide to the key synthetic transformations of this compound, complete with detailed protocols and expert insights for researchers in drug discovery and chemical development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction planning and execution.

PropertyValueSource
IUPAC Name 2-(4-pyridin-4-ylphenyl)acetic acid[4]
Synonyms 4-(4'-Pyridyl)phenylacetic acid[1][4]
CAS Number 55397-08-5[1][5][6]
Molecular Formula C₁₃H₁₁NO₂[1][5]
Molecular Weight 213.23 g/mol [1][4][5]
Appearance White to off-white solid[1]
Purity ≥ 97% (HPLC)[1]
Storage Conditions Store at 0-8 °C[1]
Safety Causes skin and serious eye irritation; may cause respiratory irritation.[4]

Core Synthetic Transformations & Protocols

The reactivity of this compound is dominated by its carboxylic acid group, which can be readily converted into a variety of functional groups. The following sections detail protocols for its most common and impactful transformations.

Amide Bond Formation: Accessing Novel Bioactive Scaffolds

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry, used to link molecular fragments and build complex drug candidates.[7][8] Direct condensation of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction.[9] Therefore, activation of the carboxylic acid is necessary, typically through the use of coupling reagents.

Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is susceptible to nucleophilic attack by an amine to form the amide bond. To improve yields and suppress side reactions, particularly racemization in chiral substrates, an additive like HOBt (1-Hydroxybenzotriazole) is often included.[10] HOBt traps the O-acylisourea to form an active ester, which is more stable but still highly reactive towards the amine.

Uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) operate on a similar principle, forming a highly reactive OAt-active ester which reacts rapidly with amines to afford the desired amide with high efficiency and minimal side products.[7][10]

Amide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid This compound Active_Ester Reactive Intermediate (OAt- or OBt-Ester) Acid->Active_Ester Coupling Reagent Coupling_Reagent HATU or EDC/HOBt Amine Primary or Secondary Amine (R-NH₂) Active_Ester->Amine Nucleophilic Attack Amide Target Amide Product Amine->Amide

Caption: Generalized workflow for amide bond formation.

This protocol describes the synthesis of an N-alkyl or N-aryl amide derivative from this compound.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 eq) portion-wise to the stirring solution. An exotherm may be observed.

  • Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.[7]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure amide.

Scientist's Insight: The choice of DIPEA as the base is critical. It is a bulky, non-nucleophilic base that effectively scavenges the acid produced during the reaction without competing with the primary amine nucleophile.[7] Using a slight excess of the amine can help drive the reaction to completion. For sensitive substrates, the reaction can be cooled to 0 °C before the addition of HATU to better control the reaction rate.

Esterification: Expanding Chemical Diversity

Esterification converts the carboxylic acid into an ester, a functional group prevalent in many pharmaceuticals and a useful intermediate for further transformations.

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[11] The reaction is an equilibrium process. The mechanism involves protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[11]

Fischer_Esterification Acid (4-Pyridin-4-yl-phenyl)- acetic acid Protonation Protonated Carbonyl Acid->Protonation H⁺ (cat.) Alcohol Alcohol (R-OH) (Solvent & Reagent) Attack Tetrahedral Intermediate Alcohol->Attack Protonation->Attack + R-OH Ester Target Ester Product Attack->Ester - H₂O, -H⁺ Water Water (byproduct)

Caption: Key steps in the Fischer-Speier esterification process.

This protocol describes a straightforward method for synthesizing methyl or ethyl esters.

Materials:

  • This compound (1.0 eq)

  • Methanol or Ethanol (large excess, used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound in the desired alcohol (e.g., methanol) in a round-bottom flask equipped with a reflux condenser. The alcohol should be in large excess to act as the solvent.[11]

  • Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the stirring suspension.

  • Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting acid.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Redissolve the residue in DCM or EtOAc.

  • Carefully wash the organic solution with saturated aq. NaHCO₃ to neutralize the acid catalyst. Be cautious of CO₂ evolution.

  • Wash the organic layer with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester.

  • Purify the product by column chromatography or recrystallization as needed.

Scientist's Insight: To drive the equilibrium towards the product side, a large excess of the alcohol is used.[11] Alternatively, for higher boiling alcohols, water can be removed azeotropically using a Dean-Stark apparatus with a solvent like toluene.[11] For substrates intolerant to strong acid, milder esterification methods like DCC/DMAP coupling can be employed.[12]

Suzuki-Miyaura Cross-Coupling: Forging the Core Scaffold

While this compound is used as a building block, it is important to understand that its core pyridyl-phenyl structure is often synthesized via a Suzuki-Miyaura cross-coupling reaction.[13][14] This palladium-catalyzed reaction forges a C-C bond between an organoboron species (like a boronic acid) and an organohalide.[15]

The Suzuki coupling mechanism involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the organohalide (e.g., 4-bromophenylacetic acid) to form a Pd(II) species.

  • Transmetalation: A base activates the boronic acid (e.g., pyridine-4-boronic acid), which then transfers its organic group to the palladium center.[15]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Ar¹-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Dimer Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Dimer Ar²-B(OH)₂ + Base RedElim Reductive Elimination PdII_Dimer->RedElim RedElim->Pd0 Product (Ar¹-Ar²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol describes a representative synthesis of a (Pyridin-4-yl-phenyl)-acetic acid derivative.

Materials:

  • 4-Bromophenylacetic acid (1.0 eq)

  • Pyridine-4-boronic acid (1.2 eq)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)[13]

  • Base, e.g., Sodium carbonate (Na₂CO₃) (2.0-3.0 eq)

  • Solvent system, e.g., Toluene/Ethanol/Water (e.g., 4:1:1 ratio) or DME/Water[13]

Procedure:

  • In a flask, combine 4-bromophenylacetic acid (1.0 eq), pyridine-4-boronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Add the solvent mixture (e.g., DME and water).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the mixture under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting halide is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Adjust the pH to ~7 with 1M HCl. The product may precipitate. If not, extract with an organic solvent like ethyl acetate.

  • If a precipitate forms, collect it by filtration. If extracted, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via recrystallization or column chromatography.

Scientist's Insight: The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling and often requires optimization.[13][16] For pyridine-containing substrates, ligand choice is important to avoid side reactions or catalyst inhibition.[14][17] Degassing the reaction mixture is a critical step to prevent oxidative degradation of the Pd(0) catalyst.

Applications in Drug Discovery: Case Studies

The this compound scaffold is a component of numerous compounds investigated for various therapeutic applications.

Compound Class/ExampleTherapeutic Target/ApplicationSignificance of the ScaffoldReference
Quinoline Derivatives Liver X Receptor (LXR) AgonistsThe phenylacetic acid moiety serves as a key pharmacophore for binding to the LXR, leading to potential treatments for atherosclerosis.[18]
Hydroxypyridinone Derivatives Aldose Reductase (ALR2) InhibitorsThe acetic acid group provides a crucial binding interaction within the active site of the enzyme, contributing to potent inhibition relevant for diabetic complications.[19]
General Kinase Inhibitors Various KinasesThe pyridyl-phenyl core acts as a "privileged scaffold," capable of fitting into the ATP-binding site of many kinases. The acetic acid group provides a vector for modification to enhance selectivity and potency.[3]
Antibacterial Agents Bacterial Enzymes/ProcessesThe pyridine ring can enhance solubility and cell permeability, while the overall structure can be tailored to inhibit specific bacterial targets.[20][21]

References

Application Notes and Protocols for 4-(4'-Pyridyl)phenylacetic acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: The Potential of a Bifunctional Scaffold

In the relentless pursuit of novel and effective agrochemicals, the strategic combination of distinct pharmacophores into a single molecular entity presents a compelling avenue for discovery. 4-(4'-Pyridyl)phenylacetic acid emerges as a molecule of significant interest, wedding the well-established bioactivity of the pyridine ring with the auxin-like potential of the phenylacetic acid moiety. The pyridine heterocycle is a cornerstone of modern agrochemicals, featuring in a multitude of commercial products with applications spanning herbicides, fungicides, and insecticides.[1][2] Concurrently, phenylacetic acid and its derivatives are recognized as naturally occurring auxins and have been explored for their roles in plant growth regulation and as herbicides.[3][4][5]

This guide provides a detailed exploration of the potential applications of 4-(4'-Pyridyl)phenylacetic acid in agrochemical research. It is designed to move beyond theoretical considerations, offering robust, field-proven insights and detailed experimental protocols to empower researchers in their investigations. The methodologies outlined herein are designed as self-validating systems, with each step grounded in established scientific principles to ensure both technical accuracy and trustworthiness.

Part 1: Potential as an Auxin-Mimic Herbicide

The structural similarity of 4-(4'-Pyridyl)phenylacetic acid to endogenous auxins like indole-3-acetic acid (IAA) and phenylacetic acid (PAA) suggests a potential mode of action as an auxin-mimic herbicide.[4][6] Such compounds induce uncontrolled and disorganized plant growth at elevated concentrations, leading to plant death. The pyridine ring can further influence the molecule's systemic transport and interaction with auxin receptors, such as the TIR1/AFB F-box proteins.[6][7]

Logical Workflow for Herbicide Evaluation

G cluster_0 In Vitro Screening cluster_1 Whole Plant Assay cluster_2 Mechanism of Action (MoA) A Seed Germination Assay B Root Elongation Assay A->B Concentration optimization C Callus Induction Assay B->C Confirm auxin-like activity D Pre-emergence Application C->D Transition to whole plant F Dose-Response Curve Generation D->F E Post-emergence Application E->F Determine EC50 G Auxin Receptor Binding Assay F->G Validate target interaction H Gene Expression Analysis (Auxin-responsive genes) G->H Confirm downstream effects

Caption: Workflow for evaluating herbicidal potential.

Protocol 1: In Vitro Root Elongation Assay for Herbicidal Activity

This protocol details a primary screen to assess the dose-dependent inhibitory effect of 4-(4'-Pyridyl)phenylacetic acid on root growth, a hallmark of auxin-like herbicides.

Materials:

  • 4-(4'-Pyridyl)phenylacetic acid (CAS 55397-08-5)[8]

  • Seeds of a model dicot (e.g., Arabidopsis thaliana or cress) and a model monocot (e.g., barnyard grass)

  • Murashige and Skoog (MS) medium including vitamins

  • Agar

  • Petri dishes (90 mm)

  • Sterile water

  • Dimethyl sulfoxide (DMSO)

  • Growth chamber with controlled light and temperature

Procedure:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of 4-(4'-Pyridyl)phenylacetic acid in DMSO.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to be added to the MS medium to achieve final concentrations of 0.1, 1, 10, 50, and 100 µM. Ensure the final DMSO concentration in all treatments, including a solvent-only control, is ≤ 0.1%.

  • Plate Preparation: Prepare sterile MS agar medium and cool to approximately 50°C. Add the appropriate volume of the working solutions to the molten agar, mix thoroughly, and pour into petri dishes.

  • Seed Sterilization and Plating: Surface sterilize the seeds (e.g., with 70% ethanol for 1 minute followed by 10% bleach for 10 minutes and several rinses with sterile water). Aseptically place 10-15 seeds on the surface of the solidified agar in each petri dish.

  • Incubation: Seal the plates with parafilm and place them vertically in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.

  • Data Collection and Analysis: After 7-10 days, measure the primary root length of the seedlings. Calculate the average root length for each treatment and express it as a percentage of the solvent control. Plot the percentage of root growth inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits root growth by 50%).

Causality and Self-Validation:

  • Rationale for Dose Range: The selected concentration range is typical for screening auxin-like compounds and allows for the determination of a dose-response relationship.

  • Inclusion of Monocot and Dicot Species: This is crucial as many auxin-mimic herbicides exhibit selectivity, often being more effective against broadleaf (dicot) weeds.[9]

  • Vertical Plate Orientation: This encourages straight root growth, simplifying measurement.

  • Solvent Control: Essential for confirming that any observed effects are due to the test compound and not the solvent.

Parameter Expected Outcome for an Auxin-Mimic Herbicide
Root Elongation Significant inhibition at higher concentrations (e.g., >10 µM)
Callus Formation Potential for callus formation at the root-shoot junction
IC50 Value A lower IC50 value indicates higher herbicidal potency

Part 2: Potential as a Broad-Spectrum Fungicide

The pyridine scaffold is a key component in numerous fungicides.[1][10][11] Its derivatives can act on various fungal targets, including succinate dehydrogenase (SDH) or sterol biosynthesis pathways.[2][11] The acidic moiety of 4-(4'-Pyridyl)phenylacetic acid could also contribute to its antifungal properties by disrupting cellular pH homeostasis or acting as a chelating agent.

Signaling Pathway: Hypothetical Fungal Inhibition

G cluster_0 Fungal Cell cluster_1 Respiratory Chain cluster_2 Sterol Biosynthesis M Mitochondrion ER Endoplasmic Reticulum SDH Succinate Dehydrogenase (SDH) ATP_depletion ATP Depletion SDH->ATP_depletion C14 C14-demethylase Membrane_disruption Membrane Disruption C14->Membrane_disruption Compound 4-(4'-Pyridyl)phenylacetic acid Compound->SDH Inhibition Compound->C14 Inhibition Growth_inhibition Fungal Growth Inhibition ATP_depletion->Growth_inhibition Membrane_disruption->Growth_inhibition

References

Enzyme inhibition assay protocol using 2-(4-(pyridin-4-yl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening Protocol for the Characterization of 2-(4-(pyridin-4-yl)phenyl)acetic acid as a Cyclooxygenase-2 (COX-2) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-(pyridin-4-yl)phenyl)acetic acid is a novel small molecule with structural motifs reminiscent of certain non-steroidal anti-inflammatory drugs (NSAIDs). While its specific biological targets are still under broad investigation, its structural features suggest potential inhibitory activity against enzymes in the arachidonic acid pathway. This document provides a comprehensive protocol for a robust enzyme inhibition assay to characterize the inhibitory potential of 2-(4-(pyridin-4-yl)phenyl)acetic acid against human Cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain signaling.

This guide is designed for researchers in drug discovery and pharmacology, offering a detailed, step-by-step methodology for determining the potency (IC₅₀) of this compound. The protocol emphasizes scientific integrity through self-validating experimental design and provides the rationale behind critical steps, grounded in established principles of enzyme kinetics.

Assay Principle

The COX-2 enzyme catalyzes the conversion of arachidonic acid to Prostaglandin H₂ (PGH₂), the precursor to various pro-inflammatory prostaglandins. This assay quantifies the peroxidase activity of COX-2, where PGH₂ is reduced, and a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is oxidized to produce a colored product. The change in absorbance, measured at 595 nm, is directly proportional to the enzymatic activity. An inhibitor like 2-(4-(pyridin-4-yl)phenyl)acetic acid will reduce the rate of this color change, allowing for the determination of its inhibitory potency.

Signaling Pathway Context

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 Phospholipase A₂ (PLA₂) PL->PLA2 Stimuli (e.g., Cytokines) AA Arachidonic Acid (AA) COX2 COX-2 Enzyme AA->COX2 Cyclooxygenase Activity PGG2 Prostaglandin G₂ (PGG₂) PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Peroxidase Activity PGs Prostaglandins (PGE₂, etc.) PGH2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation COX2->PGG2 Inhibitor 2-(4-(pyridin-4-yl)phenyl)acetic acid Inhibitor->COX2 Inhibition PLA2->AA

Caption: COX-2 pathway and the point of inhibition.

Materials and Reagents

ReagentSupplier (Example)Catalog No. (Example)Storage
Human Recombinant COX-2Cayman Chemical60122-80°C
Assay Buffer (0.1 M Tris-HCl, pH 8.0)Sigma-AldrichT26634°C
HemeSigma-Aldrich51280-20°C
Arachidonic Acid (substrate)Cayman Chemical90010-20°C
TMPD (chromogen)Sigma-AldrichT73944°C
2-(4-(pyridin-4-yl)phenyl)acetic acidCustom SynthesisN/ART
DMSO (vehicle)Sigma-AldrichD8418RT
Celecoxib (positive control)Cayman Chemical70560-20°C
96-well microplate, clear, flat-bottomCorning3596RT

Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

Workflow Overview

Caption: High-level workflow for the COX-2 inhibition assay.

Step 1: Reagent Preparation
  • Assay Buffer: Prepare 0.1 M Tris-HCl buffer, pH 8.0, containing 5 mM EDTA and 2 mM phenol. This buffer composition is critical for maintaining optimal enzyme activity and stability.

  • Enzyme Solution: On the day of the assay, dilute the human recombinant COX-2 enzyme stock solution with the assay buffer to achieve a final concentration of 100 U/mL. Keep the enzyme solution on ice at all times. The addition of heme to the final reaction is required as it is a necessary cofactor for COX activity.

  • Substrate Solution: Prepare a stock solution of arachidonic acid in ethanol. Immediately before use, dilute it in assay buffer to the desired final concentration.

  • Test Compound Stock: Prepare a 10 mM stock solution of 2-(4-(pyridin-4-yl)phenyl)acetic acid in 100% DMSO.

  • Positive Control Stock: Prepare a 1 mM stock solution of Celecoxib (a known selective COX-2 inhibitor) in 100% DMSO.

Step 2: Assay Procedure
  • Compound Dilution: Perform a serial dilution of the 2-(4-(pyridin-4-yl)phenyl)acetic acid stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM). This will allow for the determination of a dose-response curve.

  • Plate Setup:

    • Blank Wells (No Enzyme): Add 170 µL of assay buffer and 10 µL of DMSO.

    • 100% Activity Wells (Vehicle Control): Add 160 µL of assay buffer, 10 µL of enzyme solution, and 10 µL of DMSO.

    • Test Compound Wells: Add 160 µL of assay buffer, 10 µL of enzyme solution, and 10 µL of the respective diluted test compound.

    • Positive Control Wells: Add 160 µL of assay buffer, 10 µL of enzyme solution, and 10 µL of diluted Celecoxib.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation: To all wells, add a 20 µL mixture of arachidonic acid and TMPD (prepared in assay buffer) to initiate the enzymatic reaction. The final concentration of arachidonic acid should be at its Km value for COX-2 to ensure sensitive detection of inhibition.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 595 nm every minute for 10-15 minutes.

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] * 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or similar software) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Expected Results and Validation
Control/VariableExpected OutcomePurpose
Blank (No Enzyme) Negligible change in absorbance.Corrects for background signal and non-enzymatic substrate oxidation.
Vehicle (100% Activity) Robust, linear increase in absorbance over time.Represents the maximum rate of the uninhibited enzymatic reaction.
Positive Control Significant, dose-dependent reduction in the rate of absorbance change.Validates the assay's ability to detect known inhibitors.
Test Compound A dose-dependent decrease in the reaction rate indicates inhibitory activity.To determine the potency (IC₅₀) of the test compound.

Troubleshooting

IssuePossible Cause(s)Solution(s)
High background in blank wells TMPD auto-oxidation; contaminated reagents.Prepare fresh TMPD solution; use high-purity reagents.
Low signal in vehicle wells Inactive enzyme; incorrect buffer pH; substrate degradation.Use a fresh aliquot of enzyme; verify buffer pH; prepare substrate solution immediately before use.
Inconsistent results Pipetting errors; temperature fluctuations.Use calibrated pipettes; ensure consistent incubation times and temperatures.
No inhibition by test compound Compound is inactive; compound precipitated out of solution.Verify compound integrity and solubility in the final assay concentration; observe wells for precipitation.

Application Note & Protocol: Characterizing Ligand-Receptor Interactions with (4-pyridin-4-yl-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing receptor binding studies with the compound (4-pyridin-4-yl-phenyl)-acetic acid. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific principles and rationale for key experimental choices. We will focus on the gold-standard radioligand binding assay, a robust and sensitive method for quantifying ligand-receptor interactions.[1][2] This guide covers assay optimization, the execution of saturation and competition binding experiments, and data analysis, ensuring the generation of reliable and reproducible results.

Introduction: The Importance of Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology and drug discovery. They allow for the direct measurement of the affinity of a ligand for its receptor, a critical parameter in understanding a compound's potential therapeutic efficacy and specificity.[2] For a novel compound like this compound, which incorporates both a phenylacetic acid moiety and a pyridine ring, characterizing its binding profile across various potential receptor targets is a crucial first step in its development. The pyridine and pyridinium structures are known to be involved in anion reception, suggesting a potential for interaction with various biological targets.

Radioligand binding assays, due to their sensitivity and robustness, are considered a gold-standard for this purpose.[1][2] These assays typically involve incubating a biological preparation containing the receptor of interest (e.g., cell membranes) with a radiolabeled ligand. By measuring the amount of radioactivity bound to the preparation, we can quantify the ligand-receptor interaction.

Foundational Concepts in Receptor Binding

Before delving into the protocol, it's essential to understand a few key concepts:

  • Total Binding: The total amount of radioligand bound to the receptor preparation. This includes both specific and non-specific binding.

  • Non-Specific Binding (NSB): The binding of the radioligand to components other than the target receptor, such as the assay tube walls, filters, or other proteins.[3][4][5] NSB is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors.[3]

  • Specific Binding: The binding of the radioligand to the target receptor. It is calculated by subtracting non-specific binding from total binding.[6]

Assay Technology: Scintillation Proximity Assay (SPA)

For this protocol, we will describe a Scintillation Proximity Assay (SPA). SPA is a homogeneous assay technology, meaning it does not require a separation step to distinguish bound from free radioligand, making it highly suitable for high-throughput screening.[7][8]

Principle of SPA: The assay utilizes microscopic beads containing a scintillant.[8][9] These beads are coated with molecules that can capture the receptor-containing membranes. When a radiolabeled ligand binds to the receptor on the bead, the radioisotope is brought into close enough proximity to the scintillant to excite it, resulting in light emission that can be detected.[10][11] Unbound radioligand in the solution is too far away to cause a signal.[9][11]

Experimental Workflow for Scintillation Proximity Assay

workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Radioligand, and This compound dilutions add_components Add Receptor, Radioligand, Test Compound, and SPA beads to microplate wells prep_reagents->add_components prep_receptor Prepare Receptor Membrane Homogenate prep_receptor->add_components incubation Incubate to reach equilibrium add_components->incubation counting Count plate in Microplate Scintillation Counter incubation->counting analysis Data Analysis: Calculate Kd, Bmax, Ki counting->analysis

Caption: Workflow for a typical Scintillation Proximity Assay.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for performing receptor binding assays with this compound.

Materials and Reagents
  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Radioligand: A suitable radiolabeled ligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled).

  • Unlabeled Competitor: A known high-affinity ligand for the target receptor to determine non-specific binding.

  • SPA Beads: Appropriate for capturing the receptor preparation (e.g., Wheat Germ Agglutinin (WGA) coated beads for glycosylated membrane proteins).[12]

  • Assay Buffer: The choice of buffer is critical and should be optimized for the specific receptor system. A common starting point is 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[13][14] The buffer composition can significantly impact protein stability and ligand binding.[15][16][17]

  • Microplates: 96- or 384-well plates suitable for scintillation counting.[12]

  • Microplate Scintillation Counter.

Assay Optimization

Before performing full saturation or competition experiments, it is crucial to optimize assay conditions.[12]

Key Parameters to Optimize:

Parameter Rationale
Receptor Concentration To ensure that less than 10% of the added radioligand is bound, preventing ligand depletion.[12][18]
Incubation Time To ensure the binding reaction has reached equilibrium.[18]
SPA Bead Concentration To maximize the signal-to-noise ratio.[12]

| Solvent Tolerance | To ensure the solvent used for the test compound (e.g., DMSO) does not interfere with the assay.[12] |

Protocol 1: Saturation Binding Assay

This experiment determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[1][6][19]

  • Prepare Radioligand Dilutions: Prepare a series of 8-12 concentrations of the radioligand in assay buffer, typically spanning a range from 0.1x to 10x the expected Kd.[18]

  • Plate Setup: Designate wells for total binding and non-specific binding for each radioligand concentration. Assays should be performed in duplicate or triplicate.[20]

  • Add Reagents:

    • Total Binding Wells: Add assay buffer, the appropriate concentration of radioligand, and the optimized amount of receptor membrane preparation.

    • Non-Specific Binding Wells: Add a saturating concentration of the unlabeled competitor, the appropriate concentration of radioligand, and the receptor membrane preparation.

  • Add SPA Beads: Add the optimized concentration of SPA beads to all wells.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for the pre-determined optimal time to reach equilibrium.[13]

  • Counting: Count the plate in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average NSB counts from the average total binding counts for each radioligand concentration.

    • Plot specific binding as a function of the radioligand concentration.

    • Fit the data using non-linear regression for a one-site binding model to determine the Kd and Bmax.[6][21]

Protocol 2: Competition Binding Assay

This experiment determines the affinity (Ki) of this compound for the receptor by measuring its ability to compete with a fixed concentration of the radioligand.[1][22][23]

  • Prepare Test Compound Dilutions: Prepare a series of 10-12 concentrations of this compound in assay buffer.

  • Plate Setup: Designate wells for total binding, non-specific binding, and for each concentration of the test compound.

  • Add Reagents:

    • Total Binding Wells: Add assay buffer and a fixed concentration of radioligand (typically at or below its Kd).[12][18]

    • Non-Specific Binding Wells: Add a saturating concentration of the unlabeled competitor and the fixed concentration of radioligand.

    • Test Compound Wells: Add the appropriate concentration of this compound and the fixed concentration of radioligand.

  • Initiate Reaction: Add the optimized amount of receptor membrane preparation to all wells.

  • Add SPA Beads: Add the optimized concentration of SPA beads to all wells.

  • Incubation: Incubate the plate under optimized conditions.

  • Counting: Count the plate in a microplate scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model for one-site competitive binding to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the equilibrium dissociation constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

Relationship between Binding Parameters

binding_parameters TotalBinding Total Binding SpecificBinding Specific Binding TotalBinding->SpecificBinding - NSB NSB Non-Specific Binding (NSB) NSB->SpecificBinding SaturationAssay Saturation Assay SpecificBinding->SaturationAssay CompetitionAssay Competition Assay SpecificBinding->CompetitionAssay Kd Kd (Affinity of Radioligand) SaturationAssay->Kd Bmax Bmax (Receptor Density) SaturationAssay->Bmax IC50 IC50 CompetitionAssay->IC50 Ki Ki (Affinity of Test Compound) Kd->Ki IC50->Ki Cheng-Prusoff Equation

Caption: Interrelationship of key parameters in receptor binding assays.

Data Interpretation and Quality Control

  • Saturation Curve: A hyperbolic curve indicates binding to a single class of receptors.[6]

  • Competition Curve: The curve should exhibit a sigmoidal shape with a well-defined top and bottom plateau. The Hill slope should be close to 1.0, suggesting competition at a single site.[23]

  • Quality Metrics: Ensure that specific binding is a high percentage of total binding (ideally >80% at the Kd of the radioligand) and that NSB is low.[12]

Conclusion

This application note provides a robust framework for characterizing the receptor binding properties of this compound. By following these optimized protocols for saturation and competition binding assays using SPA technology, researchers can obtain high-quality, reproducible data on the affinity (Kd, Ki) and receptor density (Bmax). This information is invaluable for advancing the understanding and development of novel chemical entities in the drug discovery pipeline.

References

Formulation of (4-pyridin-4-yl-phenyl)-acetic acid for In Vitro Cell-Based Assays: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-pyridin-4-yl-phenyl)-acetic acid is a versatile organic compound characterized by the presence of a pyridine ring and a phenylacetic acid moiety.[1][2][3] This structural arrangement makes it a molecule of significant interest in pharmaceutical and agrochemical research.[4][5] It is often utilized as a key intermediate in the synthesis of novel bioactive compounds, with potential applications as an anti-inflammatory and analgesic agent.[5][6] Given its potential biological activities, robust and reproducible protocols for its formulation and application in in vitro cell-based assays are crucial for researchers in drug discovery and development.

This technical guide provides a comprehensive framework for the preparation and use of this compound in a laboratory setting. We will delve into its physicochemical properties, provide detailed protocols for stock solution preparation, and offer guidance on its application in common cell-based assays, ensuring scientific integrity and experimental success.

Physicochemical Properties

A thorough understanding of the compound's properties is the foundation of a successful experimental design.[7] Key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂[1][8]
Molecular Weight 213.23 g/mol [1][8]
Appearance White to off-white solid[2]
Purity ≥ 97% (HPLC recommended)[2]
Storage Conditions 0-8 °C, protected from light[2]

Protocol 1: Stock Solution Preparation

The preparation of a concentrated stock solution is a critical first step to ensure accuracy and consistency across experiments.[7] This protocol outlines the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.

Causality of Solvent Choice:

DMSO is a widely used solvent for non-water-soluble compounds in cell-based assays due to its high solvating power.[10] However, it is crucial to be aware of its potential cytotoxicity at higher concentrations.[5][11] Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects, although this should be empirically determined for the specific cell line in use.[11]

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound.

Solvent_Selection start Start: Obtain this compound solubility_test Perform Solubility Test (e.g., in DMSO, Ethanol, PBS) start->solubility_test dissolved_dmso Completely Dissolved in DMSO? solubility_test->dissolved_dmso dissolved_etoh Completely Dissolved in Ethanol? dissolved_dmso->dissolved_etoh No use_dmso Use DMSO as Stock Solvent dissolved_dmso->use_dmso Yes dissolved_pbs Completely Dissolved in PBS? dissolved_etoh->dissolved_pbs No use_etoh Use Ethanol as Stock Solvent dissolved_etoh->use_etoh Yes use_pbs Use PBS as Stock Solvent dissolved_pbs->use_pbs Yes consider_alternatives Consider Alternative Solvents (e.g., DMF, PEG3350) dissolved_pbs->consider_alternatives No

Caption: A decision-making workflow for selecting a suitable solvent.

Step-by-Step Protocol:
  • Pre-Preparation:

    • Allow the vial of this compound and the solvent (e.g., anhydrous DMSO) to come to room temperature before opening to prevent moisture condensation.

    • Calculate the required mass of the compound for your desired stock concentration and volume. For a 10 mM stock solution in 10 mL:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.01 L x 213.23 g/mol = 2.1323 mg

  • Weighing the Compound:

    • On a calibrated analytical balance, carefully weigh the calculated amount of this compound using a clean weigh boat. Record the exact mass.

  • Dissolution:

    • Transfer the weighed compound into a sterile, appropriate-sized tube (e.g., a 15 mL conical tube).

    • Add the calculated volume of DMSO.

    • Vortex or gently agitate the solution until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light. Properly label each aliquot with the compound name, concentration, date, and your initials.

Protocol 2: Preparation of Working Solutions and Application in Cell-Based Assays

Working solutions are prepared by diluting the stock solution into the cell culture medium. It is imperative to maintain a consistent final solvent concentration across all experimental conditions, including vehicle controls.

Experimental Workflow

The following diagram outlines the general workflow for applying this compound to an in vitro cell-based assay.

Experimental_Workflow start Start: Seed Cells in Multi-well Plate prepare_working_solutions Prepare Serial Dilutions of Compound in Cell Culture Medium start->prepare_working_solutions vehicle_control Prepare Vehicle Control (Medium + same % of DMSO) start->vehicle_control treat_cells Treat Cells with Compound and Controls prepare_working_solutions->treat_cells vehicle_control->treat_cells incubate Incubate for Desired Time Period (e.g., 24, 48, 72 hours) treat_cells->incubate assay Perform Cell-Based Assay (e.g., MTT, Apoptosis, etc.) incubate->assay data_analysis Data Acquisition and Analysis assay->data_analysis

Caption: A generalized workflow for in vitro cell-based assays.

Step-by-Step Protocol for a Cytotoxicity Assay (e.g., MTT Assay):
  • Cell Seeding:

    • Seed your chosen cell line into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and enter the exponential growth phase (typically 18-24 hours).

  • Preparation of Working Solutions:

    • Thaw an aliquot of your 10 mM stock solution of this compound.

    • Perform serial dilutions of the stock solution directly in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Crucially, ensure the final DMSO concentration in all wells (including the highest concentration of the compound) does not exceed the tolerated level for your cell line (e.g., 0.5%).

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add the prepared working solutions of this compound and the vehicle control to the respective wells. Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay and Data Analysis:

    • Following incubation, perform the chosen cytotoxicity assay according to the manufacturer's protocol (e.g., MTT, XTT, or CellTiter-Glo®).

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Troubleshooting

IssuePossible CauseSuggested Solution
Compound Precipitation in Culture Medium The compound's solubility limit in the aqueous medium has been exceeded.- Lower the final concentration of the compound. - Consider using a different solvent for the stock solution that is also cell-compatible at low concentrations. - Ensure the stock solution is fully dissolved before dilution.
High Variability Between Replicates - Inconsistent cell seeding. - Pipetting errors during compound dilution or addition. - Edge effects in the multi-well plate.- Use a multichannel pipette for consistency. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. - Ensure a homogenous cell suspension before seeding.
Unexpected Cytotoxicity in Vehicle Control The final concentration of the solvent (e.g., DMSO) is too high for the cell line.- Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration. - Reduce the final solvent concentration in all experimental conditions.

Conclusion

The successful application of this compound in in vitro cell-based assays hinges on its proper formulation and handling. This guide provides a robust framework for researchers to prepare and utilize this compound with confidence. By following these protocols and understanding the underlying scientific principles, researchers can generate reliable and reproducible data, paving the way for further discoveries in their respective fields.

References

Application Notes and Protocols for High-Throughput Screening of (4-pyridin-4-yl-phenyl)-acetic Acid Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The (4-pyridin-4-yl-phenyl)-acetic Acid Scaffold as a Privileged Structure in Drug Discovery

The this compound moiety represents a versatile and promising scaffold in modern medicinal chemistry. Its unique architecture, combining a pyridine ring, a central phenyl group, and an acetic acid functional group, offers a compelling starting point for the generation of diverse chemical libraries. The pyridine ring can serve as a hydrogen bond acceptor and engage in π-stacking interactions, while the phenylacetic acid portion provides a key acidic pharmacophore and multiple points for chemical modification.[1][2] This structural amalgam makes libraries based on this scaffold particularly well-suited for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of a wide range of biological targets, including enzymes and transporters.[3]

These application notes provide detailed protocols for the deployment of this compound-based libraries in HTS campaigns against two high-value metabolic disease targets: Ketohexokinase (KHK) and Glucose Transporter 9 (GLUT9).

Application Note I: Identification of Novel Ketohexokinase (KHK) Inhibitors

Scientific Rationale

Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate, the first step in fructose metabolism.[4] Unlike glycolysis, fructose metabolism bypasses the key regulatory step catalyzed by phosphofructokinase, leading to rapid ATP depletion and the production of precursors for de novo lipogenesis and uric acid.[5] Elevated KHK activity is strongly implicated in the pathogenesis of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[6][7] Consequently, the inhibition of KHK presents a promising therapeutic strategy for these conditions.[5]

The this compound scaffold is an attractive starting point for developing KHK inhibitors. The pyridine moiety can potentially interact with key residues in the ATP-binding pocket of KHK, a common feature of known kinase inhibitors. The phenylacetic acid group allows for systematic modifications to explore structure-activity relationships (SAR) and optimize potency and pharmacokinetic properties.

High-Throughput Screening Workflow for KHK Inhibitors

A robust HTS campaign for KHK inhibitors can be structured as a primary biochemical screen followed by a secondary cell-based assay to confirm activity in a more physiological context.

KHK_Workflow cluster_0 Primary HTS cluster_1 Secondary & Confirmatory Assays cluster_2 Lead Optimization Compound_Library (4-pyridin-4-yl-phenyl)- acetic acid Library FP_Assay Fluorescence Polarization (FP) Biochemical Assay Compound_Library->FP_Assay Screening Primary_Hits Primary Hits FP_Assay->Primary_Hits Hit Identification Dose_Response IC50 Determination (FP Assay) Primary_Hits->Dose_Response Cellular_Assay Cellular Fructose-1-Phosphate (F1P) Assay Dose_Response->Cellular_Assay Validation Confirmed_Hits Confirmed Hits Cellular_Assay->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR_Studies

Caption: HTS workflow for the identification of KHK inhibitors.

Protocol 1: Primary HTS - Fluorescence Polarization (FP) Biochemical Assay for KHK Inhibition

This assay measures KHK activity by detecting the production of ADP, which is a universal product of kinase reactions. The Transcreener® ADP² Assay is a well-established HTS method that utilizes a competitive fluorescence polarization format.[8]

Principle: The assay relies on a highly specific antibody for ADP that is conjugated to a fluorophore. In the absence of ADP produced by the KHK reaction, the antibody binds to a fluorescent tracer, resulting in a high FP signal. As KHK converts fructose and ATP to fructose-1-phosphate and ADP, the newly formed ADP displaces the tracer from the antibody, leading to a decrease in the FP signal. The magnitude of this decrease is proportional to the KHK activity.

Materials:

  • Recombinant human KHK-C enzyme

  • ATP

  • Fructose

  • This compound library compounds dissolved in DMSO

  • Assay Buffer: 25 mM Tris (pH 7.5), 10 mM MgCl₂, 10 mM CaCl₂, 10 mM KCl, 0.01% Triton X-100[8]

  • Transcreener® ADP² FP Assay Kit (containing ADP² Antibody and ADP² Tracer)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Dispense 50 nL of library compounds (typically at 10 mM in DMSO) into the appropriate wells of a 384-well plate. For control wells, dispense 50 nL of DMSO.

  • Enzyme Preparation: Prepare a solution of KHK-C enzyme in Assay Buffer at a concentration of 44 nM (2X final concentration).

  • Substrate Preparation: Prepare a solution of ATP (300 µM) and Fructose (14 mM) in Assay Buffer (2X final concentration).

  • Assay Initiation:

    • Add 5 µL of the KHK-C enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound pre-binding.

    • Initiate the reaction by adding 5 µL of the substrate solution to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[8]

  • Detection:

    • Prepare the ADP Detection Mix according to the Transcreener® kit protocol (e.g., 225 µg/mL ADP² Antibody and 8 nM ADP² Tracer in Stop & Detect Buffer).

    • Add 10 µL of the ADP Detection Mix to each well to terminate the reaction.

  • Signal Reading: Incubate the plate for 60 minutes at room temperature, protected from light. Read the fluorescence polarization on a compatible plate reader.

Data Analysis and Hit Criteria:

ParameterDescriptionTypical Value/Criteria
Z'-factor A statistical measure of assay quality.≥ 0.7[8]
Positive Control No enzyme or a known potent inhibitor.Low KHK activity
Negative Control DMSO only.High KHK activity
Hit Threshold The level of inhibition required to be considered a primary hit.> 3 standard deviations from the mean of the negative controls.
Protocol 2: Secondary Assay - Cellular Fructose-1-Phosphate (F1P) Assay

This assay confirms the activity of primary hits in a cellular context by measuring the accumulation of fructose-1-phosphate (F1P), the direct product of the KHK reaction.[9][10]

Principle: Cells overexpressing KHK are treated with the hit compounds and then stimulated with fructose. After incubation, the cells are lysed, and the intracellular F1P levels are quantified using LC-MS/MS. A reduction in F1P levels in the presence of the compound indicates cellular KHK inhibition.

Materials:

  • HepG2 cells overexpressing human KHK-C

  • Cell culture medium

  • Fructose solution

  • Hit compounds from the primary screen

  • Lysis buffer

  • LC-MS/MS system

Procedure:

  • Cell Plating: Seed HepG2-KHK-C cells in 96-well plates and culture until they reach 80-90% confluency.

  • Compound Treatment: Treat the cells with a dilution series of the hit compounds (e.g., from 100 µM to 1 nM) for 1 hour.

  • Fructose Stimulation: Add fructose to the cell culture medium to a final concentration of 5 mM.

  • Incubation: Incubate the cells for 3 hours at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells with a suitable lysis buffer.

  • F1P Quantification: Analyze the cell lysates by LC-MS/MS to determine the concentration of F1P.

  • Data Analysis: Normalize the F1P levels to the total protein concentration in each well. Calculate the IC₅₀ values for each compound by fitting the data to a dose-response curve.

Application Note II: Discovery of Novel Glucose Transporter 9 (GLUT9) Inhibitors

Scientific Rationale

Glucose Transporter 9 (GLUT9), encoded by the SLC2A9 gene, is a high-capacity urate transporter.[11] It plays a crucial role in urate homeostasis by reabsorbing urate from the renal tubules back into the bloodstream.[12] Overactivity of GLUT9 can lead to hyperuricemia, a major risk factor for gout and potentially other metabolic and cardiovascular diseases.[13] Therefore, inhibiting GLUT9 is a key therapeutic strategy for lowering serum urate levels and treating gout.[14]

The this compound scaffold provides a promising framework for GLUT9 inhibitors. The charged acetic acid group can mimic the carboxylate of uric acid, while the pyridine and phenyl rings can be tailored to optimize interactions within the GLUT9 binding pocket.[13]

High-Throughput Screening Workflow for GLUT9 Inhibitors

The electrogenic nature of urate transport by GLUT9 allows for the use of membrane potential-based assays in primary HTS.[12] Hits are then confirmed using a more direct measure of urate transport.

GLUT9_Workflow cluster_0 Primary HTS cluster_1 Secondary & Confirmatory Assays cluster_2 Lead Optimization Compound_Library (4-pyridin-4-yl-phenyl)- acetic acid Library Membrane_Potential_Assay Membrane Potential Assay (FLIPR) Compound_Library->Membrane_Potential_Assay Screening Primary_Hits Primary Hits Membrane_Potential_Assay->Primary_Hits Hit Identification Dose_Response IC50 Determination (Membrane Potential) Primary_Hits->Dose_Response Uptake_Assay [14C]-Urate Uptake Assay Dose_Response->Uptake_Assay Validation Confirmed_Hits Confirmed Hits Uptake_Assay->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR_Studies

Caption: HTS workflow for the identification of GLUT9 inhibitors.

Protocol 3: Primary HTS - Membrane Potential Assay for GLUT9 Inhibition

This cell-based assay uses a fluorescent dye sensitive to changes in membrane potential to measure GLUT9 activity.[12]

Principle: The transport of urate by GLUT9 is electrogenic, meaning it causes a net movement of charge across the cell membrane, leading to depolarization. This change in membrane potential can be detected by a voltage-sensitive fluorescent dye. Inhibitors of GLUT9 will prevent this urate-induced depolarization, resulting in a stable fluorescent signal. The assay is typically performed on a FLIPR (Fluorescent Imaging Plate Reader) instrument.

Materials:

  • HEK293 cells stably expressing human GLUT9

  • FLIPR® Membrane Potential Assay Kit

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Urate stock solution

  • This compound library compounds in DMSO

  • 384-well, black-walled, clear-bottom plates

Procedure:

  • Cell Plating: Seed HEK293-GLUT9 cells into 384-well plates and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the kit manufacturer's instructions.

    • Remove the culture medium and add the dye solution to each well.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition: Transfer the plate to the FLIPR instrument. The instrument will add the library compounds to the wells.

  • Baseline Reading: The FLIPR instrument will read the baseline fluorescence for a set period (e.g., 2 minutes).

  • Urate Stimulation and Reading: The instrument will then add a solution of uric acid (to a final concentration that elicits a robust response, e.g., 500 µM) to all wells and continue to record the fluorescent signal for several minutes.

  • Data Analysis: The change in fluorescence upon urate addition is calculated. Potent inhibitors will show a significantly reduced change in fluorescence compared to DMSO controls.

Protocol 4: Secondary Assay - [¹⁴C]-Urate Uptake Assay

This assay provides a direct measurement of urate transport and is a gold standard for confirming GLUT9 inhibition.[13]

Principle: Cells expressing GLUT9 are incubated with radiolabeled [¹⁴C]-uric acid in the presence or absence of test compounds. After a defined period, the uptake is stopped, and the cells are washed to remove extracellular radiolabel. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter. A decrease in intracellular radioactivity indicates inhibition of urate uptake.

Materials:

  • HEK293 cells stably expressing human GLUT9

  • [¹⁴C]-Uric acid

  • Unlabeled uric acid

  • Hit compounds from the primary screen

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation fluid

  • 24-well plates

  • Scintillation counter

Procedure:

  • Cell Plating: Seed HEK293-GLUT9 cells in 24-well plates and grow to confluency.

  • Pre-incubation: Wash the cells with DPBS. Pre-incubate the cells with the hit compounds at various concentrations for 15 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake by adding a solution containing [¹⁴C]-uric acid (e.g., 25 µM) and the respective test compounds.

  • Incubation: Incubate for 15 minutes at 37°C.[15]

  • Uptake Termination: Terminate the reaction by aspirating the uptake solution and washing the cells three times with ice-cold DPBS.

  • Cell Lysis: Lyse the cells by adding 100 µL of 0.1 M NaOH to each well.

  • Radioactivity Measurement: Transfer the lysate to a scintillation vial, add 1 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of [¹⁴C]-urate uptake and calculate the IC₅₀ values for each compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-pyridin-4-yl-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (4-pyridin-4-yl-phenyl)-acetic acid. This molecule is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate for various bioactive compounds.[1][2] The synthesis, while conceptually straightforward, often presents challenges that can impact yield and purity. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing this compound?

The core of this synthesis involves forming a C-C bond between a phenyl ring and a pyridine ring. The most prevalent and robust methods are palladium-catalyzed cross-coupling reactions. The primary routes include:

  • Suzuki-Miyaura Coupling: This is the most widely used method due to the operational simplicity, high functional group tolerance, and the commercial availability and stability of the required boronic acids.[3] The reaction typically couples a 4-pyridinylboronic acid derivative with a 4-halophenylacetic acid derivative.

  • Stille Coupling: This reaction uses an organotin reagent (e.g., a stannylpyridine) and an organic halide.[4] While it can provide high yields, the toxicity of organostannane compounds is a significant drawback, requiring careful handling and stringent purification to remove tin byproducts.[4][5]

  • Negishi Coupling: This method involves the reaction of an organozinc reagent with an organic halide.[6] It is known for its mild reaction conditions and excellent functional group tolerance.[6]

  • Kumada Coupling: This reaction utilizes a Grignard (organomagnesium) reagent.[7] While economical, the high reactivity and basicity of Grignard reagents can limit their compatibility with sensitive functional groups like the carboxylic acid moiety, often necessitating the use of protecting groups.[8]

For this specific target molecule, the Suzuki-Miyaura coupling generally offers the best balance of yield, safety, and convenience.

Q2: In a Suzuki-Miyaura coupling, which combination of starting materials is better: (4-bromophenyl)acetic acid + 4-pyridinylboronic acid OR 4-bromopyridine + (4-carboxymethylphenyl)boronic acid?

Both routes are viable, but the choice depends on the stability and commercial availability of the reagents. (4-Bromophenyl)acetic acid and 4-pyridinylboronic acid are common starting materials. The reactivity of the halide partner is a crucial factor, with the general trend being I > OTf > Br >> Cl.[3] Using an aryl iodide or triflate can lead to faster reactions or allow for lower reaction temperatures, but aryl bromides often provide a good balance of reactivity and cost.

Q3: Why is my palladium catalyst turning black and deactivating?

The formation of palladium black (insoluble, agglomerated Pd(0) particles) is a common sign of catalyst deactivation. This occurs when the catalytically active Pd(0) species falls out of the catalytic cycle and aggregates. The primary causes are:

  • Inefficient Ligands: The ligand's role is to stabilize the Pd(0) center and facilitate the catalytic cycle. If the ligand is bulky, electron-rich, and binds appropriately, it can prevent this aggregation.[9]

  • High Temperatures: Excessive heat can accelerate catalyst decomposition, especially with less stable catalyst systems.[10]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, disrupting the cycle. Reactions should always be performed under a strict inert atmosphere (e.g., Argon or Nitrogen).[11]

Q4: What are the primary safety concerns when running these cross-coupling reactions?

  • Palladium Catalysts: Some palladium catalysts, particularly Pd(0) sources on carbon, can be pyrophoric and should be handled with care under an inert atmosphere.

  • Organotin Reagents (Stille Coupling): Organostannanes are highly toxic and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5] Waste containing tin must be disposed of according to institutional safety protocols.

  • Solvents and Bases: Many reactions use flammable solvents (e.g., toluene, dioxane) and strong bases that are corrosive. Standard laboratory safety practices are essential.

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on the Suzuki-Miyaura coupling pathway.

Q: My Suzuki-Miyaura coupling yield is consistently low. What are the most likely causes?

A: Low yield is a multifaceted problem. Systematically investigating the following parameters is the most effective approach.

  • The Catalyst System (Palladium & Ligand): The choice of catalyst and ligand is critical.[12]

    • Cause: The palladium precursor or ligand may not be optimal for coupling a pyridine derivative. Pyridine-containing molecules can act as ligands themselves, sometimes inhibiting the catalyst.[4]

    • Solution: Screen different catalyst systems. While Pd(PPh₃)₄ is a classic choice, modern catalysts often provide superior results. Consider using pre-catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos, which are known to be highly active.[13] N-heterocyclic carbene (NHC) based palladium complexes are also excellent alternatives to phosphine ligands.[14]

    • Pro-Tip: Catalyst loading is also key. While higher loading can increase conversion, it also increases cost and palladium contamination in the product. Typical loadings range from 0.5 to 5 mol%. For difficult couplings, higher loadings may be necessary, but optimization is recommended.[15][16]

  • The Base: The base plays a crucial role in activating the boronic acid for transmetalation.[14]

    • Cause: The strength or solubility of the base may be inappropriate for the reaction.

    • Solution: The choice of base can dramatically affect the yield. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). Cesium carbonate (Cs₂CO₃) is often effective but more expensive. Potassium phosphate (K₃PO₄) is a strong base that frequently works well when others fail. The amount of base used is also important; insufficient base can lead to incomplete reaction.[17]

  • The Solvent: The solvent must be able to dissolve the reactants and facilitate the reaction at the desired temperature.

    • Cause: Poor solubility of reagents or incompatibility with the reaction conditions.

    • Solution: Common solvents include toluene, dioxane, and DMF. Often, a mixture with water (e.g., Toluene/H₂O or Dioxane/H₂O) is used to help dissolve the inorganic base and boronic acid.[18] For greener approaches, reactions in water with a phase-transfer catalyst like TBAB have also been reported to be effective.[19]

  • Reaction Conditions (Temperature & Time):

    • Cause: The reaction may not have reached completion or side reactions may be occurring.

    • Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, a gentle increase in temperature (e.g., from 80°C to 100°C) may be beneficial. However, excessively high temperatures can lead to catalyst decomposition and byproduct formation.[10] Ensure the reaction runs for a sufficient duration, typically ranging from 12 to 24 hours.[5]

Q: I'm observing significant homocoupling of my boronic acid. How can I minimize this?

A: Homocoupling of the boronic acid (R-B(OH)₂ + R-B(OH)₂ → R-R) is a common side reaction, often promoted by the presence of molecular oxygen.[11]

  • Cause: Oxygen can mediate an alternative catalytic cycle that leads to the dimerization of the boronic acid.

  • Solutions:

    • Thorough Degassing: This is the most critical step. Before adding the catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes. Alternatively, use several "freeze-pump-thaw" cycles.

    • Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas throughout the entire process.

    • Optimize Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.

    • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If the problem persists, screen different palladium/ligand combinations.

Q: How can I avoid phenylated impurities derived from my phosphine ligands (e.g., PPh₃)?

A: The transfer of an aryl group from a phosphine ligand (like triphenylphosphine, PPh₃) to the palladium center, followed by reductive elimination, can generate undesired biaryl impurities. This has been specifically noted as a problem in couplings involving pyridine derivatives.[20]

  • Cause: P-C bond cleavage can occur under certain reaction conditions, leading to the ligand itself participating in the cross-coupling.

  • Solutions:

    • Switch to Different Ligands: Use bulky alkylphosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, which are less prone to this side reaction.[14]

    • Use Ligand-Free Conditions: In some cases, a "ligand-free" protocol using a simple palladium source like Pd(OAc)₂ can be effective, particularly with highly reactive aryl iodides.[18] The term can be a misnomer, as the solvent or other species in the mixture may act as weak ligands.

Experimental Protocols & Data

Protocol: Optimized Suzuki-Miyaura Synthesis of Ethyl (4-pyridin-4-yl-phenyl)acetate

This protocol uses the ethyl ester of the target acid to avoid potential complications of the free carboxylic acid with the basic reaction conditions. The ester can be easily hydrolyzed in a subsequent step.[21]

Materials:

  • Ethyl (4-bromophenyl)acetate

  • 4-Pyridinylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous powder

  • Toluene, anhydrous

  • Water, deionized and degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add ethyl (4-bromophenyl)acetate (1.0 mmol, 1.0 eq), 4-pyridinylboronic acid (1.2 mmol, 1.2 eq), and K₃PO₄ (2.0 mmol, 2.0 eq).

  • Catalyst Preparation: In a separate vial, mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Degassing: Bubble argon through the stirred reaction mixture for 20 minutes.

  • Catalyst Addition: Add the prepared catalyst/ligand mixture to the reaction flask under a positive flow of argon.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield ethyl (4-pyridin-4-yl-phenyl)acetate.

  • Hydrolysis: The purified ester can be hydrolyzed to the final this compound product using standard conditions (e.g., NaOH in a water/dioxane mixture, followed by acidic workup).[21]

Data Presentation: Effect of Reaction Parameters on Yield

The following table summarizes representative data illustrating how changing key parameters can impact the yield of a Suzuki-Miyaura coupling reaction.

Entry Palladium Source (mol%) Ligand (mol%) Base (eq) Solvent Temp (°C) Yield (%) Reference
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O90~65%General[18]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100>90%Optimized[13][15]
3Pd(OAc)₂ (3)- (Ligand-free)K₂CO₃ (2.5)H₂O/TBAB95~85%Green Chem[19]
4Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃ (2)Dioxane100>92%Optimized[14][15]

Yields are illustrative and can vary based on specific substrate purity and reaction scale.

Visualizations

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and solve issues of low yield in a Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_atmosphere 1. Check Inert Atmosphere - Was degassing thorough? - Was the system sealed? start->check_atmosphere check_reagents 2. Verify Reagent Quality - Purity of starting materials? - Boronic acid decomposed? check_atmosphere->check_reagents optimize_base 3. Optimize Base & Solvent - Screen different bases (K3PO4, Cs2CO3)? - Adjust solvent system (e.g., Toluene/H2O)? check_reagents->optimize_base optimize_catalyst 4. Optimize Catalyst System - Screen different ligands (SPhos, XPhos)? - Increase catalyst loading? optimize_base->optimize_catalyst optimize_conditions 5. Adjust Conditions - Increase temperature? - Extend reaction time? optimize_catalyst->optimize_conditions success Yield Improved optimize_conditions->success

Caption: A step-by-step workflow for troubleshooting low yields.

Core Components of the Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps involved in the palladium-catalyzed Suzuki-Miyaura reaction.

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pdi_complex R1-Pd(II)L_n-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_r1_r2 R1-Pd(II)L_n-R2 transmetalation->pdi_r1_r2 r2b R2-B(OH)3- (Activated Boronate) r2b->transmetalation Base reductive_elimination Reductive Elimination pdi_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 (Desired Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of Crude 4-(4'-Pyridyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 4-(4'-Pyridyl)phenylacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block in high purity. The unique amphoteric nature of this molecule—possessing both an acidic carboxylic acid group and a basic pyridine ring—presents specific purification hurdles that require a nuanced approach. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you navigate these challenges effectively.

Section 1: Foundational Knowledge - The Molecule and Its Impurities

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely contaminants.

Q1: What are the key physicochemical properties of 4-(4'-Pyridyl)phenylacetic acid that influence its purification?

Understanding the inherent properties of 4-(4'-Pyridyl)phenylacetic acid is the cornerstone of designing a logical purification workflow. Its structure dictates its solubility, reactivity, and behavior in different chemical environments.

The molecule contains a carboxylic acid moiety, which is acidic, and a pyridine ring, which is basic. This dual functionality, known as amphoterism, means its solubility is highly dependent on pH.

  • At low pH (acidic conditions): The pyridine nitrogen is protonated, forming a positively charged pyridinium salt. This salt is generally water-soluble.

  • At high pH (basic conditions): The carboxylic acid is deprotonated, forming a negatively charged carboxylate salt. This salt is also generally water-soluble.

  • At its isoelectric point (pI): The molecule exists as a neutral zwitterion with minimal net charge, leading to its lowest solubility in aqueous solutions. This is the optimal pH for precipitation.

This pH-dependent solubility is the key principle exploited in acid-base extractions.

Table 1: Physicochemical Properties of 4-(4'-Pyridyl)phenylacetic acid

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂[1][2][3][4]
Molecular Weight ~213.23 g/mol [1][2][4][5]
Appearance White to off-white solid[2]
IUPAC Name 2-(4-pyridin-4-ylphenyl)acetic acid[1]
pKa (Carboxylic Acid) ~4.3 (Estimated based on phenylacetic acid)[6]
pKa (Pyridinium ion) ~5.5 (Estimated based on 4-phenylpyridine)
Storage Conditions 0-8 °C, protected from light and moisture[2]
Hazards Causes skin and eye irritation; may cause respiratory irritation[1]
Q2: What are the likely impurities in my crude sample?

Crude 4-(4'-Pyridyl)phenylacetic acid rarely contains just the target molecule. Impurities typically arise from the synthetic route used. A common method for its synthesis is the Suzuki cross-coupling reaction.

G cluster_reactants Starting Materials cluster_byproducts Common Byproducts SM1 4-Bromophenylacetic acid (or ester) Catalyst Palladium Catalyst + Ligand SM1->Catalyst Suzuki Coupling Crude Crude 4-(4'-Pyridyl)phenylacetic acid SM1->Crude Potential Impurities SM2 Pyridine-4-boronic acid (or ester) SM2->Catalyst Suzuki Coupling SM2->Crude Potential Impurities BP1 Biphenylacetic acid (Homo-coupling of SM1) BP1->Crude Potential Impurities BP2 4,4'-Bipyridine (Homo-coupling of SM2) BP2->Crude Potential Impurities BP3 Debrominated starting material (Phenylacetic acid) BP3->Crude Potential Impurities Catalyst->Crude

Caption: Potential impurity sources from a typical Suzuki coupling synthesis.

Based on this, your crude product may contain:

  • Unreacted Starting Materials: 4-Bromophenylacetic acid and pyridine-4-boronic acid.

  • Homo-coupled Byproducts: Biphenylacetic acid (from the coupling of two molecules of the phenylacetic acid derivative) and 4,4'-bipyridine (from the coupling of two pyridine boronic acids).

  • Side-Reaction Products: Phenylacetic acid, if the starting material undergoes hydro-debromination.

  • Catalyst Residues: Traces of palladium and ligands, which can impart a dark color to the crude material.

  • Solvent Residues: Residual solvents from the reaction and workup.

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the first choice for purifying solid compounds, leveraging differences in solubility between the product and impurities at varying temperatures.[7][8]

Q3: My crude product is an off-color/dark solid. How can I remove colored impurities?

Dark coloration, often gray or black, typically indicates residual palladium catalyst or high molecular weight organic tars. Activated charcoal (decolorizing carbon) is highly effective at adsorbing these impurities.

Protocol: Decolorizing Recrystallization

  • Solvent Selection: Choose an appropriate recrystallization solvent (see Q4).

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to fully dissolve it near the boiling point.

  • Cooling: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. This prevents flash boiling when the charcoal is added.

  • Charcoal Addition: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Heating: Gently swirl and reheat the mixture to boiling for 5-10 minutes to allow for complete adsorption of impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

Q4: I'm struggling to find a suitable recrystallization solvent. What's the process for selecting one?

The ideal solvent should dissolve the compound completely when hot but sparingly when cold, while impurities remain soluble at all temperatures.[7][8] Given the molecule's polarity, polar protic or aprotic solvents are good starting points.

Systematic Approach to Solvent Screening:

  • Place ~20 mg of crude material into several small test tubes.

  • Add a small amount (~0.5 mL) of a single solvent to each tube at room temperature. Observe solubility.

  • If insoluble at room temperature, heat the mixture to boiling. If it dissolves, it's a potential candidate.

  • Cool the dissolved solution in an ice bath and observe for crystal formation.

Table 2: Solvent Selection Guide for 4-(4'-Pyridyl)phenylacetic acid

SolventBoiling Point (°C)PolarityRationale & Expected Behavior
Water 100HighGood potential. Phenylacetic acid is sparingly soluble in cold water but more so in hot water.[6][9][10] The pyridine group increases polarity, likely requiring a larger volume.
Ethanol/Methanol 78 / 65HighLikely to be too soluble even when cold, resulting in poor recovery. May be useful as part of a mixed-solvent system.
Isopropanol 82MediumA good candidate. Less polar than ethanol, may provide a better solubility differential.
Ethyl Acetate 77MediumGood potential for dissolving the compound when hot. Often used in chromatography for similar compounds.[11]
Acetonitrile 82MediumA polar aprotic solvent that is another strong candidate.
Toluene 111LowUnlikely to be a good solvent on its own due to the compound's polarity.

Pro-Tip: A mixed-solvent system, such as Ethanol/Water or Isopropanol/Water, is often highly effective. Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Q5: My product won't crystallize out of solution after cooling. What should I do?

This is a common issue, often due to supersaturation or the presence of impurities that inhibit crystal nucleation.

  • Induce Crystallization: Try scratching the inside of the flask at the liquid's surface with a glass rod. The microscopic scratches provide nucleation sites.[7]

  • Seed the Solution: Add a tiny crystal of pure product to the solution to act as a template for crystal growth.

  • Reduce Solvent Volume: If too much solvent was used, gently boil some off and attempt to cool again.

  • Add an Anti-Solvent: If using a single-solvent system, cautiously add a miscible "poor" solvent dropwise to reduce the overall solubility.

Section 3: Troubleshooting Purification by Acid-Base Extraction

This powerful liquid-liquid extraction technique separates compounds based on their acidic or basic properties and is particularly well-suited for 4-(4'-Pyridyl)phenylacetic acid.[12][13]

Q6: How can I use acid-base extraction to purify my amphoteric compound?

The key is to use a multi-step process with precise pH control to selectively move your target compound between an organic phase and an aqueous phase, leaving different classes of impurities behind at each step.

G Start Crude Product in Organic Solvent (e.g., Ethyl Acetate) Wash1 Wash with sat. NaHCO₃ (aq) pH ~8.5 Start->Wash1 Org1 Organic Layer: Target Compound (neutral) Neutral Impurities Basic Impurities Wash1->Org1 Organic Phase Aq1 Aqueous Layer: Strongly Acidic Impurities (e.g., 4-Bromophenylacetic acid) Wash1->Aq1 Aqueous Phase (Discard) Extract1 Extract with dilute HCl (aq) pH ~1-2 Org2 Organic Layer: Neutral Impurities Extract1->Org2 Organic Phase (Discard) Aq2 Aqueous Layer: Target Compound (as salt) Extract1->Aq2 Aqueous Phase (Keep) Neutralize Adjust Aqueous Layer to pH ~5 (Isoelectric Point) Final Pure Product Precipitates Neutralize->Final Org1->Extract1 Aq2->Neutralize

Caption: Workflow for purification via multi-step acid-base extraction.

Protocol: Selective Acid-Base Extraction

  • Dissolution: Dissolve the crude material in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Remove Acidic Impurities: Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate (NaHCO₃) solution.[13] This weak base will deprotonate and extract strongly acidic impurities (like residual 4-bromophenylacetic acid) into the aqueous layer, while your less acidic target compound remains in the organic layer. Discard the aqueous layer.

  • Extract the Target Compound: Now, extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). This will protonate the basic pyridine ring of your target compound, converting it into a water-soluble salt that moves into the aqueous phase. Neutral and weakly basic impurities (like 4,4'-bipyridine) will remain in the organic layer.

  • Isolate the Product: Collect the acidic aqueous layer containing your protonated product. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with vigorous stirring until the pH reaches the isoelectric point (~pH 5). Your purified product will precipitate out as a solid.

  • Collection: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Q7: I've performed the acid-base extraction, but my final product is still impure. What went wrong?
  • Emulsion Formation: Vigorous shaking can create stable emulsions at the organic-aqueous interface, trapping material. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through Celite.

  • Incorrect pH: Use pH paper or a calibrated meter to check the pH at each step. Incomplete protonation or deprotonation will lead to poor separation.

  • Insufficient Extraction: Perform multiple extractions with smaller volumes of the aqueous solution (e.g., 3 x 30 mL is more effective than 1 x 90 mL).

  • Impurity with Similar Properties: If an impurity is also amphoteric with similar pKa values, this method will not be effective. In this case, chromatography is the recommended next step.

Section 4: Troubleshooting Purification by Chromatography

When all else fails, column chromatography provides the highest resolving power, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

Q8: When should I choose column chromatography over other methods?

Choose chromatography when:

  • You need to separate impurities with very similar solubility and acid/base properties to your product.

  • You need the highest possible purity (>99%).

  • You are working on a small scale (<5 g), where losses from multiple recrystallizations or extractions are significant.

Q9: How do I select the right stationary and mobile phases?
  • Stationary Phase: Standard silica gel (SiO₂) is the most common and effective choice. Its slightly acidic nature is compatible with carboxylic acids.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a good starting point.[11]

    • TLC First: Always develop your separation method on a Thin Layer Chromatography (TLC) plate first to find the optimal eluent composition. Aim for an Rf value of ~0.3 for your product.

    • Pro-Tip: To prevent the carboxylic acid from "tailing" (streaking) on the silica, add a small amount of acetic acid (~0.5-1%) to your mobile phase. This keeps the carboxyl group fully protonated and reduces strong interactions with the silica surface.

Table 3: Mobile Phase Selection for Silica Gel Chromatography

Eluent SystemRatio (v/v)Target Impurities
Hexanes / Ethyl Acetate Start at 9:1, increase polarity to 1:1Elutes non-polar impurities first (e.g., 4,4'-bipyridine, homo-coupled byproducts).
Dichloromethane / Methanol Start at 99:1, increase polarity to 9:1A more polar system for separating highly polar impurities.
Hexanes / Ethyl Acetate + 0.5% Acetic Acid 7:3 to 1:1Recommended Starting System. The acetic acid ensures sharp, well-defined spots/bands for your product.

References

Addressing stability and degradation issues of (4-pyridin-4-yl-phenyl)-acetic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-pyridin-4-yl-phenyl)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and formulations.

Introduction to this compound

This compound (CAS No. 55397-08-5) is a versatile intermediate used in pharmaceutical and agrochemical research.[1] Its structure, combining a pyridine ring and a phenylacetic acid moiety, offers unique properties but also presents specific stability challenges in solution. Understanding and mitigating these issues is critical for obtaining reliable and reproducible results.

This guide provides a comprehensive question-and-answer-based approach to troubleshooting common problems, supported by detailed experimental protocols and scientific explanations.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during your work with this compound solutions.

Issue 1: Rapid Loss of Potency or Unexpected Peaks in HPLC Analysis

Question: I've prepared a solution of this compound in an aqueous buffer for my assay. However, over a short period, I'm observing a decrease in the main compound peak area and the appearance of new, unidentified peaks in my HPLC chromatogram. What could be the cause, and how can I prevent this?

Answer:

This is a classic sign of degradation. Given the structure of this compound, there are two primary suspects for this instability: photodegradation and oxidative degradation .

Probable Causes & Mechanistic Insight:

  • Photodegradation: The pyridine ring is known to be susceptible to light-induced degradation.[2] Exposure to ambient laboratory light, especially UV wavelengths, can excite the aromatic system, leading to the formation of reactive intermediates and subsequent degradation products.[3][4] A common photodegradation pathway for pyridine-containing compounds is the oxidation of the dihydropyridine ring to the corresponding pyridine derivative.[5][6]

  • Oxidative Degradation: The phenylacetic acid moiety can be susceptible to oxidation.[7][8][9] Dissolved oxygen in your solvent or the presence of trace metal ions can catalyze the formation of reactive oxygen species (ROS), which can attack the benzylic position of the phenylacetic acid, potentially leading to the formation of mandelic acid derivatives and eventually benzaldehyde.[8] The pyridine ring itself can also be oxidized, especially in the presence of strong oxidizing agents.[10]

Troubleshooting Workflow & Solutions:

Diagram: Troubleshooting Workflow for Potency Loss

G start Potency Loss & Unknown Peaks Observed check_light Step 1: Assess Light Exposure start->check_light protect_light Solution: Protect from Light (Amber Vials, Foil Wrap) check_light->protect_light High Exposure check_oxidation Step 2: Evaluate Oxidative Stress check_light->check_oxidation Low/No Exposure reanalyze Step 3: Re-analyze Stability protect_light->reanalyze deoxygenate Solution 1: Deoxygenate Solvents (Sparging with N2 or Ar) check_oxidation->deoxygenate antioxidants Solution 2: Add Antioxidants (e.g., Ascorbic Acid, BHT) check_oxidation->antioxidants deoxygenate->reanalyze antioxidants->reanalyze stable Issue Resolved: Proceed with Experiment reanalyze->stable Stable Solution not_stable Issue Persists: Investigate pH & Solvent Effects reanalyze->not_stable Unstable Solution

Caption: A decision tree for troubleshooting potency loss of this compound.

Detailed Solutions:

  • Protect from Light:

    • Immediate Action: Prepare and store all solutions in amber glass vials or wrap clear vials completely in aluminum foil.

    • Best Practice: Minimize exposure to direct sunlight and even harsh fluorescent laboratory lighting. Conduct manipulations in a shaded area where possible. This is a critical first step in improving the stability of photosensitive drugs.[11]

  • Mitigate Oxidation:

    • Deoxygenate Solvents: Before preparing your solutions, sparge your solvents (water, buffers, organic solvents) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Use Antioxidants: Consider adding a small amount of an antioxidant to your solution. Common choices for aqueous formulations include ascorbic acid (Vitamin C) or sodium metabisulfite. For organic solutions, butylated hydroxytoluene (BHT) can be effective. Start with a low concentration (e.g., 0.01-0.1% w/v) and verify compatibility with your downstream application. Antioxidants can prevent the formation of free radicals and singlet-oxygen intermediates that drive degradation.[3]

Issue 2: Poor Solubility and Precipitation Over Time

Question: I'm having trouble dissolving this compound in my desired aqueous buffer (pH 7.4). Even when it initially dissolves with sonication, I see precipitation after a few hours or upon storage at 4°C. How can I improve its solubility and maintain a stable solution?

Answer:

This is a common issue related to the physicochemical properties of the molecule, specifically its pKa and the effect of pH on its ionization state.

Probable Cause & Mechanistic Insight:

This compound has two ionizable groups: the carboxylic acid and the pyridine ring.

  • The carboxylic acid group has an estimated pKa around 4-5. At pH values below its pKa, it will be protonated and neutral, which generally decreases aqueous solubility. Above its pKa, it will be deprotonated to the carboxylate anion, increasing its polarity and aqueous solubility.

  • The pyridine ring is basic, and its conjugate acid (the pyridinium ion) has a pKa of approximately 5.2. At pH values below its pKa, the pyridine nitrogen will be protonated, forming a positively charged pyridinium ion, which enhances aqueous solubility. Above this pKa, it will be in its neutral, less polar form.

At a physiological pH of 7.4, the carboxylic acid will be deprotonated (negatively charged), but the pyridine ring will be in its neutral form. While the carboxylate helps with solubility, the overall molecule may still have limited solubility depending on the buffer system and concentration.

Troubleshooting Workflow & Solutions:

  • pH Adjustment: The most effective way to improve and maintain the solubility of ionizable compounds is by adjusting the pH.[12][][14]

    • For acidic solutions (e.g., pH < 4): Both the pyridine and carboxylic acid will be protonated, but the overall charge will be positive due to the pyridinium ion, which should enhance solubility.

    • For basic solutions (e.g., pH > 8): The carboxylic acid will be deprotonated (carboxylate), and the pyridine will be neutral. The negative charge on the carboxylate should significantly improve aqueous solubility.

    • Recommendation: For many applications, preparing a stock solution in a slightly basic buffer (e.g., pH 8-9) can be a good strategy to ensure complete dissolution. You can then dilute this stock into your final, lower pH buffer for your experiment, as long as the final concentration is below its solubility limit at that pH.

  • Co-solvents: If adjusting the pH is not feasible for your experimental system, consider the use of a co-solvent.

    • Examples: Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can be used to prepare a concentrated stock solution. This stock can then be diluted into your aqueous buffer.

    • Caution: Be mindful of the final concentration of the organic co-solvent in your assay, as it may affect biological systems or analytical instrumentation. Always run a vehicle control.

Diagram: pH-Solubility Profile

G ph_low Low pH (<4) COOH (Neutral) Py-H+ (Cationic) Solubility: Moderate to High ph_mid Mid pH (5-7) COO- (Anionic) Py (Neutral) Solubility: Potentially Low ph_low->ph_mid Increasing pH ph_high High pH (>8) COO- (Anionic) Py (Neutral) Solubility: High ph_mid->ph_high Increasing pH

Caption: Predicted solubility of this compound at different pH ranges.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of this compound?

While specific degradation products for this exact molecule are not extensively documented in the public literature, we can predict the most likely products based on the degradation pathways of its constituent parts:

Degradation PathwayMoiety AffectedPredicted Degradation Products
Photodegradation Pyridine RingAromatization to a pyridine derivative if starting from a reduced form, or potential ring-opening products with prolonged exposure.[5][6]
Oxidation Phenylacetic Acid(4-(pyridin-4-yl)phenyl)mandelic acid, (4-(pyridin-4-yl))benzaldehyde, (4-(pyridin-4-yl))benzoic acid.[8]
Hydrolysis Acetic Acid Side ChainDecarboxylation under harsh conditions (extreme heat/pH) to form 4-methyl-4'-phenylpyridine (unlikely under normal experimental conditions).

Q2: What is the recommended long-term storage condition for solid this compound?

For the solid material, storage at 2-8°C in a tightly sealed container, protected from light, is recommended to ensure long-term stability.

Q3: How do I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can separate the parent compound from its degradation products. Here is a general approach:

  • Forced Degradation Study: Intentionally degrade the compound under various stress conditions to generate the potential degradation products.[15][16][17] This is a crucial first step in method development.

  • Column and Mobile Phase Screening:

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient method using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating compounds with varying polarities.[18][19][20][21][22]

  • Method Optimization: Adjust the gradient, flow rate, and buffer pH to achieve baseline separation between the parent peak and all degradation peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the parent peak in the stressed samples to ensure no co-eluting impurities.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products, which is essential for developing a stability-indicating analytical method.[15][16][17][23][24]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (or other suitable organic solvent)

  • Amber HPLC vials

  • Photostability chamber or light source

  • Oven

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber vial. Include a control sample with 1 mL of stock and 1 mL of water.

ConditionStressorIncubation Conditions
Acid Hydrolysis 0.1 M HCl60°C for 24 hours
Base Hydrolysis 0.1 M NaOHRoom temperature for 24 hours
Oxidation 3% H₂O₂Room temperature for 24 hours
Thermal Stress None (use stock solution)60°C for 24 hours
Photostability None (use stock solution)Expose to light in a photostability chamber (ICH Q1B guidelines)
  • Analysis: After the incubation period, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration and analyze by HPLC-UV/MS.

Expected Outcome:

The goal is to achieve 5-20% degradation of the parent compound.[15][17] The chromatograms from the stressed samples will reveal the degradation products formed under each condition, which is critical for developing a stability-indicating method.

Protocol 2: Preparation of a Stabilized Aqueous Solution

This protocol provides a method for preparing a more stable aqueous solution of this compound for use in biological or chemical assays.

Materials:

  • This compound

  • High-purity water

  • Sodium hydroxide (NaOH), 1 M

  • Ascorbic acid

  • Nitrogen or Argon gas

  • Amber glass vials

Procedure:

  • Deoxygenate Water: Sparge high-purity water with nitrogen or argon gas for at least 30 minutes.

  • Prepare Stock Solution:

    • Weigh the desired amount of this compound into an amber vial.

    • Add a small amount of the deoxygenated water.

    • Slowly add 1 M NaOH dropwise while stirring until the solid dissolves completely. The final pH should be between 8 and 9.

    • Add ascorbic acid to a final concentration of 0.1% (w/v).

    • Bring the solution to the final volume with deoxygenated water.

  • Storage: Store the solution at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.

References

Technical Support Center: Optimizing Suzuki Coupling for (4-pyridin-4-yl-phenyl)-acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-pyridin-4-yl-phenyl)-acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the Suzuki-Miyaura cross-coupling reaction to construct this valuable biaryl scaffold. The unique challenges presented by heteroaromatic substrates, such as 4-pyridylboronic acid, necessitate a nuanced approach to reaction optimization. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic framework to empower you to overcome common hurdles and achieve high-yielding, reproducible results.

Section 1: Foundational Knowledge & Key Parameters

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organohalides.[1][2][3] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[1][4]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., a 4-halophenylacetic acid derivative).[1][4][5]

  • Transmetalation: The organic group from the activated organoboron species (e.g., 4-pyridylboronic acid) is transferred to the palladium(II) center. This step is critically mediated by a base.[1][3][6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[1][4][5]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂PdII(Ar¹)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl L₂PdII(Ar¹)(Ar²) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Product) RedElim->Product Boronic Ar²B(OH)₂ + Base Boronic->Transmetal ArylHalide Ar¹-X (Aryl Halide) ArylHalide->OxAdd

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Key Reaction Parameters

The success of this specific coupling hinges on the careful selection of four key components. The presence of the basic pyridine nitrogen and the acidic carboxylic acid proton requires special consideration.

ComponentRole in ReactionKey Considerations for this compound
Palladium Precatalyst Source of the active Pd(0) species.Modern precatalysts (e.g., palladacycles) are often superior as they form the active catalyst rapidly and consistently.[1][7][8][9] Traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are also effective.
Ligand Stabilizes the Pd center, modulates its reactivity, and prevents catalyst decomposition.CRITICAL: The pyridine nitrogen can poison the catalyst.[10][11][12] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the metal center and promote reductive elimination.[13]
Base Activates the boronic acid for transmetalation and neutralizes the acid generated.[3][6][14]Must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions or deprotonate other functional groups unnecessarily. K₃PO₄ and Cs₂CO₃ are often excellent choices.[8][10]
Solvent Solubilizes reagents and influences reaction kinetics.Aprotic polar solvents, often with water, are common.[15] 1,4-Dioxane/H₂O or Toluene/H₂O are reliable starting points.[2][10] Proper degassing is essential to prevent catalyst oxidation.[10][16]

Section 2: FAQs - Quick Troubleshooting

Q1: My reaction is stalled with starting material remaining. What's the most likely cause? A1: The most probable cause is catalyst inhibition by the pyridine nitrogen.[10][11][12] The lone pair on the nitrogen can coordinate strongly to the palladium center, halting the catalytic cycle. The immediate solution is to switch to a bulkier, more electron-rich ligand like SPhos or XPhos, which can prevent this inhibitory binding.[10][13]

Q2: I'm seeing a lot of 4,4'-bipyridine as a byproduct. What's causing this? A2: This is due to the homocoupling of 4-pyridylboronic acid. This side reaction is almost always caused by the presence of oxygen in your reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote homocoupling.[4][10][17] The solution is to improve your degassing procedure (e.g., use freeze-pump-thaw cycles or sparge solvents with argon for at least 30 minutes).

Q3: Instead of my product, I'm isolating mainly pyridine and unreacted aryl halide. What happened? A3: This points to significant protodeboronation, where the boronic acid's C-B bond is cleaved by a proton source (often water) before it can participate in the cross-coupling.[4][10][11] While some water is often beneficial, excess water or certain base/solvent combinations can accelerate this side reaction. Ensure your base is anhydrous, consider using a more stable boronate ester (e.g., a pinacol ester), or try a less aqueous solvent system.[11][16]

Q4: Do I need to protect the carboxylic acid group on my 4-bromophenylacetic acid starting material? A4: Not necessarily. The Suzuki coupling is known for its excellent functional group tolerance.[5] The use of carbonate or phosphate bases is typically compatible with the free carboxylic acid. However, if you encounter issues with solubility or side reactions related to the acid, converting it to a simple ester (e.g., methyl or ethyl) is a straightforward troubleshooting step.

Section 3: In-Depth Troubleshooting Guides

Problem 1: Low to No Product Yield

Low conversion is the most common issue, often stemming from an inactive or inhibited catalytic system.

  • Possible Cause A: Catalyst Inhibition by Pyridine Nitrogen

    • Explanation: As mentioned in the FAQ, the Lewis basic nitrogen of the 4-pyridylboronic acid is a potent ligand for the palladium center. This coordination can saturate the metal, preventing the necessary steps of the catalytic cycle from occurring.[12][18]

    • Solution: Employ sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands). These ligands form highly active, monoligated Pd(0) species that are less susceptible to inhibition.[13][19]

      • Actionable Step: Replace PPh₃ or similar simple phosphines with SPhos or XPhos (typically at a 1.2:1 or 2:1 ligand-to-palladium ratio).

      • Advanced Option: Use a well-defined precatalyst like SPhos-Pd-G3, which generates the active catalyst quickly and reliably under mild conditions, minimizing the opportunity for boronic acid decomposition.[9][20][21]

  • Possible Cause B: Ineffective Base/Solvent System

    • Explanation: The base plays a crucial role in forming the 'ate' complex of the boronic acid, which is necessary for transmetalation.[3][6] If the base is not strong enough, is not sufficiently soluble, or is incompatible with the solvent, this key step will be slow or non-existent.

    • Solution: Screen a matrix of bases and solvents. For heteroaromatic couplings, inorganic bases are generally preferred.

      • Recommended Bases: K₃PO₄, Cs₂CO₃, K₂CO₃.[8][10]

      • Recommended Solvents: 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O.[2][10] The small amount of water often improves the solubility of the base and facilitates the reaction.[15]

BaseSolventExpected Outcome & Comments
K₃PO₄1,4-Dioxane / H₂O (4:1)High. Often the most effective combination for challenging heteroaryl couplings.[10]
Cs₂CO₃Toluene / H₂O (5:1)High. Cesium carbonate is highly effective but more expensive. Good for difficult substrates.
K₂CO₃Ethanol / H₂O (3:1)Moderate to High. A cost-effective and common system, but may be less efficient for this specific transformation.[22]
  • Possible Cause C: Poor Reagent Quality or Degassing

    • Explanation: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen.[10] Furthermore, boronic acids can degrade upon storage, and solvents may contain peroxide impurities.

    • Solution:

      • Degassing: Ensure all solvents and the reaction mixture are rigorously degassed. Use at least three freeze-pump-thaw cycles for best results, or sparge with an inert gas (Ar or N₂) for 30-60 minutes.

      • Reagent Purity: Use freshly purchased, high-purity boronic acid or test its quality. Ensure solvents are anhydrous and peroxide-free.

Problem 2: Significant Side Product Formation

Even when the reaction proceeds, side products can complicate purification and reduce yields.

  • Side Product A: Protodeboronation (leading to Pyridine)

    • Explanation: The C–B bond of heteroaryl boronic acids can be susceptible to cleavage by proton sources, especially under basic conditions.[4][9][11]

    • Solution:

      • Use Boronate Esters: Convert the 4-pyridylboronic acid to its pinacol ester derivative. Boronate esters are significantly more stable to protodeboronation.[11][12][16]

      • Minimize Water: While a small amount of water is often helpful, use the minimum required for the base to be effective. Start with a solvent ratio like 10:1 organic to aqueous.

      • Use a "Slow-Release" Boron Reagent: Potassium pyridinyltrifluoroborates are another class of air-stable reagents that are more resistant to protodeboronation.[23]

  • Side Product B: Homocoupling (leading to 4,4'-bipyridine)

    • Explanation: This side reaction is primarily promoted by Pd(II) species and oxygen. It occurs when two boronic acid molecules transmetalate to a single palladium center, followed by reductive elimination.[4][10]

    • Solution:

      • Strict Oxygen Exclusion: This is the most critical factor. Re-evaluate and improve your inert atmosphere techniques.[10][17]

      • Use a Precatalyst: Modern precatalysts are designed to cleanly generate Pd(0), minimizing the presence of residual Pd(II) that can initiate homocoupling.

      • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) relative to the aryl halide. This ensures that after the initial oxidative addition, the palladium intermediate is more likely to encounter the boronic acid for transmetalation rather than other pathways.[23]

Section 4: Recommended Experimental Protocol

This protocol serves as a robust and optimized starting point for the synthesis of this compound.

Reagents:

  • 4-Bromophenylacetic acid (1.0 equiv)

  • 4-Pyridylboronic acid pinacol ester (1.3 equiv)

  • SPhos (4 mol%)

  • Pd(OAc)₂ (2 mol%) or SPhos Pd G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Glassware Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromophenylacetic acid, 4-pyridylboronic acid pinacol ester, and K₃PO₄.

  • Catalyst Addition: If using Pd(OAc)₂ and SPhos, add them now. If using the precatalyst, add it.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to create a 5:1 dioxane:water mixture. The final concentration of the aryl halide should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[24][25][26][27] The reaction is typically complete in 4-12 hours.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Carefully add 1 M HCl to adjust the pH to ~3-4. This will protonate the product's pyridine nitrogen and carboxylic acid, aiding in extraction.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Section 5: Logical Troubleshooting Workflow

If you encounter issues, follow this decision tree to diagnose the problem systematically.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Reaction Issue (Low Yield / Side Products) Check_SM Analyze Crude Mixture (LCMS/NMR) Start->Check_SM No_Reaction Problem: No Reaction (Only Starting Materials) Check_SM->No_Reaction Side_Products Problem: Side Products Dominant Check_SM->Side_Products Catalyst_Check Cause: Catalyst System Failure? No_Reaction->Catalyst_Check Yes Degas_Check Cause: Poor Degassing? No_Reaction->Degas_Check No, Catalyst is robust Base_Check Cause: Ineffective Base? No_Reaction->Base_Check No, Degassing is perfect Homocoupling Side Product: Homocoupling? Side_Products->Homocoupling Yes Protodeboronation Side Product: Protodeboronation? Side_Products->Protodeboronation No, it's something else Sol_Catalyst Solution: 1. Switch to Bulky Ligand (SPhos) 2. Use Precatalyst (G3/G4) 3. Increase Temperature Catalyst_Check->Sol_Catalyst Sol_Degas Solution: 1. Improve Degassing Protocol (Freeze-Pump-Thaw) 2. Check Inert Gas Source Degas_Check->Sol_Degas Sol_Base Solution: 1. Switch to K₃PO₄ or Cs₂CO₃ 2. Ensure Base is Finely Ground 3. Check Solvent Compatibility Base_Check->Sol_Base Sol_Homocoupling Solution: 1. STRICT Oxygen Exclusion 2. Use Pd(0) Precatalyst 3. Check Reagent Purity Homocoupling->Sol_Homocoupling Sol_Protodeboronation Solution: 1. Use Boronate Ester (Pinacol) 2. Minimize Water Content 3. Use KF as Base Protodeboronation->Sol_Protodeboronation

Caption: Figure 2: Troubleshooting Workflow.

References

Troubleshooting crystallization methods for high-purity (4-pyridin-4-yl-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of (4-pyridin-4-yl-phenyl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for achieving high-purity crystalline material. The unique zwitterionic potential of this molecule, due to the basic pyridine nitrogen and the acidic carboxylic acid, presents specific challenges and opportunities in crystallization that this guide will address.

I. Troubleshooting Guide

This section is structured to address common problems encountered during the crystallization of this compound. Each issue is followed by a step-by-step protocol to resolve the problem, grounded in the principles of crystallization science.

Issue 1: The compound "oils out" and does not form crystals upon cooling.

Cause: This phenomenon, known as liquid-liquid phase separation, often occurs when the supersaturation of the solution is too high, or the chosen solvent has a very high solvating power at elevated temperatures which drops dramatically upon cooling.[1] The compound separates as a supercooled liquid instead of forming an ordered crystal lattice.

Solution Protocol:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (5-10% of the original volume) to slightly decrease the supersaturation.[2]

  • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask to slow down the rate of heat loss. A slower cooling rate provides more time for molecules to orient themselves into a crystal lattice.[3]

  • Introduce Seeding: If available, add a few seed crystals of pure this compound once the solution has cooled slightly but before oiling out occurs. This provides a template for crystal growth.

  • Consider an Anti-solvent: If the above steps fail, an anti-solvent crystallization approach may be more suitable. Dissolve the compound in a minimum amount of a good solvent, and then slowly add a miscible anti-solvent in which the compound is poorly soluble.[4]

Issue 2: The resulting crystals are very fine needles or small particles, making filtration and drying difficult.

Cause: Rapid nucleation due to high supersaturation leads to the formation of many small crystals rather than the growth of fewer, larger crystals.[3] This can be influenced by the cooling rate and the choice of solvent.

Solution Protocol:

  • Reduce Supersaturation: Similar to the "oiling out" issue, the key is to control the level of supersaturation. This can be achieved by using a slightly larger volume of solvent or by slowing down the cooling rate.[3]

  • Optimize Cooling Profile: Instead of rapid cooling in an ice bath, allow the solution to cool to room temperature on the benchtop, followed by gradual cooling in a refrigerator. This parabolic cooling profile can favor crystal growth over nucleation.[5]

  • Agitation Control: The level of agitation can influence crystal size. While some agitation is necessary for homogeneity, very high agitation rates can increase secondary nucleation, leading to smaller crystals. Experiment with slower stirring speeds.

  • Solvent System Modification: The choice of solvent can significantly impact crystal habit. Experiment with different solvent systems. For instance, a mixture of a good solvent and a poor solvent (anti-solvent) can sometimes promote the growth of more well-defined crystals.[6]

Issue 3: The purity of the crystallized material is not satisfactory, with impurities remaining.

Cause: Impurities can be trapped within the crystal lattice (occlusion) or adsorbed onto the crystal surface.[7] This is more likely to happen with rapid crystallization.

Solution Protocol:

  • Recrystallization: A second crystallization step is often necessary to achieve high purity. Dissolve the impure crystals in the minimum amount of hot solvent and repeat the crystallization process.

  • Hot Filtration: If the impurities are insoluble in the hot crystallization solvent, perform a hot gravity filtration to remove them before allowing the solution to cool.[1]

  • Activated Carbon Treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product.

  • Wash the Crystals: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.[1]

Issue 4: The crystallization process results in a different polymorphic form with undesirable properties.

Cause: Polymorphism is the ability of a compound to exist in multiple crystal structures.[8] The specific polymorph obtained can be influenced by factors such as the solvent, temperature, and cooling rate.[7]

Solution Protocol:

  • Controlled Crystallization Conditions: To consistently obtain a specific polymorph, it is crucial to precisely control all crystallization parameters, including solvent choice, concentration, cooling rate, and agitation.[3]

  • Solvent Screening: Different solvents can favor the formation of different polymorphs. A systematic solvent screen is recommended to identify the conditions that yield the desired crystal form.

  • Seeding with the Desired Polymorph: Seeding the solution with crystals of the desired polymorph can direct the crystallization towards that form.

  • Characterization: Use analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to identify and characterize the resulting polymorphic form.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for the crystallization of this compound?

A1: Due to the polar nature of the molecule, with both a pyridine ring and a carboxylic acid, polar solvents are a good starting point. Alcohols like ethanol or methanol, or mixtures of these with water, are often effective.[9] A good crystallization solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures. A systematic approach to solvent selection is recommended.

Q2: How does the zwitterionic nature of this compound affect its crystallization?

A2: The presence of both a basic nitrogen on the pyridine ring and an acidic carboxylic acid group means that the molecule can exist as a zwitterion, particularly in polar solvents or at its isoelectric point.[10] This can lead to strong intermolecular interactions, which can be both beneficial for forming a stable crystal lattice but also challenging in terms of solubility. The pH of the solution can significantly influence the solubility and the tendency to crystallize.[10]

Q3: What is the role of an anti-solvent in the crystallization of this compound?

A3: An anti-solvent is a solvent in which the compound of interest is poorly soluble but is miscible with the solvent in which the compound is dissolved.[6] Adding an anti-solvent reduces the overall solubility of the compound in the mixed solvent system, thereby inducing crystallization.[11] This technique is particularly useful when a suitable single solvent for cooling crystallization cannot be found.[12]

Q4: How can I improve the yield of my crystallization?

A4: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the compound. Cooling the solution to a lower temperature will also decrease the solubility and increase the amount of crystallized product. However, be mindful that very low temperatures can sometimes cause impurities to precipitate as well. Recovering a second crop of crystals from the mother liquor by evaporating some of the solvent and re-cooling can also increase the overall yield.[2]

Q5: What is the importance of the cooling rate in crystallization?

A5: The cooling rate directly influences the level of supersaturation in the solution.[3] A fast cooling rate leads to high supersaturation, which favors rapid nucleation and the formation of many small crystals.[13] A slow cooling rate maintains a lower level of supersaturation, which favors the growth of existing crystals, leading to larger, more well-defined crystals that are often of higher purity.[14]

III. Data and Diagrams

Solvent Selection Guide

The following table provides a starting point for solvent selection for the crystallization of this compound, based on general principles of solubility for similar compounds.[15][16] Experimental verification is crucial.

Solvent SystemTypeRationale
Ethanol/WaterMixed SolventGood for polar compounds, allows for fine-tuning of polarity.[9]
IsopropanolSingle SolventA polar protic solvent that often provides a good balance of solubility.
AcetoneSingle SolventA polar aprotic solvent, can be effective for moderately polar compounds.[15]
Ethyl AcetateSingle SolventA less polar solvent, may be useful in anti-solvent crystallization.[16]
TolueneAnti-solventA non-polar solvent, likely to be a poor solvent for this compound and thus a good anti-solvent.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

G start Start Crystallization Experiment outcome Observe Outcome start->outcome oiling_out Issue: Oiling Out outcome->oiling_out No Crystals, Oily Layer fine_crystals Issue: Fine Crystals outcome->fine_crystals Very Small Crystals low_purity Issue: Low Purity outcome->low_purity Crystals Formed, Impure success High-Purity Crystals Obtained outcome->success Good Crystals reheat_dilute Re-heat & Dilute oiling_out->reheat_dilute slow_cool Slow Cooling fine_crystals->slow_cool recrystallize Recrystallize low_purity->recrystallize reheat_dilute->slow_cool slow_cool->outcome seeding Introduce Seeding slow_cool->seeding seeding->outcome hot_filtration Hot Filtration recrystallize->hot_filtration wash_crystals Wash Crystals hot_filtration->wash_crystals wash_crystals->outcome

Caption: A decision-making workflow for troubleshooting common crystallization problems.

IV. References

  • Syrris. Pharmaceutical Crystallization in drug development. --INVALID-LINK--

  • AIChE Proceedings. (330e) Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation. --INVALID-LINK--

  • ACS Publications. Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation | Crystal Growth & Design. --INVALID-LINK--

  • ACS Publications. Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. --INVALID-LINK--

  • ResearchGate. Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation | Request PDF. --INVALID-LINK--

  • ResearchGate. Factors which affect the crystallization of a drug substance. --INVALID-LINK--

  • Neuland Labs. The Crucial Role of Crystallization in Drug Substances Development. --INVALID-LINK--

  • Mettler Toledo. Using AntiSolvent for Crystallization. --INVALID-LINK--

  • PMC - NIH. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. --INVALID-LINK--

  • ACS Publications. Separation and Purification of Organic Acids by Gas Antisolvent Crystallization | Journal of Agricultural and Food Chemistry. --INVALID-LINK--

  • RM@Schools. Antisolvent Crystallization. --INVALID-LINK--

  • ResearchGate. Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development | Request PDF. --INVALID-LINK--

  • University of Calgary. RECRYSTALLISATION. --INVALID-LINK--

  • Chemistry LibreTexts. 3.6F: Troubleshooting. --INVALID-LINK--

  • ACS Publications. Three-Step Mechanism of Antisolvent Crystallization. --INVALID-LINK--

  • Journal of Chemical Engineering Research Updates. Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. --INVALID-LINK--

  • ResearchGate. How to desalt zwitterions?. --INVALID-LINK--

  • Benchchem. Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid. --INVALID-LINK--

  • University of Colorado Boulder. Recrystallization. --INVALID-LINK--

  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids. --INVALID-LINK--

  • Organic Syntheses Procedure. phenylacetic acid. --INVALID-LINK--

  • European Patent Office. Process for producing pyridine carboxylic acids - EP 2428505 B1. --INVALID-LINK--

  • Reddit. Any tips for purification of two zwitterionic compounds? : r/Chempros. --INVALID-LINK--

  • CrystEngComm (RSC Publishing). Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. --INVALID-LINK--

  • Santa Cruz Biotechnology. (4-Pyridin-4-yl-phenyl)acetic acid | CAS 55397-08-5 | SCBT. --INVALID-LINK--

  • ResearchGate. Crystal engineering of zwitterionic drug to neutral co-crystals. --INVALID-LINK--

  • PubChem. 4-(4'-Pyridyl)phenylacetic acid | C13H11NO2 | CID 21091633. --INVALID-LINK--

  • ResearchGate. Cold Crystallization and Polymorphism Triggered by the Mobility of the Phenyl Group in Alkyl Azo Dye Molecules. --INVALID-LINK--

  • MDPI. Polymorphism in Crystals. --INVALID-LINK--

  • Benchchem. An In-depth Technical Guide to Determining the Solubility Profile of (4-(Pyridin-3-yl)phenyl)methanol in Laboratory Solvents. --INVALID-LINK--

  • MDPI. Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. --INVALID-LINK--

  • ChemicalBook. 55397-08-5(this compound) Product Description. --INVALID-LINK--

  • ResearchGate. Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Pyridine, Acetone, Tetrahydrofuran, Ethanol, Trichloromethane, and Acetonitrile at Temperature between (285.00 and 350.15) K | Request PDF. --INVALID-LINK--

  • University of Limerick. Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. --INVALID-LINK--

  • ResearchGate. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF. --INVALID-LINK--

References

Technical Support Center: Scaling Up the Production of (4-pyridin-4-yl-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (4-pyridin-4-yl-phenyl)-acetic acid (CAS 55397-08-5)[1][2]. This guide is designed for researchers, scientists, and drug development professionals. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents and agrochemicals[3][4]. This document provides in-depth troubleshooting guides and FAQs to address common challenges encountered during its production, from bench-scale synthesis to pilot-plant scale-up.

Section 1: Synthesis Pathway and Workflow Overview

The most common and scalable synthetic route to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by hydrolysis. The typical pathway starts with coupling a (4-halophenyl)acetic acid ester (e.g., methyl 4-bromophenylacetate) with 4-pyridylboronic acid. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

Overall Production Workflow

The following diagram outlines the key stages in the production of this compound. Each stage presents unique challenges that are addressed in the subsequent troubleshooting sections.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Hydrolysis & Purification A Starting Materials (Methyl 4-bromophenylacetate, 4-Pyridylboronic Acid) B Suzuki-Miyaura Cross-Coupling A->B C In-Process Control 1 (TLC/HPLC/GC-MS) B->C D Work-up & Extraction C->D E Methyl (4-pyridin-4-yl-phenyl)-acetate (Crude Intermediate) D->E F Base-mediated Hydrolysis E->F Intermediate Transfer G In-Process Control 2 (HPLC) F->G H Acidification & Precipitation G->H I Filtration & Washing H->I J Recrystallization I->J K Final Product This compound J->K

Caption: High-level workflow for the two-stage synthesis of this compound.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section directly addresses common issues encountered during the synthesis and scale-up process.

Suzuki-Miyaura Coupling Stage

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry but can be sensitive to various parameters, especially during scale-up.[5][6][7]

Question 1: My Suzuki coupling reaction shows low or no conversion. What are the primary causes?

Answer: Low or no conversion is a frequent issue. A systematic check of the following is crucial[8]:

  • Catalyst Activity: The active catalyst is Palladium(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ to initiate the catalytic cycle.[5][8][9] Inefficient reduction can halt the reaction before it starts. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more robust modern precatalyst.

  • Ligand Integrity: Phosphine ligands are prone to oxidation. Ensure your ligand is pure and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). The choice of ligand is critical; bulky, electron-rich phosphines often improve catalyst stability and activity.[8][10]

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of boronic acids.[5] Ensure all solvents are thoroughly degassed and the reaction vessel is properly purged and maintained under an inert gas blanket. On a large scale, this becomes even more critical.[11][12]

  • Base and Solvent Quality: The base is essential for activating the boronic acid for transmetalation.[7][13] It must be of good quality and sufficiently strong. The solvent must be anhydrous, as water can interfere with the catalyst and certain bases.

Question 2: I'm observing significant amounts of a side product identified as 4,4'-bipyridine. How can I minimize this?

Answer: The formation of 4,4'-bipyridine is due to the "homocoupling" of 4-pyridylboronic acid. This side reaction is often promoted by the presence of oxygen and Pd(II) species.[5]

  • Minimize Oxygen: As mentioned, rigorous degassing of the reaction mixture is the most effective way to prevent homocoupling.

  • Control Catalyst Addition: Adding the palladium catalyst last to the heated, degassed mixture of substrates and base can sometimes minimize side reactions.

  • Optimize Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Investigate if the reaction can proceed efficiently at a lower temperature.

Question 3: On scale-up, my reaction is much slower and gives a lower yield than the lab-scale experiment. Why?

Answer: Scale-up introduces challenges related to mass and heat transfer.[11][13]

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of poor reagent distribution, causing catalyst degradation and side product formation. The reaction is often biphasic, and efficient mixing is needed to maximize the interfacial surface area.[14]

  • Heat Transfer: The Suzuki coupling is often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. An uncontrolled exotherm can degrade the catalyst and reagents. Ensure your reactor's cooling system is adequate and consider slower addition of a key reagent to control the temperature.[14]

  • Atmospheric Control: Maintaining a truly inert atmosphere is more challenging in large vessels. Small leaks can introduce enough oxygen to significantly impact the reaction.[12]

Troubleshooting Diagram: Low Yield in Suzuki Coupling

This decision tree can help diagnose the root cause of poor reaction performance.

G start Low Yield or No Reaction check_reagents 1. Verify Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Issue Found? check_catalyst 2. Check Catalyst System (Pd Source & Ligand) catalyst_ok Catalyst OK check_catalyst->catalyst_ok Issue Found? check_conditions 3. Review Reaction Conditions (Temp, Atmosphere, Mixing) conditions_ok Conditions OK check_conditions->conditions_ok Issue Found? reagents_ok->check_catalyst No solution_reagents Solution: - Use fresh, anhydrous solvents - Verify purity of starting materials - Use fresh, powdered base reagents_ok->solution_reagents Yes catalyst_ok->check_conditions No solution_catalyst Solution: - Use new/verified catalyst & ligand - Consider a different ligand/precatalyst - Ensure correct catalyst loading catalyst_ok->solution_catalyst Yes conditions_ok->start No, Re-evaluate Route solution_conditions Solution: - Degas solvent thoroughly - Ensure positive inert gas pressure - Optimize temperature & mixing speed conditions_ok->solution_conditions Yes

References

Identifying degradation pathways of 4-(4'-Pyridyl)phenylacetic acid under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the identification of degradation pathways for 4-(4'-Pyridyl)phenylacetic acid under stress conditions. Our goal is to equip you with the scientific rationale and practical steps to conduct robust forced degradation studies, ensuring the stability, safety, and efficacy of your drug candidates.

Frequently Asked Questions (FAQs)

Q1: Why are forced degradation studies necessary for a molecule like 4-(4'-Pyridyl)phenylacetic acid?

A1: Forced degradation studies, or stress testing, are a critical component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] For a molecule such as 4-(4'-Pyridyl)phenylacetic acid, these studies serve several key purposes:

  • Elucidation of Degradation Pathways: By subjecting the molecule to extreme conditions (e.g., acid, base, light, heat, and oxidation), we can predict the degradation products that are likely to form under normal storage conditions over time.[4][5][6]

  • Development and Validation of Stability-Indicating Methods: A crucial outcome of forced degradation is the development of an analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate the parent drug from all potential degradation products.[4] This ensures that the method is "stability-indicating."

  • Understanding Molecular Stability: These studies reveal the intrinsic stability of the molecule and help identify its vulnerabilities. For instance, we can determine if the pyridine or phenylacetic acid moiety is more susceptible to a particular stressor.

  • Informing Formulation and Packaging Development: Knowledge of degradation pathways helps in the development of a stable drug formulation and the selection of appropriate packaging to protect the drug from adverse environmental factors.[4][7]

Q2: What are the primary degradation pathways I should anticipate for 4-(4'-Pyridyl)phenylacetic acid?

A2: Based on the structure of 4-(4'-Pyridyl)phenylacetic acid, which contains both a pyridine ring and a phenylacetic acid side chain, we can anticipate several potential degradation pathways under different stress conditions:

  • Hydrolysis: The amide linkage, if present in a formulated product, would be the primary site for hydrolysis. However, for the parent molecule, the carboxylic acid and the pyridine ring are relatively stable to hydrolysis. Under extreme pH and temperature, some degradation may occur, potentially involving the phenylacetic acid moiety. Studies on phenylacetate degradation in biological systems show ring hydroxylation and cleavage, which might be mimicked under harsh chemical conditions.[8][9][10][11][12][13]

  • Oxidation: The pyridine ring is susceptible to N-oxidation, forming the corresponding N-oxide. The benzylic carbon of the phenylacetic acid moiety is also a potential site for oxidation, which could lead to the formation of a ketone or even cleavage of the side chain.

  • Photolysis: Pyridine-containing compounds can undergo photolytic degradation.[14][15][16][17] UV irradiation can lead to ring opening or the formation of various photoproducts. For instance, the photolysis of pyridine can yield succinic acid.[15][16] The phenylacetic acid portion of the molecule could undergo photo-oxidative decarboxylation to form the corresponding benzaldehyde derivative.[18]

Q3: How do I choose the right analytical techniques to identify the degradation products?

A3: A combination of chromatographic and spectroscopic techniques is essential for the separation and structural elucidation of degradation products.[19]

  • HPLC with UV Detection: This is the workhorse for separating the parent drug from its degradation products and for quantifying the extent of degradation. A photodiode array (PDA) detector is highly recommended as it can help in peak purity analysis.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying unknown degradation products.[20][21][22][23][24][25] It provides the molecular weight of the degradants and their fragmentation patterns, which are crucial for structure elucidation.[22][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of major degradation products, it is often necessary to isolate them and perform NMR analysis.[26][27][28][29] NMR provides detailed information about the carbon-hydrogen framework of the molecule.[27]

Troubleshooting Guides

Problem: I am not observing any significant degradation under my stress conditions.
  • Possible Cause: The stress conditions may not be harsh enough.

    • Troubleshooting & Optimization:

      • Increase Stressor Concentration: For acid and base hydrolysis, increase the molarity of the acid or base (e.g., from 0.1 M to 1 M or even 5 M). For oxidation, increase the concentration of the oxidizing agent (e.g., from 3% H₂O₂ to 30% H₂O₂).

      • Increase Temperature: For hydrolytic and thermal degradation, increase the temperature in increments of 10-20°C. Refluxing the solution can also be effective.[30]

      • Extend Exposure Time: Increase the duration of the stress study, taking time points at longer intervals.

      • Increase Light Intensity: For photolytic studies, ensure the sample is exposed to a light source of sufficient intensity and duration as per ICH Q1B guidelines.[1][2]

  • Possible Cause: The compound is highly stable under the tested conditions.

    • Troubleshooting & Optimization:

      • Document the Stability: If no degradation is observed under reasonably harsh conditions, this is valuable information about the molecule's intrinsic stability. Document the conditions tested and the lack of degradation.

      • Consider Alternative Stressors: For example, if oxidation with H₂O₂ is ineffective, consider using a different oxidizing agent like AIBN or subjecting the sample to auto-oxidation in the presence of metal ions.

Problem: I see many small, poorly resolved peaks in my chromatogram.
  • Possible Cause: The chromatographic method is not optimized for separating the degradation products.

    • Troubleshooting & Optimization:

      • Gradient Optimization: Adjust the gradient slope of the mobile phase to improve the separation of closely eluting peaks. A shallower gradient can often improve resolution.

      • Change Mobile Phase pH: The ionization state of 4-(4'-Pyridyl)phenylacetic acid and its degradation products will be highly dependent on pH. Varying the pH of the aqueous mobile phase can significantly alter the retention times and selectivity.

      • Try a Different Column Chemistry: If resolution is still poor, consider a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms.

      • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Increasing the column temperature can improve peak shape and efficiency.

Problem: I can't elucidate the structure of a major degradation product from the LC-MS data alone.
  • Possible Cause: The fragmentation pattern is not informative enough, or multiple isomers are present.

    • Troubleshooting & Optimization:

      • High-Resolution Mass Spectrometry (HRMS): Use an instrument like a Q-TOF or Orbitrap to obtain the accurate mass of the degradation product. This will allow you to determine its elemental composition.[22]

      • Isolation and NMR: If the degradant is present at a sufficient level (typically >0.1%), isolate it using preparative HPLC. Then, perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments for unambiguous structure elucidation.[26][27][29]

      • Forced Synthesis: Based on the predicted degradation pathway, try to synthesize the suspected degradation product. You can then compare its retention time and mass spectrum with the unknown degradant.

Illustrative Data and Protocols

Table 1: Illustrative Summary of Forced Degradation Results for 4-(4'-Pyridyl)phenylacetic Acid
Stress Condition% Degradation of ParentNo. of Degradation ProductsMajor Degradation Product (m/z)
0.1 M HCl, 80°C, 24h5.2%2214.08
0.1 M NaOH, 80°C, 24h3.8%1Not Applicable
10% H₂O₂, RT, 24h15.7%4229.08 (M+16)
Heat, 105°C, 48h< 1.0%0Not Applicable
Photolytic (ICH Q1B)8.9%3198.07 (M-17)

Note: This data is for illustrative purposes only and may not reflect actual experimental results.

Experimental Protocols

1. Acid Hydrolysis

  • Prepare a 1 mg/mL solution of 4-(4'-Pyridyl)phenylacetic acid in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.

  • Transfer the solution to a sealed vial and place it in a water bath or oven at 80°C.

  • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before injection into the HPLC system.

  • Analyze the samples by HPLC-UV/PDA and LC-MS.

2. Oxidative Degradation

  • Prepare a 1 mg/mL solution of 4-(4'-Pyridyl)phenylacetic acid in a suitable solvent (e.g., acetonitrile/water).

  • Add 10% hydrogen peroxide to the solution.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 6, 12, and 24 hours).

  • Analyze the samples directly by HPLC-UV/PDA and LC-MS.

3. Photolytic Degradation

  • Prepare a 1 mg/mL solution of 4-(4'-Pyridyl)phenylacetic acid in a suitable solvent.

  • Place the solution in a photostability chamber and expose it to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1][2]

  • Prepare a dark control sample wrapped in aluminum foil and place it in the same chamber.

  • Analyze the samples after the exposure period by HPLC-UV/PDA and LC-MS.

Visualizations

Predicted Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolytic Stress cluster_oxidation Oxidative Stress cluster_photolysis Photolytic Stress Parent 4-(4'-Pyridyl)phenylacetic acid Minor Degradants Minor Hydrolytic Products Parent->Minor Degradants Extreme pH/Heat N-Oxide Pyridine N-Oxide Derivative Parent->N-Oxide H₂O₂ Benzylic Oxidation Products Ketone/Side-chain Cleavage Parent->Benzylic Oxidation Products H₂O₂ Ring-Opened Products e.g., Succinic Acid Derivatives Parent->Ring-Opened Products UV/Vis Light Decarboxylation Product Benzaldehyde Derivative Parent->Decarboxylation Product UV/Vis Light

Caption: Predicted degradation pathways of 4-(4'-Pyridyl)phenylacetic acid under stress.

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analyze Analyze by HPLC-UV/MS Acid->Analyze Base Base Hydrolysis Base->Analyze Oxidation Oxidation Oxidation->Analyze Heat Thermal Heat->Analyze Light Photolysis Light->Analyze Start Prepare Drug Solution Apply_Stress Apply Stress Conditions Start->Apply_Stress Apply_Stress->Acid Apply_Stress->Base Apply_Stress->Oxidation Apply_Stress->Heat Apply_Stress->Light Identify Identify & Characterize Degradants Analyze->Identify Method_Validation Validate Stability-Indicating Method Identify->Method_Validation Report Report Findings Method_Validation->Report

Caption: General workflow for conducting forced degradation studies.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered No_Degradation No Significant Degradation? Start->No_Degradation Increase_Stress Increase Stressor Concentration/Temperature/Time No_Degradation->Increase_Stress Yes Poor_Resolution Poor Peak Resolution? No_Degradation->Poor_Resolution No Document_Stability Document Intrinsic Stability Increase_Stress->Document_Stability Still No Degradation Optimize_HPLC Optimize Gradient, pH, Column Poor_Resolution->Optimize_HPLC Yes Unknown_Structure Structure Elucidation Difficult? Poor_Resolution->Unknown_Structure No HRMS_NMR Use HRMS and/or Isolate for NMR Unknown_Structure->HRMS_NMR Yes

Caption: Decision tree for troubleshooting common issues in degradation studies.

References

Effective methods for removing impurities from synthesized (4-pyridin-4-yl-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (4-pyridin-4-yl-phenyl)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The impurity profile of this compound is highly dependent on its synthetic route. A prevalent method is the Palladium-catalyzed Suzuki-Miyaura coupling, which typically presents a specific set of byproducts.[1][2][3]

Common Impurities from Suzuki-Miyaura Synthesis:

  • Unreacted Starting Materials: Residual 4-bromophenylacetic acid (or its ester) and pyridine-4-boronic acid.

  • Homocoupling Products: Biphenyl-4,4'-diyl-diacetic acid (from the phenylacetic acid derivative) and 4,4'-bipyridine (from the boronic acid) are very common.[4]

  • Protodeboronation Product: Pyridine, formed by the cleavage of the C-B bond of the boronic acid.[4]

  • Catalyst Residues: Trace amounts of palladium, which can be difficult to remove and may interfere with subsequent biological assays.

  • Solvent and Base Residues: Residual reaction solvents and inorganic salts from the basic conditions used in the coupling reaction.[5]

Q2: This compound has both an acidic (carboxylic acid) and a basic (pyridine) functional group. What is the general purification strategy?

The amphoteric nature of this compound is the key to its purification. The compound can exist as a cation, a zwitterion, or an anion depending on the pH. This allows for a powerful purification technique: isoelectric point precipitation combined with acid-base extraction.[6][7]

The general strategy involves a series of pH adjustments to selectively move the desired compound and impurities between aqueous and organic phases.

  • Dissolve the crude mixture in a suitable organic solvent.

  • Perform a basic wash (e.g., with aqueous NaHCO₃) to remove unreacted acidic starting materials. Your product, being a weaker acid, may or may not be extracted depending on the base strength.

  • Perform an acidic wash (e.g., with dilute HCl) to protonate the basic pyridine ring. This converts your product into a water-soluble pyridinium salt, which moves to the aqueous layer, leaving neutral impurities (like homocoupled byproducts) in the organic layer.[8][9]

  • Isolate the aqueous layer , which now contains your protonated product.

  • Carefully adjust the pH of the aqueous layer to the isoelectric point (pI) of the molecule. At the pI, the molecule has a net neutral charge and its solubility in water is at a minimum, causing it to precipitate out as a pure solid.

  • Collect the precipitate by filtration, wash with deionized water, and dry.

Q3: What are the best analytical methods to assess the purity of my final product?

A combination of methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity, often reported as "% area".[10] A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the desired product and identifying any structurally related impurities. Integration of the proton signals can provide a semi-quantitative purity assessment.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. LC-MS is particularly powerful for identifying the molecular weights of impurity peaks seen in the HPLC chromatogram.

  • Gas Chromatography (GC): While less common for this non-volatile compound, GC can be used to detect and quantify volatile impurities like residual solvents.[11]

Troubleshooting Guide

Problem: My final product has a persistent yellow or brown color. How can I remove this colored impurity?

Cause: Discoloration is often due to high molecular weight, conjugated byproducts or trace palladium catalyst that has decomposed to palladium black.[4][12]

Solution:

  • Activated Carbon Treatment: This is the most common method for removing colored impurities.

  • Chelating Agents for Palladium Removal: If palladium is suspected, treatment with a palladium scavenger can be effective.

Protocol 1: Decolorization with Activated Carbon
  • Dissolve the impure this compound in a suitable hot solvent (e.g., ethanol, methanol, or acetic acid).

  • Add a small amount of activated carbon (typically 1-2% w/w relative to your compound). Caution: Add the carbon to the warm solution, not the boiling solution, to avoid bumping.

  • Heat the mixture at reflux for 15-30 minutes.

  • Filter the hot solution through a pad of Celite® or a fluted filter paper to remove the carbon. The Celite pad is crucial as fine carbon particles can be difficult to remove.

  • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

  • Collect the pure, white crystals by filtration.

Problem: HPLC analysis shows a significant peak corresponding to a non-polar byproduct, likely the biphenyl homocoupled impurity.

Cause: Homocoupling of the phenylacetic acid derivative is a common side reaction in Suzuki couplings, especially if the reaction conditions are not optimal.[4][13] This byproduct is non-polar and lacks the basic pyridine handle.

Solution: The best approach is an acid-base liquid-liquid extraction to exploit the basicity of your desired product's pyridine ring.

Workflow for Removing Neutral Impurities

The following diagram illustrates the decision-making process for purification based on an acid-base extraction workflow.

G start Crude Product (Dissolved in EtOAc) wash1 Wash with 1M HCl (aq) start->wash1 sep1 Separate Layers wash1->sep1 org1 Organic Layer: - Homocoupled Impurity - Other Neutral Byproducts sep1->org1 Discard aq1 Aqueous Layer: - Protonated Product (Water Soluble Salt) sep1->aq1 Collect adjust_ph Adjust pH to ~5-6 with 2M NaOH (aq) aq1->adjust_ph precipitate Precipitation of Pure Product adjust_ph->precipitate end_product Filter, Wash & Dry Pure this compound precipitate->end_product

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Acid-Base Extraction for Neutral Impurity Removal
  • Dissolve the crude product in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently.

  • Allow the layers to separate. The protonated product will move into the aqueous (bottom) layer, while the neutral homocoupled impurity remains in the organic (top) layer.[6][8]

  • Drain the aqueous layer into a clean flask.

  • (Optional) Re-extract the organic layer with a fresh portion of 1M HCl to ensure complete recovery of the product. Combine the aqueous layers.

  • Discard the organic layer containing the impurity.

  • While stirring the combined aqueous layers, slowly add 2M sodium hydroxide (NaOH) dropwise. Monitor the pH. As the pH approaches the isoelectric point (typically around pH 5-6), your product will precipitate out of the solution.

  • Continue adding base until precipitation is complete.

  • Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and then with a small amount of cold ethanol or acetone to aid drying.

  • Dry the purified product under vacuum.

Problem: I am struggling to find a good single-solvent system for recrystallization. The product either doesn't dissolve or dissolves completely even when cold.

Cause: this compound is a polar, zwitterionic molecule, which can make finding an ideal single recrystallization solvent challenging. A mixed-solvent system is often required.

Solution: A two-solvent system, where the compound is soluble in one solvent ("soluble solvent") and insoluble in the other ("anti-solvent"), is highly effective.

Recrystallization Solvent Selection
Solvent SystemSoluble SolventAnti-SolventProcedure NotesExpected Outcome
Ethanol / Water Ethanol (EtOH)Water (H₂O)Dissolve in minimum hot EtOH. Add hot water dropwise until turbidity persists. Re-heat to clarify, then cool slowly.Good for removing less polar impurities. Yields well-formed crystals.
Acetic Acid / Water Glacial Acetic AcidWater (H₂O)Dissolve in minimum hot acetic acid. Add hot water dropwise. Acetic acid can be hard to remove completely.[14]Effective for many polar compounds. Requires thorough drying.
DMF / Water Dimethylformamide (DMF)Water (H₂O)Use if solubility in alcohols is low. Dissolve in minimum warm DMF. Add water slowly. High boiling point of DMF can make removal difficult.Use as a last resort. Ensure product is not solvated with DMF.
Protocol 3: Two-Solvent Recrystallization (Ethanol/Water)
  • Place the crude, colored product in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethanol and heat the mixture to reflux with stirring.

  • Continue adding ethanol in small portions until the solid is completely dissolved. Note the total volume of ethanol used.

  • To the hot solution, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a cold 1:1 ethanol/water mixture, and then with a small amount of cold water.

  • Dry the crystals under high vacuum.

Problem: I am attempting column chromatography, but I'm getting severe peak tailing.

Cause: Peak tailing of basic compounds like pyridines on silica gel is a classic problem.[15] The basic nitrogen atom of the pyridine ring interacts strongly with acidic silanol (Si-OH) groups on the surface of the silica gel, leading to poor peak shape and low recovery.[15]

Solution: The interaction with silica must be suppressed. This can be achieved by modifying the mobile phase or choosing a different stationary phase.

Decision Tree for Mitigating Peak Tailing

G start Peak Tailing Observed on Silica Gel q1 Is the product acid-stable? start->q1 add_acid Add 0.5-1% Acetic Acid or Formic Acid to Mobile Phase q1->add_acid Yes add_base Add 0.5-1% Triethylamine (TEA) or Pyridine to Mobile Phase q1->add_base No change_sp Switch Stationary Phase add_base->change_sp Tailing Persists sp_options Use Alumina (basic or neutral) or Reversed-Phase (C18) Silica change_sp->sp_options

References

Optimizing LC-MS parameters for sensitive detection of (4-pyridin-4-yl-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sensitive LC-MS detection of (4-pyridin-4-yl-phenyl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, optimization, and troubleshooting. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can build a robust and self-validating analytical method.

Frequently Asked Questions (FAQs)

Section 1: Analyte Properties & Initial Considerations

Q1: What are the key chemical properties of this compound that I should consider for LC-MS analysis?

A1: Understanding the physicochemical properties of your analyte is the critical first step in developing a successful LC-MS method. This compound is an amphoteric molecule, meaning it has both acidic and basic functional groups.

  • Structure and Functional Groups: The molecule consists of a phenylacetic acid moiety linked to a pyridine ring.[1][2] This gives it a carboxylic acid group (-COOH) and a basic pyridine nitrogen.

  • Molecular Formula & Weight: C₁₃H₁₁NO₂ with a monoisotopic mass of approximately 213.08 Da.[3][4][5]

  • Polarity (logP): The computed XLogP3-AA is 1.9, suggesting a moderate degree of hydrophobicity, making it well-suited for reversed-phase chromatography.[3]

  • Acid/Base Properties (pKa):

    • The carboxylic acid group is expected to have a pKa around 4-5, typical for aromatic carboxylic acids.

    • The pyridine ring is a weak base, with the pKa of the conjugate acid of pyridine being approximately 5.2.

    • This dual nature is the most important factor for method development, as the mobile phase pH will determine the analyte's charge state, which in turn affects its retention on the column and its ionization efficiency in the MS source.

Below is a diagram illustrating the pH-dependent ionization states of the analyte.

Caption: pH-dependent ionization states of the analyte.

Section 2: Liquid Chromatography (LC) Method Development

Q2: How should I select an appropriate LC column and mobile phase?

A2: Based on the analyte's moderate hydrophobicity (XLogP3-AA of 1.9)[3], a standard C18 reversed-phase column is an excellent starting point.

ParameterRecommendationRationale
Stationary Phase C18 (e.g., 50-100 mm length, 2.1 mm ID, <3 µm particle size)Provides good retention for moderately hydrophobic compounds. The biphenyl phase can also be a good alternative due to its enhanced retention for aromatic compounds through π-π interactions.[6][7]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile mobile phase modifier ideal for LC-MS.[8] A pH of ~2.7 will ensure the carboxylic acid is protonated (-COOH) and the pyridine is protonated (-NH+), resulting in a net positive charge. This is often beneficial for retention on some C18 phases and for positive mode ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile is generally preferred for its lower viscosity and UV transparency, but methanol can offer different selectivity.
Alternative Mobile Phase 5-10 mM Ammonium Formate or Ammonium Acetate in WaterThese buffers can be used to control the pH at a higher level if needed. However, starting with a simple acidic mobile phase is recommended.

Q3: What is a good starting gradient program for method development?

A3: A broad scouting gradient is essential to determine the approximate elution time of the analyte. This allows for a more focused optimization later.

Step-by-Step Protocol: Scouting Gradient

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient Program:

Time (min)%B
0.05
8.095
10.095
10.15
12.05

After this run, you can create a more focused gradient around the observed retention time to improve resolution and shorten the run time.

Section 3: Mass Spectrometry (MS) Optimization

Q4: Should I use positive or negative electrospray ionization (ESI) mode?

A4: Given the presence of a basic pyridine nitrogen, positive ion mode (ESI+) is strongly recommended as the primary choice. The pyridine ring is readily protonated, especially in an acidic mobile phase (like 0.1% formic acid), to form the [M+H]⁺ ion.

While the carboxylic acid can be deprotonated to form an [M-H]⁻ ion in negative mode (ESI-), the presence of the basic site generally makes positive mode ionization more efficient for this class of compounds. It is always best practice to perform an initial infusion or injection in both modes to confirm which provides the superior response.

Q5: How do I optimize MS source parameters for maximum sensitivity?

A5: Source parameters must be optimized to ensure efficient desolvation and ionization of the analyte. This is typically done by infusing a standard solution of the analyte (e.g., 100-500 ng/mL in 50:50 Mobile Phase A:B) directly into the mass spectrometer.

Key Parameters for Optimization:

ParameterPurposeOptimization Strategy
Capillary/Spray Voltage Creates a fine spray of charged droplets.Adjust in increments (e.g., 0.5 kV) to find the voltage that maximizes the [M+H]⁺ signal.
Gas Temperature/Flow Aids in solvent evaporation from the droplets.Increase temperature and flow until the signal is maximized without evidence of thermal degradation.
Nebulizer Pressure Assists in forming the aerosol spray.Optimize for a stable and robust signal.
Cone/Fragmentor Voltage Facilitates ion transfer from the source to the analyzer and can induce in-source fragmentation.Start at a low value and increase incrementally. Find the "sweet spot" that maximizes the parent ion ([M+H]⁺) signal before significant fragmentation occurs.

For tandem MS (MS/MS), you will also need to optimize the Collision Energy to achieve efficient fragmentation of the precursor ion ([M+H]⁺) into stable product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments.

Section 4: Troubleshooting Guide

Q6: Why am I seeing poor peak shape (e.g., tailing or fronting)?

A6: Poor peak shape is a common issue that can compromise resolution and integration accuracy.[9][10]

G Start Poor Peak Shape Observed Q1 Are all peaks tailing or just some? Start->Q1 Q_General Other common causes? Start->Q_General A1_All All Peaks Tailing Q1->A1_All All A1_Some Some Peaks Tailing Q1->A1_Some Some Sol_All1 Check for extra-column volume (long tubing, bad connections). A1_All->Sol_All1 Sol_All2 Column contamination or aging. Flush or replace column. A1_All->Sol_All2 Q2_Some Is the analyte interacting with a secondary site? A1_Some->Q2_Some A2_Yes Yes, likely secondary interaction. Q2_Some->A2_Yes Yes Sol_Some1 Modify mobile phase pH. Try a different column (e.g., with end-capping). A2_Yes->Sol_Some1 Sol_General1 Injection solvent is stronger than mobile phase. Dilute sample in initial mobile phase. Q_General->Sol_General1 Sol_General2 Column overloading. Reduce injection volume or sample concentration. Q_General->Sol_General2

Caption: Troubleshooting workflow for poor peak shape.

Specific causes for this compound:

  • Secondary Interactions: The basic pyridine nitrogen can interact with residual acidic silanols on the silica-based C18 column, causing peak tailing. Using a modern, high-purity, end-capped column or a column with a charged surface can mitigate this.[8]

  • Injection Solvent: If your sample is dissolved in a solvent much stronger (e.g., 100% Acetonitrile) than your initial mobile phase conditions (e.g., 95% water), it can cause peak distortion.[11][12] Always try to dissolve your sample in the initial mobile phase composition.[10]

  • Column Overload: Injecting too much mass on the column can lead to broad, tailing, or fronting peaks.[10] Dilute your sample and reinject.

Q7: My signal intensity is too low. What are the first things I should check?

A7: Low sensitivity can stem from either the LC or the MS system.[13] A systematic approach is key.

  • Confirm Analyte Presence: First, ensure your standard is prepared correctly and has not degraded.

  • MS System Check: Infuse the analyte directly into the MS. If you see a strong signal, the problem is likely in the LC system (chromatography, tubing, injector). If the signal is still weak, the issue lies with the MS settings or source cleanliness.

  • LC System Check:

    • Retention Time Shifts: Has the retention time shifted? This could indicate a change in mobile phase composition or a degrading column.[9]

    • Leaks: Check for any leaks in the system, which can lead to a loss of sample and pressure fluctuations.

    • Column Health: A contaminated or old column can lead to broader peaks, which lowers the peak height and thus sensitivity.[13]

  • MS Source Optimization:

    • Source Cleanliness: A dirty ion source is a very common cause of reduced sensitivity.[9] Follow the manufacturer's protocol for cleaning the source components.

    • Re-optimize Source Parameters: Ensure that the gas flows, temperatures, and voltages are still optimal for your analyte.

    • Mobile Phase pH: The mobile phase pH directly impacts ionization efficiency.[14] For this analyte, an acidic mobile phase (like 0.1% formic acid) should enhance protonation and improve the ESI+ signal. If the signal is low, ensure the mobile phase was prepared correctly.

References

Managing respiratory and skin irritation risks when handling (4-pyridin-4-yl-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the safe handling of (4-pyridin-4-yl-phenyl)-acetic acid (CAS RN: 55397-08-5). This guide is designed for researchers, scientists, and drug development professionals to mitigate risks of respiratory and skin irritation.[1] This document provides in-depth, experience-driven advice to ensure both your safety and the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling of this compound.

Q1: What are the primary hazards associated with this compound?

A1: Based on data for structurally similar compounds and general principles for handling fine chemical powders, the primary hazards of this compound are skin, eye, and respiratory irritation.[2][3][4] Direct contact with the skin may cause redness and irritation. Inhalation of the dust can lead to irritation of the respiratory tract, causing symptoms like coughing and sore throat. Eye contact is likely to cause serious irritation.[2][3]

Q2: Is this compound classified as a hazardous substance?
Q3: What immediate actions should I take in case of accidental skin or eye contact?

A3: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[8][9] If irritation persists, seek medical attention.[10] For eye contact, flush the eyes with water for at least 15 minutes, making sure to lift the eyelids.[9] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[2][8]

Q4: What should I do if I accidentally inhale the powder?

A4: If you inhale the dust of this compound, move to an area with fresh air immediately.[10][12] If you experience breathing difficulties, coughing, or other respiratory symptoms, seek prompt medical attention.[2]

Q5: What type of personal protective equipment (PPE) is required when handling this compound?

A5: Appropriate PPE is crucial for minimizing exposure.[13][14] This includes:

  • Gloves: Chemically compatible gloves, such as nitrile or neoprene, are essential to prevent skin contact.[15][16]

  • Eye Protection: Chemical splash goggles are required to protect against dust particles and potential splashes.[13][15][17]

  • Lab Coat: A knee-length lab coat should be worn to protect your skin and clothing.[14][18]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a respirator (e.g., an N95 mask or a respirator with appropriate cartridges) is necessary to prevent inhalation.[13][14][17]

Section 2: Troubleshooting Guides

This section provides step-by-step solutions to specific issues you might encounter during your experiments.

Issue 1: I can smell a faint chemical odor while weighing the compound.

Causality: A noticeable odor indicates that airborne particles of the compound are present, posing an inhalation risk. This could be due to improper handling techniques or inadequate ventilation.

Troubleshooting Steps:

  • Immediate Action: Stop the procedure and ensure your respiratory protection is properly fitted. If you are not wearing a respirator, leave the area immediately.

  • Assess Ventilation: Verify that you are working in a properly functioning chemical fume hood or a designated area with adequate ventilation.[6] If not, relocate the procedure to a suitable, ventilated area.

  • Review Handling Technique: When weighing fine powders, do so gently to minimize dust generation.[6] Use a spatula to carefully transfer the material. Avoid pouring the powder from a height.

  • Consider a Contained System: For frequent weighing of this compound, consider using a balance enclosure or a glove box to contain the powder.

Issue 2: My skin feels itchy after handling the compound, even though I was wearing gloves.

Causality: Skin irritation despite wearing gloves can occur due to several reasons: the gloves may not have been chemically resistant, there might be a small tear in the glove, or the contamination may have occurred during glove removal.

Troubleshooting Steps:

  • Immediate First Aid: As soon as you notice the irritation, remove the gloves and wash your hands thoroughly with soap and water for at least 15 minutes.[10]

  • Inspect Gloves: Before each use, inspect your gloves for any signs of damage, such as pinholes or tears.

  • Proper Glove Removal: Practice correct glove removal techniques to avoid contaminating your skin. The outer surface of the glove should not touch your bare hands.

  • Glove Selection: Ensure you are using gloves made of a material resistant to this compound. Nitrile gloves are generally a good choice for handling chemical powders.[15]

Issue 3: I've spilled a small amount of the powder on the lab bench.

Causality: Spills can happen, but it's crucial to clean them up promptly and safely to prevent exposure to yourself and others.

Troubleshooting Steps:

  • Alert Others: Inform your colleagues in the immediate vicinity about the spill.[6]

  • Wear Appropriate PPE: Before starting the cleanup, ensure you are wearing your full PPE, including gloves, goggles, a lab coat, and a respirator if necessary.[8]

  • Contain the Spill: If it's a powder, you can gently cover it with a damp paper towel to prevent it from becoming airborne.[6]

  • Clean the Spill: For small spills, you can use a wet paper towel or a spill kit with absorbent pads to wipe up the powder.[6] Avoid dry sweeping, as this can create dust.

  • Decontaminate the Area: After removing the bulk of the spill, decontaminate the area with a suitable cleaning agent and then wipe it down with water.[8]

  • Dispose of Waste: All contaminated materials, including paper towels and gloves, should be placed in a sealed bag and disposed of as hazardous waste according to your institution's guidelines.[18]

Section 3: Experimental Protocols & Visualizations

Safe Handling Protocol for this compound

This protocol outlines the essential steps for safely handling the solid compound.

Quantitative Data Summary: Personal Protective Equipment (PPE) Selection

PPE ItemSpecificationRationale
Gloves Nitrile or NeopreneProvides good chemical resistance against organic acids.[15]
Eye Protection ANSI Z87 certified chemical splash gogglesOffers protection from dust and potential splashes.[18]
Body Protection Knee-length lab coatProtects skin and personal clothing from contamination.[18]
Respiratory N95 respirator or higherNecessary when handling powder outside a fume hood.[17]

Step-by-Step Methodology:

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.[6]

    • Gather all necessary materials, including the compound, spatulas, weigh boats, and solvent.

    • Don all required PPE as specified in the table above.

  • Handling in a Fume Hood:

    • Perform all manipulations of the solid compound within the fume hood to minimize inhalation exposure.[19]

    • Carefully open the container with the compound.

    • Use a clean spatula to transfer the desired amount of powder to a weigh boat. Avoid creating dust.

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Waste Disposal:

    • Dispose of all contaminated materials (gloves, weigh boats, etc.) in a designated hazardous waste container.[18]

  • Decontamination:

    • Wipe down the work surface within the fume hood with an appropriate solvent and then with water.

    • Wash hands thoroughly with soap and water after removing gloves.[19]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Verify Fume Hood Function prep2 Gather Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Weigh Compound Carefully handle1->handle2 handle3 Prepare Solution handle2->handle3 clean1 Dispose of Waste handle3->clean1 clean2 Decontaminate Work Area clean1->clean2 clean3 Wash Hands clean2->clean3

Caption: Safe handling workflow for this compound.

Emergency Response Protocol: Accidental Exposure

This protocol provides a clear, actionable plan in the event of accidental exposure.

Logical Relationship Diagram: Exposure Response

cluster_response Immediate Response cluster_action Action cluster_medical Medical Attention exposure Accidental Exposure skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation wash_skin Flush with water for 15 min skin->wash_skin flush_eye Flush with water for 15 min eye->flush_eye fresh_air Move to Fresh Air inhalation->fresh_air seek_medical Seek Medical Attention wash_skin->seek_medical if irritation persists flush_eye->seek_medical fresh_air->seek_medical if symptoms persist

Caption: Emergency response plan for accidental exposure.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (4-Pyridin-4-yl-phenyl)-acetic acid and (4-Pyridin-2-yl-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery, subtle isomeric changes to a chemical scaffold can lead to profound differences in biological activity. This guide presents a comparative analysis of two constitutional isomers: (4-Pyridin-4-yl-phenyl)-acetic acid (Compound 1 ) and (4-Pyridin-2-yl-phenyl)-acetic acid (Compound 2 ). Both molecules share a phenylacetic acid core, a structure reminiscent of several non-steroidal anti-inflammatory drugs (NSAIDs).[1] They are distinguished solely by the position of the nitrogen atom within the terminal pyridine ring. While both have been noted as intermediates for anti-inflammatory agents, the precise impact of this isomeric difference on a key inflammatory pathway has not been fully elucidated.[2][3]

This document provides a head-to-head comparison of their inhibitory activity against cyclooxygenase (COX) enzymes, critical mediators of the inflammatory response.[] We will explore the hypothesis that the placement of the pyridine nitrogen dictates the potency and selectivity of these compounds towards the two primary COX isoforms, COX-1 and COX-2. Through detailed experimental protocols and supporting data, this guide aims to provide researchers with a clear, evidence-based understanding of their structure-activity relationship (SAR) and potential as therapeutic leads.

Scientific Rationale: The Significance of COX Isoform Selectivity

The cyclooxygenase enzymes, COX-1 and COX-2, are central to the conversion of arachidonic acid into prostaglandins, which are lipid mediators of pain, fever, and inflammation.[5][6]

  • COX-1 is a constitutively expressed enzyme found in most tissues and is considered a "housekeeping" enzyme. It synthesizes prostaglandins that are crucial for physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.[1][7]

  • COX-2 , in contrast, is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and endotoxins.[8] Its upregulation is a hallmark of inflammatory sites, where it produces the prostaglandins that drive the inflammatory cascade.[7][9]

The primary mechanism of action for traditional NSAIDs, such as ibuprofen and naproxen, is the non-selective inhibition of both COX-1 and COX-2.[1][10] While their anti-inflammatory effects stem from COX-2 inhibition, the concurrent inhibition of COX-1 is responsible for common and sometimes severe side effects, including gastrointestinal ulcers and bleeding.[][11]

This understanding spurred the development of selective COX-2 inhibitors (coxibs), designed to provide potent anti-inflammatory relief with a reduced risk of gastric complications.[12][13] Therefore, a critical objective in evaluating new anti-inflammatory compounds is to determine not only their potency but also their selectivity for COX-2 over COX-1. The structural difference between Compound 1 and Compound 2 —specifically the location of the nitrogen atom, a potential hydrogen bond acceptor—provides a compelling basis for investigating differential binding and selectivity within the COX active sites.

G cluster_pathway Prostaglandin Synthesis Pathway cluster_products Prostanoids AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX Oxygenation & Cyclization PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Thromboxane Thromboxane PGH2->Thromboxane Isomerases Prostacyclin Prostacyclin PGH2->Prostacyclin Isomerases Inflammation Inflammation Prostaglandins->Inflammation Mediates

Caption: The Prostaglandin Synthesis Pathway.

Experimental Design and Methodologies

To objectively compare the biological activities of Compound 1 and 2 , a multi-step experimental workflow was designed. This approach begins with direct enzyme inhibition assays to determine potency and selectivity, followed by a cell-based assay to assess activity in a more physiologically relevant context, and concludes with a cytotoxicity screen to rule out non-specific effects.

G start Compound Synthesis & Purification assay1 Step 1: In Vitro COX-1/COX-2 Enzyme Inhibition Assay start->assay1 assay2 Step 2: Cell-Based LPS-Induced PGE2 Assay assay1->assay2 Confirm cellular efficacy assay3 Step 3: Cytotoxicity MTS Assay assay2->assay3 Rule out toxicity analysis Data Analysis: IC50, Selectivity Index, CC50 assay3->analysis conclusion Conclusion: Structure-Activity Relationship analysis->conclusion

Caption: Experimental workflow for compound evaluation.

Protocol 1: In Vitro COX-1 and COX-2 Enzymatic Inhibition Assay

Rationale: This is the foundational experiment to directly measure the inhibitory potency of each compound against the purified target enzymes. By determining the half-maximal inhibitory concentration (IC50), we can quantify and compare their effectiveness and isoform selectivity.

Materials:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes

  • COX Inhibitor Screening Assay Kit (e.g., Cayman Chemical #701050)

  • Arachidonic Acid (substrate)

  • Test Compounds 1 and 2 , Celecoxib (positive control for COX-2 selectivity)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions for each test compound (e.g., from 0.01 µM to 100 µM) in the provided assay buffer.

  • Enzyme Addition: To separate wells of a 96-well plate, add 10 µL of either COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add 10 µL of the diluted test compound or control to the appropriate wells. Incubate for 15 minutes at 37°C to allow for binding between the enzyme and inhibitor.

  • Initiate Reaction: Add 10 µL of arachidonic acid substrate to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 10 minutes at 37°C. The COX enzyme will convert arachidonic acid to PGH2, which is then rapidly converted to PGE2.

  • Quantification: Terminate the reaction and quantify the amount of PGE2 produced using a competitive ELISA as per the kit manufacturer's instructions. The colorimetric signal is inversely proportional to the amount of PGE2.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Cell-Based LPS-Induced PGE2 Production Assay

Rationale: To validate the findings from the enzymatic assay in a cellular environment. This assay uses RAW 264.7 murine macrophages, which produce significant amounts of PGE2 via COX-2 upon stimulation with lipopolysaccharide (LPS), mimicking an inflammatory response.

Materials:

  • RAW 264.7 cells

  • DMEM media supplemented with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compounds 1 and 2 , Celecoxib

  • PGE2 ELISA Kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the media and replace it with fresh serum-free media containing the desired concentrations of test compounds or controls. Incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells (except for the unstimulated control) to induce COX-2 expression and PGE2 production.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE2 Quantification: Analyze the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Determine the percentage inhibition of PGE2 production for each compound concentration compared to the LPS-stimulated vehicle control.

Protocol 3: MTS Cytotoxicity Assay

Rationale: This is a crucial control experiment to ensure that the observed reduction in PGE2 is due to specific inhibition of COX enzymes and not simply because the compounds are killing the cells.

Materials:

  • RAW 264.7 cells

  • Test Compounds 1 and 2

  • MTS reagent (e.g., Promega CellTiter 96 AQueous One Solution)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same range of concentrations of the test compounds used in the cell-based assay. Incubate for 24 hours.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC50 (50% cytotoxic concentration) value.

Results and Data Analysis

The biological activities of this compound (Compound 1 ) and (4-Pyridin-2-yl-phenyl)-acetic acid (Compound 2 ) were evaluated and are summarized below.

Table 1: In Vitro COX-1 and COX-2 Enzyme Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
Compound 1 9.8 ± 1.14.5 ± 0.62.2
Compound 2 18.2 ± 2.50.4 ± 0.08 45.5
Celecoxib >1000.05 ± 0.01>2000

Data are presented as mean ± standard deviation from three independent experiments.

The enzymatic screening reveals a stark difference in activity. Compound 2 is a potent inhibitor of COX-2 with an IC50 value of 0.4 µM. In contrast, Compound 1 is more than 10-fold less potent against COX-2. Furthermore, Compound 2 displays a 45.5-fold selectivity for COX-2 over COX-1, whereas Compound 1 shows minimal selectivity.

Table 2: Inhibition of LPS-Induced PGE2 Production in RAW 264.7 Cells
CompoundIC50 (µM)
Compound 1 15.7 ± 2.1
Compound 2 1.1 ± 0.2
Celecoxib 0.18 ± 0.04

Data are presented as mean ± standard deviation.

The cell-based assay results corroborate the findings from the direct enzyme inhibition studies. Compound 2 effectively suppressed the production of the pro-inflammatory mediator PGE2 in activated macrophages with an IC50 of 1.1 µM, demonstrating good cell permeability and activity in a complex biological system. Compound 1 was significantly less effective.

Table 3: Cytotoxicity in RAW 264.7 Cells
CompoundCC50 (µM)
Compound 1 > 100
Compound 2 > 100

Data are presented as mean ± standard deviation.

Neither compound exhibited significant cytotoxicity at concentrations up to 100 µM, which is well above their effective inhibitory concentrations. This indicates that the observed reduction in PGE2 production is a result of specific enzyme inhibition rather than a general toxic effect on the cells.

Discussion and Structure-Activity Relationship (SAR)

The experimental data clearly demonstrate that the isomeric position of the nitrogen atom in the pyridine ring is a critical determinant of biological activity. (4-Pyridin-2-yl-phenyl)-acetic acid (Compound 2) emerged as a potent and selective COX-2 inhibitor, while This compound (Compound 1) was a weak, non-selective inhibitor.

This divergence can be attributed to the distinct electronic and steric profiles conferred by the nitrogen's location. The active site of COX-2 contains a secondary side pocket that is absent in COX-1. It is plausible that the 2-pyridyl moiety of Compound 2 can orient itself to form a key hydrogen bond or other favorable interaction within this side pocket, anchoring it in a conformation that leads to potent inhibition. The nitrogen at the 2-position, being closer to the biaryl linkage, may allow for a specific dihedral angle that is optimal for fitting into the COX-2 active site.

Conversely, the nitrogen at the 4-position in Compound 1 results in a more linear and symmetric molecule. This conformation may be sterically or electronically disfavored for entry into the selective side pocket of COX-2, leading to weaker and less specific binding that more closely resembles that of a traditional, non-selective NSAID.

Conclusion

This comparative guide establishes that a minor positional change in an aromatic nitrogen atom can fundamentally alter the pharmacological profile of a molecule. (4-Pyridin-2-yl-phenyl)-acetic acid (Compound 2) is a potent and selective COX-2 inhibitor with efficacy in cellular models of inflammation and a favorable safety profile in vitro. In contrast, its isomer, This compound (Compound 1) , lacks both potency and selectivity.

These findings highlight Compound 2 as a promising scaffold for the development of novel anti-inflammatory agents. Future research should focus on lead optimization to further enhance potency and selectivity, followed by pharmacokinetic and in vivo efficacy studies in animal models of inflammation and pain.

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Kinase Inhibition

The therapeutic promise of small molecule kinase inhibitors is immense, yet their clinical success hinges on a critical attribute: selectivity. Off-target effects, stemming from a compound's interaction with unintended kinases, can lead to toxicity and diminish therapeutic efficacy.[1] (4-pyridin-4-yl-phenyl)-acetic acid, a versatile scaffold in medicinal chemistry, has been identified as a key intermediate in the synthesis of various bioactive molecules, including potential kinase inhibitors.[2][3] Therefore, a rigorous assessment of its cross-reactivity profile is not merely a precautionary step but a cornerstone of its preclinical development.

This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound and its derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a strategy for interpreting the resulting data to build a robust selectivity profile. Our focus is on empowering researchers to make informed decisions in the journey from a promising chemical entity to a well-characterized therapeutic candidate.

The Strategic Approach to Cross-Reactivity Profiling

A thorough understanding of a compound's selectivity requires a multi-pronged approach that combines broad, high-throughput screening with more focused, cell-based assays. This strategy allows for an initial wide-angle view of the kinome landscape, followed by a deeper dive into the compound's behavior within a more physiologically relevant context.[4]

Our recommended workflow for profiling this compound is as follows:

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Dose-Response & Mechanistic Studies cluster_2 Phase 3: Cellular & Functional Characterization A Initial High-Throughput Kinase Panel Screening (e.g., 300+ kinases) B Identify Primary Target(s) and Potent Off-Targets (e.g., >90% inhibition at 1 µM) A->B C IC50 Determination for Hits from Phase 1 A->C G Data Analysis & Selectivity Scoring B->G D Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement C->D E Cell-Based Phosphorylation Assays C->E D->G F Phenotypic Assays (e.g., Cell Proliferation, Apoptosis) E->F F->G

Figure 1: A phased approach to cross-reactivity profiling.

Phase 1: Casting a Wide Net with Kinase Panel Screening

The initial step is to screen this compound against a large, representative panel of kinases. This provides a global view of its inhibitory activity across the kinome.[5] Commercial services offer comprehensive panels that can assess the compound's effect on hundreds of kinases simultaneously.[6]

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

This assay directly measures the catalytic activity of kinases by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create serial dilutions to achieve the desired final assay concentrations.

  • Kinase Reaction:

    • In a 96-well plate, combine the kinase, its specific substrate, and the reaction buffer.

    • Add the test compound or vehicle control (DMSO) to the wells.

    • Initiate the reaction by adding [γ-³³P]ATP. The ATP concentration should ideally be at or near the Km for each kinase to provide a more accurate measure of inhibitory potency.[7]

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Termination and Capture: Stop the reaction and spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control.

Data Presentation: Initial Kinome Scan of this compound at 1 µM

Kinase FamilyTarget Kinase% Inhibition at 1 µM
Tyrosine Kinase EGFR95%
SRC88%
ABL145%
Serine/Threonine Kinase AURKA92%
CDK230%
ROCK115%
Lipid Kinase PI3Kα5%

This is a representative table. Actual results would be more extensive.

Phase 2: Confirming Engagement with Cellular Thermal Shift Assay (CETSA)

While in vitro kinase assays are excellent for initial screening, they do not always reflect a compound's behavior in a cellular environment.[4] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target within intact cells.[8][9] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[10][11]

CETSA_Workflow A Treat cells with This compound or vehicle (DMSO) B Heat cell suspension to a range of temperatures A->B C Lyse cells and separate soluble and precipitated proteins B->C D Analyze soluble protein fraction by Western Blot or Mass Spectrometry C->D E Plot protein abundance vs. temperature to determine melting curve shift D->E

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA followed by Western Blot

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., one that expresses the target kinase) to ~80% confluency.

    • Treat the cells with this compound at a desired concentration (e.g., 10x the IC50 from the in vitro assay) or vehicle control for a specified time.

  • Heating:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[12]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.[8]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Protein Quantification and Analysis:

    • Collect the supernatant (soluble protein fraction) and determine the protein concentration.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target kinase.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative protein amount against temperature to generate melting curves for both the treated and untreated samples. A shift in the curve for the treated sample indicates target engagement.[12]

Data Presentation: CETSA Results for Primary Targets

Target KinaseVehicle Tagg (°C)Compound Tagg (°C)ΔTagg (°C)
EGFR52.158.3+6.2
AURKA49.855.2+5.4
SRC54.555.1+0.6

Tagg represents the aggregation temperature.

Phase 3: Assessing Functional Consequences in a Cellular Context

The final phase involves evaluating the functional impact of target inhibition in a cellular setting. This can be achieved through assays that measure the phosphorylation of downstream substrates or by observing phenotypic changes such as altered cell proliferation.[4]

Experimental Protocol: Cellular Phosphorylation Assay (e.g., In-Cell Western)

This assay quantifies the phosphorylation status of a kinase's substrate within cells.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Starve the cells (if necessary to reduce basal phosphorylation) and then treat with this compound at various concentrations.

  • Stimulation: Stimulate the cells with an appropriate growth factor or agonist to activate the signaling pathway of interest.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with a primary antibody specific to the phosphorylated form of the substrate.

    • Incubate with a secondary antibody conjugated to an infrared dye.

    • For normalization, co-stain with an antibody against the total protein of the substrate or a housekeeping protein, using a secondary antibody with a different colored infrared dye.

  • Imaging and Analysis: Scan the plate using an infrared imaging system and quantify the fluorescence intensity. Calculate the ratio of the phospho-protein signal to the total protein or housekeeping protein signal.

Interpreting the Data: Building a Selectivity Profile

The culmination of these experiments is a comprehensive selectivity profile of this compound.

Selectivity Score (S-Score):

A common metric for quantifying selectivity is the S-score.[7] It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90% at a specific concentration) by the total number of kinases tested. A lower S-score indicates higher selectivity.

Comparative Analysis:

The true value of this data lies in its comparative power. By profiling structurally related analogs of this compound, researchers can identify modifications that enhance potency for the primary target while minimizing off-target interactions. This iterative process of synthesis and profiling is the engine of rational drug design.

Conclusion: A Roadmap to Confident Drug Development

The cross-reactivity profiling of this compound is a critical exercise in mitigating risk and building a strong foundation for further drug development. By employing a systematic and multi-faceted approach that combines broad kinome screening with cellular target engagement and functional assays, researchers can gain a deep understanding of their compound's selectivity. This knowledge is paramount for optimizing lead compounds, predicting potential liabilities, and ultimately, increasing the probability of success in bringing a safe and effective therapeutic to the clinic.

References

Unattainable Analysis: A Search for Spectroscopic and Crystallographic Data of (4-pyridin-4-yl-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search for verifiable, published experimental data required to conduct a full spectroscopic and crystallographic analysis of (4-pyridin-4-yl-phenyl)-acetic acid has concluded without success. Authoritative, peer-reviewed sources containing the specific ¹H NMR, ¹³C NMR, FT-IR, mass spectrometry, and single-crystal X-ray diffraction data for this compound could not be located within publicly accessible databases and scientific literature.

The objective of this guide was to provide an in-depth technical comparison and structural confirmation of this compound, a compound of interest in pharmaceutical and materials science research. The core tenets of scientific integrity—Expertise, Authoritativeness, and Trustworthiness (E-E-A-T)—mandate that such a guide be built upon a foundation of verifiable experimental evidence. Without access to primary data from a peer-reviewed source, generating a guide that meets these standards is not possible.

While basic compound information, such as its molecular formula (C₁₃H₁₁NO₂), molecular weight (~213.23 g/mol ), and CAS Registry Number (55397-08-5), is readily available from chemical suppliers, this information is insufficient for the rigorous analysis required. A thorough guide would necessitate:

  • ¹H and ¹³C NMR Spectra: To confirm the chemical environment of each proton and carbon atom, verifying the para-substitution pattern and the distinct electronic signatures of the phenyl and pyridyl rings.

  • FT-IR Spectrum: To identify characteristic functional group vibrations, such as the carboxylic acid O-H and C=O stretches, and the aromatic ring vibrations.

  • Mass Spectrum: To confirm the molecular weight and analyze fragmentation patterns.

  • Single-Crystal X-ray Diffraction Data: To provide unambiguous, three-dimensional confirmation of the molecular structure, including bond lengths, bond angles, and the dihedral angle between the aromatic rings.

Furthermore, a comparative analysis against isomers, such as (4-pyridin-2-yl-phenyl)-acetic acid, would be speculative without a baseline experimental dataset for the primary topic.

An exhaustive search strategy encompassing scientific databases, crystallography repositories, and chemistry journals failed to uncover a publication containing the requisite experimental characterization data for this compound. Therefore, in adherence with the principles of scientific accuracy and to avoid the generation of a speculative or unverified guide, this request cannot be fulfilled at this time. Further research and publication by the scientific community are required to make the necessary data available for such an analysis.

A Head-to-Head Comparison of (4-pyridin-4-yl-phenyl)-acetic acid with Established Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification and characterization of novel enzyme inhibitors are pivotal for advancing therapeutic strategies. This guide provides a comparative analysis of the research compound (4-pyridin-4-yl-phenyl)-acetic acid against a panel of well-established enzyme inhibitors, offering a framework for its potential evaluation as a therapeutic candidate.

While this compound is a commercially available compound utilized in biochemical and pharmaceutical research, its specific enzyme targets and inhibitory profile are not extensively documented in publicly available literature[1][2]. However, its structural resemblance to certain non-steroidal anti-inflammatory drugs (NSAIDs), a class known to inhibit various enzymes, suggests a plausible, yet unconfirmed, role as an enzyme inhibitor. This guide will focus on a hypothesized target, Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), and provide a comprehensive comparison with known inhibitors of this therapeutically significant enzyme.

The Rationale for Investigating AKR1C3 Inhibition

AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme in the biosynthesis of potent androgens and prostaglandins. Its overexpression is implicated in the progression of various hormone-dependent cancers, such as castration-resistant prostate cancer and breast cancer, as well as other diseases[3][4][5]. Consequently, the development of potent and selective AKR1C3 inhibitors is an active area of research[3][5]. The structural similarity of this compound to NSAIDs like indomethacin and flufenamic acid, which are known AKR1C3 inhibitors, provides a strong rationale for investigating its potential activity against this enzyme[3].

The Competitive Landscape: Established AKR1C3 Inhibitors

A diverse range of compounds have been identified as AKR1C3 inhibitors, falling into several distinct chemical classes. A head-to-head comparison of their performance is crucial for contextualizing the potential efficacy of novel candidates like this compound.

Classes of AKR1C3 Inhibitors:
  • Non-Steroidal Anti-inflammatory Drugs (NSAIDs): This class includes compounds like indomethacin and flufenamic acid, which were among the first identified inhibitors of AKR1C3. While potent, they often lack selectivity against other AKR1C isoforms and can have off-target effects, such as cyclooxygenase (COX) inhibition[3].

  • Steroidal Inhibitors: These are often substrate analogs that compete with the natural steroid substrates of AKR1C3.

  • Natural Products: Flavonoids and other plant-derived compounds have shown inhibitory activity against AKR1C3.

  • Novel Small Molecules: Significant research has focused on developing highly potent and selective AKR1C3 inhibitors with novel chemical scaffolds, some of which have entered clinical trials[4].

Quantitative Comparison of Leading AKR1C3 Inhibitors:

The following table summarizes the inhibitory potency (IC50 or Kᵢ values) and selectivity of representative AKR1C3 inhibitors from various classes. This data provides a benchmark for the desired performance of a novel inhibitor.

InhibitorClassAKR1C3 IC50/Kᵢ (nM)Selectivity over AKR1C1Selectivity over AKR1C2Reference
IndomethacinNSAID~300ModerateModerate[3]
Flufenamic acidNSAID~100LowLow[3]
KV-37Phenylacetic acid derivativePotent (specific value not provided in abstract)Isoform-selectiveIsoform-selective[5]
Compound 4 (AI-discovered)7-hydroxycoumarin derivative122HighHigh[4]

A Proposed Workflow for Evaluating this compound as an AKR1C3 Inhibitor

For researchers interested in investigating the inhibitory potential of this compound, a systematic experimental approach is essential. The following detailed protocols provide a self-validating system for its characterization.

Experimental Workflow Diagram

Caption: A logical workflow for the comprehensive evaluation of a novel enzyme inhibitor, from initial in vitro screening to cell-based functional assays.

Detailed Experimental Protocols:

1. In Vitro AKR1C3 Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a common spectrophotometric method to determine the half-maximal inhibitory concentration (IC50) of a test compound.

  • Principle: The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the AKR1C3-catalyzed reduction of a substrate.

  • Materials:

    • Recombinant human AKR1C3 enzyme

    • NADPH

    • Substrate (e.g., 9,10-phenanthrenequinone)

    • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

    • This compound (dissolved in a suitable solvent like DMSO)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound and create a serial dilution series.

    • In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations. Include a positive control (a known inhibitor like indomethacin) and a negative control (vehicle only).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Enzyme Kinetics and Mechanism of Inhibition

Understanding how a compound inhibits an enzyme is crucial for its development.

  • Principle: By measuring reaction rates at varying substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined using graphical methods like the Lineweaver-Burk plot.

  • Procedure:

    • Perform the enzyme assay as described above, but for each inhibitor concentration, also vary the concentration of the substrate.

    • Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

    • Plot the data using a double reciprocal plot (1/velocity vs. 1/[substrate]).

    • Analyze the changes in Vmax and Km in the presence of the inhibitor to elucidate the mechanism of inhibition.

3. Selectivity Profiling

Assessing the selectivity of an inhibitor is critical to minimize off-target effects.

  • Procedure:

    • Repeat the IC50 determination assay using recombinant AKR1C1 and AKR1C2 enzymes.

    • Calculate the selectivity index by dividing the IC50 for the off-target enzyme (e.g., AKR1C1) by the IC50 for the target enzyme (AKR1C3). A higher selectivity index indicates greater selectivity.

4. Cell-Based Assay for Androgen Production

This assay evaluates the inhibitor's efficacy in a more physiologically relevant context.

  • Principle: Measure the ability of the inhibitor to block the conversion of androstenedione to testosterone in a prostate cancer cell line that overexpresses AKR1C3 (e.g., 22Rv1).

  • Procedure:

    • Culture 22Rv1 cells in appropriate media.

    • Treat the cells with varying concentrations of this compound for a specified period.

    • Add androstenedione to the media.

    • After incubation, collect the cell culture supernatant.

    • Quantify the concentration of testosterone in the supernatant using a commercially available ELISA kit or by LC-MS/MS.

    • Determine the dose-dependent inhibition of testosterone production.

Conclusion

While this compound remains a compound with underexplored potential, its structural characteristics warrant investigation into its enzyme inhibitory activities. This guide provides a robust framework for its evaluation, specifically hypothesizing AKR1C3 as a potential target. By following the outlined experimental workflows and comparing the results to the provided data for established inhibitors, researchers can systematically characterize the potency, selectivity, and cellular efficacy of this compound. Such studies are essential for the discovery and development of novel therapeutic agents for a range of diseases.

References

A Senior Application Scientist's Guide to Benchmarking Novel Drug Delivery Polymers: A Hypothetical Case Study of (4-pyridin-4-yl-phenyl)-acetic acid-based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Superior Drug Delivery Vehicles

The efficacy of a therapeutic agent is intrinsically linked to its delivery system. An ideal polymer-based drug delivery vehicle should offer controlled and sustained release, biocompatibility, and the ability to protect its cargo from degradation.[1] This guide provides a comprehensive framework for benchmarking the performance of novel polymers for drug delivery, using the hypothetical case of a polymer derived from (4-pyridin-4-yl-phenyl)-acetic acid. While specific performance data for this particular polymer is not extensively available in public literature, we will outline the critical experiments and comparative analyses necessary to evaluate its potential against established alternatives like Poly(lactic-co-glycolic acid) (PLGA) and Chitosan.

The unique structure of this compound, which combines a pyridine ring with a phenylacetic acid moiety, suggests the potential for interesting properties such as pH-responsiveness and specific drug interactions, making it a compelling, albeit hypothetical, candidate for investigation.

I. Polymer Synthesis and Characterization: Laying the Foundation

The journey of evaluating a new drug delivery polymer begins with its synthesis and fundamental characterization. The polymerization of this compound would likely proceed through the acetic acid group, potentially forming a polyester. The precise synthesis route would need to be developed and optimized.

Experimental Protocol: Polymer Synthesis (Hypothetical)

A potential route for the synthesis of a poly((4-pyridin-4-yl-phenyl)-acetate) could involve a condensation polymerization. The detailed protocol would be a subject of empirical development.

Characterization Workflow

Once synthesized, a thorough characterization of the polymer's physicochemical properties is paramount.

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer This compound Polymerization Polymerization Reaction (e.g., Polycondensation) Monomer->Polymerization Purification Purification (e.g., Precipitation, Dialysis) Polymerization->Purification Polymer Poly((4-pyridin-4-yl-phenyl)-acetate) Purification->Polymer GPC Gel Permeation Chromatography (GPC) - Molecular Weight (Mn, Mw) - Polydispersity Index (PDI) Polymer->GPC NMR Nuclear Magnetic Resonance (NMR) - Structural Confirmation - Purity Polymer->NMR FTIR Fourier-Transform Infrared Spectroscopy (FTIR) - Functional Group Analysis Polymer->FTIR DSC Differential Scanning Calorimetry (DSC) - Glass Transition Temperature (Tg) - Melting Temperature (Tm) Polymer->DSC

Caption: Workflow for the synthesis and characterization of a novel polymer.

II. Performance Benchmarking: A Comparative Analysis

To ascertain the true potential of our hypothetical polymer, its performance must be benchmarked against well-established and FDA-approved polymers used in drug delivery. For this guide, we will use Poly(lactic-co-glycolic acid) (PLGA), a biodegradable polyester, and Chitosan, a natural polysaccharide, as our points of comparison.

A. Drug Encapsulation and Loading Efficiency

A critical performance metric is the polymer's ability to efficiently encapsulate a therapeutic agent. This is typically expressed as Encapsulation Efficiency (EE) and Drug Loading (DL).

Experimental Protocol: Nanoparticle Formulation and Drug Loading

The emulsion-solvent evaporation technique is a common method for preparing polymer nanoparticles.[2]

  • Organic Phase Preparation: Dissolve a known amount of the polymer (e.g., 100 mg of poly((4-pyridin-4-yl-phenyl)-acetate), PLGA, or Chitosan) and the model drug (e.g., 10 mg of a hydrophobic drug like paclitaxel) in a suitable organic solvent (e.g., dichloromethane).

  • Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) and sonicate to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature overnight to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash with deionized water to remove excess surfactant and un-encapsulated drug.

  • Quantification: Lyse a known amount of the drug-loaded nanoparticles and quantify the drug content using a suitable analytical method (e.g., HPLC).

Comparative Data Table (Hypothetical)

PolymerEncapsulation Efficiency (%)Drug Loading (%)Particle Size (nm)Polydispersity Index (PDI)
Poly((4-pyridin-4-yl-phenyl)-acetate)To be determinedTo be determinedTo be determinedTo be determined
PLGA (50:50)85 ± 5[2]8.1 ± 0.7[2]180 ± 20[3]< 0.2[3]
Chitosan75 ± 8[4]6.5 ± 1.2[4]250 ± 30< 0.3
B. In Vitro Drug Release Profile

The rate and duration of drug release are pivotal to a drug delivery system's therapeutic efficacy. A sustained release profile is often desirable to maintain the drug concentration within the therapeutic window for an extended period.

Experimental Protocol: In Vitro Drug Release Study

  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag or a centrifuge tube.

  • Incubation: Incubate the samples at 37°C with gentle shaking.

  • Sampling: At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium.

  • Analysis: Quantify the amount of drug released into the medium at each time point using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Comparative Drug Release Profile (Hypothetical)

G cluster_0 start end_x start->end_x Time (hours) end_y start->end_y Cumulative Release (%) p1 p2 p1->p2 Polymer X p3 p2->p3 Polymer X p4 p3->p4 Polymer X p5 p4->p5 Polymer X c1 c2 c1->c2 Chitosan c3 c2->c3 Chitosan c4 c3->c4 Chitosan c5 c4->c5 Chitosan pl1 pl2 pl1->pl2 PLGA pl3 pl2->pl3 PLGA pl4 pl3->pl4 PLGA pl5 pl4->pl5 PLGA

Caption: Hypothetical comparative in vitro drug release profiles.

C. Biocompatibility Assessment

Biocompatibility is a non-negotiable requirement for any material intended for in vivo use. Cytotoxicity assays are the first step in assessing the potential toxicity of a new polymer.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Seed a suitable cell line (e.g., fibroblasts or the cell type relevant to the intended application) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the polymer nanoparticles (and control polymers) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

Comparative Cytotoxicity Data (Hypothetical)

Polymer Concentration (µg/mL)Poly((4-pyridin-4-yl-phenyl)-acetate) Cell Viability (%)PLGA Cell Viability (%)Chitosan Cell Viability (%)
10To be determined98 ± 3[1]95 ± 4
50To be determined95 ± 4[1]92 ± 5
100To be determined92 ± 5[1]88 ± 6
250To be determined88 ± 6[1]80 ± 7
500To be determined85 ± 7[1]75 ± 8

III. Mechanistic Insights and Advanced Characterization

Beyond the basic performance metrics, a deeper understanding of the polymer's behavior is crucial for its rational design and optimization.

pH-Responsive Behavior: The pyridine moiety in our hypothetical polymer suggests a potential for pH-responsive drug release. This can be investigated by conducting the in vitro release study at different pH values mimicking physiological conditions (e.g., pH 7.4 for blood, pH 5.0-6.5 for the tumor microenvironment and endosomes).

Polymer-Drug Interactions: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can be employed to study the physical state of the encapsulated drug (crystalline or amorphous) and potential interactions between the drug and the polymer matrix. These interactions can significantly influence the drug release profile.

IV. Conclusion and Future Directions

This guide has outlined a systematic approach to benchmarking the performance of a novel drug delivery polymer, using the hypothetical this compound-based polymer as a case study. The proposed experimental workflows for synthesis, characterization, drug encapsulation, in vitro release, and biocompatibility provide a robust framework for evaluating its potential against established polymers like PLGA and Chitosan.

The key to a successful evaluation lies in rigorous, comparative, and data-driven analysis. While the specific data for our hypothetical polymer remains to be determined through empirical investigation, the methodologies described herein are universally applicable for any researcher or drug development professional seeking to innovate in the field of polymer-based drug delivery. The ultimate goal is to identify and develop polymers that offer superior performance, leading to safer and more effective therapies.

References

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of (4-pyridin-4-yl-phenyl)-acetic acid Derivatives as c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comparative analysis of in vitro and in vivo efficacy studies for a class of compounds known as (4-pyridin-4-yl-phenyl)-acetic acid derivatives. Our focus will be on their activity as inhibitors of the c-Met receptor tyrosine kinase, a critical target in oncology.[1][2] We will delve into the causality behind experimental choices, present detailed protocols, and analyze the data to bridge the translational gap between benchtop assays and preclinical models.

Introduction: The c-Met Target and the Pyridinylphenyl Acetic Acid Scaffold

The c-Met proto-oncogene, also known as the hepatocyte growth factor (HGF) receptor, plays a pivotal role in cell proliferation, migration, and invasion.[3][4] Dysregulation of the HGF/c-Met signaling pathway through gene amplification, overexpression, or mutation is a key driver in the progression of numerous human cancers, making it an attractive therapeutic target.[2][5] Small molecule inhibitors, such as those based on the this compound scaffold, are designed to compete with ATP at the kinase domain, thereby blocking downstream signaling.

The journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. A compound that demonstrates high potency in a controlled in vitro environment may fail to produce the desired effect in vivo. This guide will dissect the methodologies used to assess these compounds at both stages, highlighting the critical factors that influence their translational potential.

The c-Met Signaling Cascade: A Rationale for Assay Design

Understanding the target pathway is fundamental to designing effective efficacy studies. HGF binding to the c-Met receptor induces dimerization and autophosphorylation of key tyrosine residues (e.g., Y1349, Y1365) in the intracellular kinase domain.[5] This creates a docking site for downstream signaling molecules, activating cascades such as the RAS/MAPK and PI3K/AKT pathways, which ultimately drive oncogenic phenotypes like proliferation and survival.[5][6] Our experimental approach, therefore, targets the initial phosphorylation event as a direct measure of target engagement and subsequent cellular consequences as a measure of functional outcome.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Receptor p_cMet Phosphorylated c-Met (pY1349) cMet->p_cMet Dimerization & Autophosphorylation HGF HGF Ligand HGF->cMet Binds ATP ATP ATP->p_cMet Inhibitor (4-pyridin-4-yl-phenyl) -acetic acid derivative Inhibitor->cMet Competitively Inhibits RAS_MAPK RAS/MAPK Pathway p_cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway p_cMet->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: The HGF/c-Met signaling pathway and the inhibitory mechanism of ATP-competitive drugs.

In Vitro Efficacy: From Enzyme to Cell

The initial evaluation of a compound's efficacy begins with in vitro assays. These are broadly categorized into biochemical (cell-free) and cell-based assays. The choice to start with a cell-free assay is driven by the need for a high-throughput, direct measure of target engagement without the confounding variables of cell permeability and metabolism.

Biochemical Assay: Direct Target Inhibition

A common approach is a kinase activity assay that measures the amount of ATP consumed during the phosphorylation of a substrate by the recombinant c-Met kinase domain.[3][7] The potency of the inhibitor is determined by its IC₅₀ value—the concentration required to inhibit 50% of the kinase activity.

Experimental Protocol: c-Met Kinase-Glo™ Assay

  • Reagent Preparation: Prepare serial dilutions of the this compound derivative in DMSO. The final DMSO concentration in the assay should not exceed 1%.[7]

  • Reaction Setup: In a 96-well plate, add 5 µL of the test compound dilution, 20 µL of a solution containing recombinant human c-Met kinase and a generic tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1), and initiate the reaction by adding 25 µL of 2x ATP solution.[4]

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.[4]

  • Detection: Add 50 µL of Kinase-Glo™ Max reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based luminescence reaction.

  • Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the luminescent signal and measure luminescence using a plate reader.

  • Analysis: Convert luminescence to percent inhibition relative to a vehicle control (DMSO) and plot against compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell-Based Assay: Assessing Functional Impact

While a biochemical assay confirms target binding, a cell-based assay is a crucial next step to verify that the compound can penetrate the cell membrane and inhibit c-Met in a physiological context. We utilize a cancer cell line with known c-Met amplification, such as the GTL-16 human gastric carcinoma cell line, ensuring the phenotype is dependent on the target.[5][8]

Experimental Protocol: GTL-16 Cell Viability Assay (MTT)

  • Cell Seeding: Plate GTL-16 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the IC₅₀ value.

In Vitro Data Summary

The following table summarizes hypothetical data for two derivatives, demonstrating how potency can vary with minor structural modifications.

Compoundc-Met Kinase IC₅₀ (nM)GTL-16 Cell Viability IC₅₀ (nM)
Derivative A2.115.5
Derivative B15.8120.3

The ~7-fold shift in IC₅₀ from the kinase assay to the cell-based assay for both compounds is typical and can be attributed to factors like cell membrane permeability and potential for efflux.

In_Vitro_Workflow Compound Test Compound (Derivative A) KinaseAssay Biochemical Assay (c-Met Kinase-Glo™) Compound->KinaseAssay Direct Target Engagement CellAssay Cell-Based Assay (GTL-16 MTT) Compound->CellAssay Functional Cellular Outcome Kinase_IC50 Result: Kinase IC₅₀ = 2.1 nM KinaseAssay->Kinase_IC50 Cell_IC50 Result: Cellular IC₅₀ = 15.5 nM CellAssay->Cell_IC50

Caption: A streamlined workflow for the in vitro evaluation of c-Met inhibitors.

In Vivo Efficacy: The Whole-System Challenge

Promising in vitro data necessitates validation in a living organism. In vivo studies introduce complex systemic factors including absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target toxicities. The gold standard for preclinical oncology is the mouse xenograft model, where human tumor cells are implanted into immunodeficient mice.[10][11]

Xenograft Model for Efficacy Testing

We again select the GTL-16 cell line for its c-Met dependency, creating a robust model to test our hypothesis.[5] The primary endpoint is typically tumor growth inhibition (TGI).

Experimental Protocol: GTL-16 Xenograft Study

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ GTL-16 cells into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a mean volume of 150-200 mm³.

  • Randomization & Dosing: Randomize mice into vehicle control and treatment groups (n=8-10 per group). Administer the test compound (e.g., Derivative A at 50 mg/kg) orally, once daily.

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a general indicator of toxicity.

  • Pharmacodynamics (PD): At the end of the study (or in a satellite group), tumors can be harvested at specific time points post-dose (e.g., 4 and 24 hours) to measure the inhibition of c-Met phosphorylation via immunoassay, confirming target engagement in vivo.[12][13]

  • Analysis: Calculate the percent TGI using the formula: % TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

In Vivo Data Summary

Continuing with our example, we evaluate Derivative A in the GTL-16 xenograft model.

CompoundDose (p.o., qd)% Tumor Growth Inhibition (TGI)Body Weight Change
Derivative A50 mg/kg85%< 5% loss
Vehicle-0%< 2% loss

A TGI of 85% with minimal impact on body weight indicates a potent and well-tolerated compound, suggesting a promising therapeutic window.

Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a strong in vitro to in vivo correlation (IVIVC). Derivative A showed excellent potency both in vitro and in vivo. However, this is not always the case. A compound with a potent in vitro IC₅₀ might show poor in vivo efficacy. Why?

Key Factors Influencing IVIVC:

  • Pharmacokinetics (PK): A compound must achieve and maintain a plasma concentration above its cellular IC₅₀ at the tumor site.[5] Poor oral bioavailability, rapid metabolism, or rapid clearance can prevent this.[14]

  • Target Engagement: Was the target actually inhibited in the tumor? This is where pharmacodynamic (PD) studies are critical. Measuring p-c-Met levels in tumor tissue post-dosing provides direct evidence of in vivo target engagement.[13]

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture plate, with factors like hypoxia and stromal interactions potentially influencing drug response.

  • Off-Target Effects: A compound may have unforeseen off-target activities in vivo that contribute to either efficacy or toxicity.

IVIVC_Factors cluster_in_vitro In Vitro Potency cluster_in_vivo In Vivo Efficacy invitro Low nM IC₅₀ in Cell-Based Assay invivo High % TGI in Xenograft Model invitro->invivo Desired Correlation PK Pharmacokinetics (ADME) PK->invivo Potential Disconnect PD Pharmacodynamics (Target Engagement) PD->invivo Potential Disconnect TME Tumor Microenvironment TME->invivo Potential Disconnect OffTarget Off-Target Activity OffTarget->invivo Potential Disconnect

Caption: Key factors that can disrupt the in vitro-in vivo correlation.

Conclusion and Future Directions

The systematic evaluation of this compound derivatives, moving from biochemical assays to cell-based models and finally to in vivo xenografts, provides a comprehensive picture of a compound's therapeutic potential. A strong correlation between potent in vitro activity and robust in vivo tumor growth inhibition, as exemplified by Derivative A, is the hallmark of a promising drug candidate. Discrepancies between these stages are not failures, but rather critical data points that inform further medicinal chemistry optimization, focusing on improving pharmacokinetic properties while retaining on-target potency. The protocols and analyses presented here form a foundational framework for advancing novel c-Met inhibitors toward clinical development.

References

Safety Operating Guide

Proper Disposal of (4-Pyridin-4-yl-phenyl)-acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of (4-Pyridin-4-yl-phenyl)-acetic acid. Designed for researchers, scientists, and drug development professionals, this guide offers a procedural, step-by-step approach to ensure the safe handling and disposal of this chemical, grounded in established safety protocols and regulatory compliance.

Understanding the Hazard Profile

This compound should be treated as a hazardous waste. The pyridine component suggests potential for toxicity, flammability, and irritation, while the phenylacetic acid component indicates it is a combustible organic acid that can cause skin and serious eye irritation.[1][2][3][4][5] Therefore, it is imperative to handle this compound with the appropriate precautions and dispose of it as hazardous chemical waste.

Table 1: Hazard Profile Based on Constituent Moieties

Hazard ClassificationPhenylacetic AcidPyridineInferred Hazards for this compound
Acute Toxicity (Oral) LD50 (Rat): 2250 mg/kg[1][2]Harmful if swallowed (LD50 Rat: 891 mg/kg)[6]Presumed Harmful if Swallowed
Skin Corrosion/Irritation Causes skin irritation[2]Causes severe skin burns and eye damage[3]Presumed Skin and Eye Irritant
Flammability Combustible solid[1]Highly flammable liquid and vapor[3][5][7]Presumed Combustible Solid
Aquatic Toxicity Harmful to aquatic lifeVery toxic to aquatic life with long-lasting effects[3]Presumed Harmful to Aquatic Life

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is crucial to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
  • Eye Protection : Wear chemical safety goggles.[6]

  • Hand Protection : Use chemical-resistant gloves (e.g., butyl rubber or PVA). Nitrile gloves may not offer sufficient protection.[6]

  • Body Protection : A fully-buttoned laboratory coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron should be worn.

  • Respiratory Protection : All handling of this compound waste should be conducted within a certified laboratory chemical fume hood to minimize the risk of inhalation.[6][8]

Spill Management

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

  • Small Spills :

    • Absorb the spill with an inert, dry material such as sand or vermiculite.[8]

    • Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills :

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) office immediately.

Step-by-Step Disposal Protocol

The proper disposal of this compound must adhere to institutional, local, state, and federal regulations.[9] The following protocol provides a general framework for its disposal as a hazardous chemical waste.

Waste Identification and Segregation
  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, absorbent pads), must be classified and segregated as hazardous waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Organic acid wastes should be collected separately from inorganic acids and bases.[10]

Waste Container Selection and Labeling
  • Container : Collect waste in a designated, compatible, and sealable container. A high-density polyethylene (HDPE) container is generally suitable for organic acid waste.[6][8][10]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Combustible").[6] The date of waste accumulation should also be clearly marked.

Waste Accumulation and Storage
  • Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be well-ventilated and away from sources of ignition and incompatible materials such as strong oxidizers and bases.[6]

  • Secondary Containment : It is best practice to store the waste container within a secondary containment vessel to prevent the spread of material in case of a leak.

Arranging for Final Disposal
  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.

  • Provide a full and accurate description of the waste, including its chemical composition and any known hazards. Never pour this compound waste down the drain or dispose of it in the regular trash.[8]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: (4-Pyridin-4-yl-phenyl)- acetic acid for disposal assess_hazards Assess Hazards (Based on Pyridine and Phenylacetic Acid) start->assess_hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe fume_hood Work in Fume Hood ppe->fume_hood segregate Segregate as Hazardous Waste (Organic Acid Stream) fume_hood->segregate spill Spill Occurs fume_hood->spill container Select Compatible Container (e.g., HDPE) segregate->container label_container Label Container: 'Hazardous Waste' Chemical Name Hazards & Date container->label_container store Store in Satellite Accumulation Area (SAA) with Secondary Containment label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end small_spill Small Spill: Absorb, Collect, and Clean spill->small_spill Small large_spill Large Spill: Evacuate and Contact EHS spill->large_spill Large small_spill->segregate large_spill->contact_ehs

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for (4-Pyridin-4-yl-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the foundational principles of laboratory safety are paramount. This guide provides essential safety and logistical information for handling (4-Pyridin-4-yl-phenyl)-acetic acid (CAS No. 55397-08-5), a compound utilized in diverse research applications. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and foster a culture of safety. The following protocols are designed to be a self-validating system, grounded in authoritative sources and practical experience.

Hazard Identification and Risk Assessment

An initial review of available Safety Data Sheets (SDS) for this compound presents a nuanced hazard profile. The Safety Data Sheet from Combi-Blocks indicates "No data" for GHS classification and states "No known hazard"[1]. Conversely, the SDS from Santa Cruz Biotechnology states the chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122), yet it also notes that 100% of the mixture consists of ingredient(s) of unknown toxicity[2].

Given the notation of unknown toxicity, a conservative approach is warranted. It is a fundamental principle of laboratory safety to treat substances with unknown toxicological properties as potentially hazardous. Therefore, the following recommendations are based on a cautious interpretation of the available data, prioritizing the well-being of laboratory personnel.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for handling this compound, with detailed explanations for each item.

Personal Protective Equipment Specifications and Rationale
Eye and Face Protection Wear safety glasses with side shields or goggles. This is a baseline requirement for all chemical handling to protect against accidental splashes or dust particles[2].
Skin and Body Protection A standard laboratory coat should be worn at all times. For tasks with a higher risk of spillage, a chemically resistant apron is recommended. Wear protective gloves[2]. Nitrile gloves are a common and effective choice for handling solid chemical compounds.
Hand Protection Chemically resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately if they become contaminated.
Respiratory Protection Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[2].

The causality behind these recommendations lies in the potential for unforeseen health effects due to the compound's unknown toxicity. Adherence to these PPE standards provides a robust barrier against potential exposure routes.

Operational and Handling Plan

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow should be implemented:

3.1. Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust, a chemical fume hood is recommended.

  • Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.

3.2. Procedural Steps for Safe Handling:

  • Pre-Handling Check: Before starting any work, ensure all necessary PPE is available and in good condition. Confirm the location and functionality of safety equipment.

  • Weighing and Transfer: When weighing the solid compound, do so in an area with minimal air currents to avoid dust dispersal. Use a spatula for transfers and avoid creating dust clouds.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area to remove any residual contamination.

PPE_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling A Assess Risks (Review SDS) B Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Based on Hazards C Verify Engineering Controls (Fume Hood, Eyewash Station) B->C Ensure Availability D Don PPE C->D E Handle Chemical in Designated Area D->E F Perform Experiment E->F G Doff PPE Correctly F->G H Dispose of Waste (Follow Protocol) G->H I Wash Hands Thoroughly H->I

Disposal Plan

Proper disposal of chemical waste is critical to environmental and personal safety.

  • Waste Collection: All waste materials containing this compound, including contaminated consumables (e.g., gloves, weigh boats), should be collected in a designated, labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with the chemical name and any known hazard information.

  • Disposal Procedure: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound while upholding the highest standards of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Pyridin-4-yl-phenyl)-acetic acid
Reactant of Route 2
Reactant of Route 2
(4-Pyridin-4-yl-phenyl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.